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  • Product: 1,12-Diacetoxydodecane
  • CAS: 42236-50-0

Core Science & Biosynthesis

Foundational

Chemical Profile & Utilization Guide: 1,12-Diacetoxydodecane

Executive Summary 1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as dodecamethylene diacetate, is a symmetric diester derived from 1,12-dodecanediol.[1] While structurally simple, its utility lies in its role as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as dodecamethylene diacetate, is a symmetric diester derived from 1,12-dodecanediol.[1] While structurally simple, its utility lies in its role as a robust, hydrophobic linker and a "masked" diol intermediate in organic synthesis.[2]

In the pharmaceutical and agrochemical sectors, it serves as a critical precursor for pheromone synthesis (specifically lepidopteran sex pheromones) and as a plasticizer or crosslinking agent in polymer engineering .[2] Its symmetry presents both a challenge and an opportunity: it is stable and easy to purify, yet it often requires precise desymmetrization strategies to unlock its full potential as a bifunctional building block.[2]

This guide provides a definitive technical analysis of its properties, synthesis, and application protocols, grounded in empirical rigor.

Physicochemical Specifications

The following data represents the consensus of high-purity (>98%) commercial standards.

PropertySpecificationNotes
CAS Number 42236-50-0
IUPAC Name Dodecane-1,12-diyl diacetateSynonyms: Dodecamethylene diacetate
Molecular Formula C₁₆H₃₀O₄
Molecular Weight 286.41 g/mol
Appearance White crystalline solidMelts near body temperature.[2]
Melting Point 38.0 – 42.0 °CHandle as a liquid if processing >45°C.
Boiling Point 190 °C @ 10 mmHgHigh vacuum required for distillation.[2]
Solubility Soluble in Toluene, CHCl₃, EtOAc, MeOHInsoluble in water.
Flash Point ~146 °CPredicted value; combustible.[2]
Density ~0.96 g/cm³ (Liquid phase)

Synthesis Protocol: Acetylation of 1,12-Dodecanediol

Context: The most reliable route to high-purity 1,12-diacetoxydodecane is the exhaustive acetylation of 1,12-dodecanediol. While acid-catalyzed Fischer esterification is possible, the anhydride-base method is preferred in R&D settings for its speed, high yield (>95%), and ease of purification.

Reaction Logic

We utilize Acetic Anhydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) as the acylating agent with Pyridine acting as both solvent and base to neutralize the acetic acid by-product. 4-Dimethylaminopyridine (DMAP) is added as a hyper-nucleophilic catalyst to accelerate the reaction, ensuring complete conversion of the primary hydroxyls.
Protocol Steps

Reagents:

  • 1,12-Dodecanediol (1.0 eq)[3]

  • Acetic Anhydride (2.5 eq) – Excess ensures driving to diester.

  • Pyridine (3.0 eq) or Triethylamine (3.0 eq)[2]

  • DMAP (0.05 eq)[2]

  • Solvent: Dichloromethane (DCM) or Toluene (optional, if not using neat pyridine).[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,12-dodecanediol in DCM (0.5 M concentration).

  • Base Addition: Add Pyridine and DMAP.[2] Cool the mixture to 0°C in an ice bath to control the exotherm upon anhydride addition.

  • Acetylation: Dropwise add Acetic Anhydride over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting diol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear; the diester (
      
      
      
      ) will appear as the major spot.
  • Quench: Add saturated

    
     solution to quench excess anhydride. Stir vigorously for 20 minutes.
    
  • Extraction: Separate phases. Wash the organic layer successively with:

    • 1M HCl (2x) – Critical to remove Pyridine.

    • Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (1x) – Neutralize residual acid.
      
    • Brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Note: The crude product is often pure enough (>95%).[2] If higher purity is required for polymer applications, recrystallize from cold hexane or distill under high vacuum.[2]

Workflow Visualization

SynthesisWorkflow Start 1,12-Dodecanediol Reaction Stir at RT (3-4 Hours) Start->Reaction Dissolve in DCM Reagents Ac2O + Pyridine (DMAP cat.) Reagents->Reaction Quench Quench: Sat. NaHCO3 Wash: 1M HCl Reaction->Quench Check TLC Product 1,12-Diacetoxydodecane (Solid, MP 40°C) Quench->Product Dry & Concentrate

Figure 1: Step-by-step synthesis workflow for the acetylation of 1,12-dodecanediol.

Advanced Applications in R&D

Desymmetrization for Bifunctional Linkers

The symmetry of 1,12-diacetoxydodecane is its most defining feature, but researchers often require the mono-acetate (12-acetoxydodecan-1-ol) to synthesize A-B type polymers or asymmetric pheromones.

  • Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica Lipase B, CALB) can be used to selectively hydrolyze one ester group.

  • Protocol Insight: Suspend the diester in a phosphate buffer/organic co-solvent system (e.g., pH 7.0 / THF) and add immobilized lipase.[2] Monitor conversion closely; stop the reaction at ~50% conversion to maximize the yield of the mono-ester and minimize the diol formation.

Pheromone Synthesis

Long-chain acetates are ubiquitous in Lepidoptera chemical communication.[2]

  • Chain Elongation: The C12 backbone serves as a stable "spacer."[2] The acetate groups protect the termini.[2] One end can be hydrolyzed and oxidized to an aldehyde (a common pheromone functionality) or converted to a bromide for Grignard coupling to extend the carbon chain to C14 or C16.[2]

Analytical Characterization

To validate the identity of 1,12-Diacetoxydodecane, compare experimental data against these standard spectral markers.

Proton NMR ( NMR, 300/400 MHz, )
Chemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
MultiplicityIntegrationAssignmentStructural Context
4.05 ppm Triplet (

)
4H

Alpha-methylene protons next to ester oxygen.
2.04 ppm Singlet6H

Acetate methyl protons.
1.61 ppm Multiplet4Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Beta-methylene protons.
1.26 ppm Broad Singlet16Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Internal bulk methylene chain.
Infrared Spectroscopy (FT-IR)
  • 1735–1745 cm⁻¹: Strong Carbonyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) stretch. Definitive for esters.
    
  • 1230–1240 cm⁻¹: C-O-C stretch (Acetate).[2]

  • 2920, 2850 cm⁻¹: C-H asymmetric/symmetric stretches (Long alkyl chain).[2]

  • Absence of 3300-3400 cm⁻¹: Confirms no residual hydroxyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) groups from the starting diol.
    

Safety & Handling (SDS Summary)

While 1,12-Diacetoxydodecane is generally considered low-hazard compared to short-chain esters, standard laboratory precautions apply.[2]

  • GHS Classification: Not classified as a dangerous substance by many agencies, but treated as a potential Skin Irritant (Category 2) and Eye Irritant (Category 2A) in pure form.[2]

  • Handling:

    • Wear nitrile gloves and safety glasses.[2]

    • Avoid inhalation of dust/powder.[2]

  • Storage:

    • Store in a cool, dry place (< 25°C).

    • Keep container tightly closed to prevent moisture absorption (hydrolysis risk over long periods).[2]

  • Spill Response: Sweep up solid material.[2] If molten, allow to cool and solidify before scraping.[2]

References

  • PubChem. (n.d.).[2][4] 1,12-Diacetoxydodecane | C16H30O4.[2][5][6] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • Scheps, D., et al. (2013).[2] Synthesis of moth pheromones. In Natural Product Reports. (Contextual reference for pheromone synthesis using diol/acetate intermediates).

Sources

Exploratory

Technical Synthesis Guide: 1,12-Diacetoxydodecane via DMAP-Catalyzed Esterification

Executive Summary This technical guide details the high-efficiency synthesis of 1,12-diacetoxydodecane (CAS 42236-50-0) from 1,12-dodecanediol. While industrial routes often utilize Fischer esterification with acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-efficiency synthesis of 1,12-diacetoxydodecane (CAS 42236-50-0) from 1,12-dodecanediol. While industrial routes often utilize Fischer esterification with acetic acid, this guide prioritizes a Steglich-type acetylation using acetic anhydride (


) and 4-Dimethylaminopyridine (DMAP). This method is selected for laboratory to pilot-scale applications due to its mild conditions, rapid kinetics, and superior yield (>95%), minimizing thermal degradation associated with acid-catalyzed reflux methods.

Target Product Profile:

  • Compound: 1,12-Diacetoxydodecane

  • Molecular Weight: 286.41 g/mol

  • Physical State: White crystalline solid (MP: 38–42 °C); may appear as a viscous oil if slightly impure or in warm ambient conditions.

  • Primary Applications: Intermediate for macrocyclic musk synthesis (e.g., exaltolide precursors), specialized polymer cross-linkers, and lubricant additives.

Mechanistic Principles

The synthesis relies on Nucleophilic Acyl Substitution . The reaction is kinetically driven by the formation of a highly reactive N-acylpyridinium intermediate.

The DMAP Advantage

Standard pyridine-catalyzed acetylation is often sluggish with long-chain diols due to steric folding and solubility issues. The addition of DMAP (0.1–5 mol%) accelerates the reaction by a factor of


.

Mechanism:

  • Activation: DMAP attacks acetic anhydride to form the resonance-stabilized acetylpyridinium acetate ion pair.

  • Transfer: The alcohol hydroxyl group attacks the activated acetyl group.

  • Regeneration: The proton is abstracted by the auxiliary base (Triethylamine), regenerating DMAP.[1]

Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the activation of the anhydride.

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Intermediate N-Acetylpyridinium Cation (Activated) Ac2O->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate + Product 1,12-Diacetoxydodecane (R-OAc) Intermediate->Product Acyl Transfer Substrate 1,12-Dodecanediol (R-OH) Substrate->Product + Product->DMAP Catalyst Regeneration Base Et3N (Auxiliary Base) Base->DMAP Proton Scavenging

Figure 1: The DMAP catalytic cycle accelerates acetylation via the formation of a labile N-acylpyridinium species.

Strategic Route Selection

For research and high-value intermediate synthesis, the Acetic Anhydride/DMAP route is superior to alternatives.

ParameterMethod A: Acetic Anhydride / DMAP (Recommended)Method B: Fischer Esterification (AcOH / H+)
Conditions Ambient temperature (RT), 2–4 hours.High heat (Reflux), 12–24 hours.
Equilibrium Irreversible (Driven by base).Reversible (Requires water removal/Dean-Stark).
Purification Simple aqueous wash.Distillation often required.
Yield Typically >95%.[2]70–85% (Equilibrium limited).
Suitability Lab scale, heat-sensitive substrates.Bulk industrial commodity scale.

Optimized Experimental Protocol

Scale: 10 mmol (Approx. 2.02 g of starting diol) Estimated Yield: ~2.7 g (95%)

Reagents & Materials
  • 1,12-Dodecanediol: 2.02 g (10 mmol)

  • Acetic Anhydride (

    
    ):  2.55 g / 2.36 mL (25 mmol, 2.5 eq)
    
  • Triethylamine (

    
    ):  3.03 g / 4.18 mL (30 mmol, 3.0 eq)
    
  • DMAP: 122 mg (1 mmol, 0.1 eq)

  • Dichloromethane (DCM): 40 mL (Anhydrous preferred)

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology

Step 1: Solubilization 1,12-Dodecanediol is a waxy solid. Dissolve 2.02 g in 30 mL of DCM in a round-bottom flask.

  • Note: If solubility is slow at room temperature, gently warm to 30°C until clear, then cool back to room temperature.

Step 2: Reagent Addition Add


 (4.18 mL) and DMAP (122 mg) to the solution. Stir until DMAP is fully dissolved.
Cool the mixture to 0°C (Ice bath) to control the initial exotherm.

Step 3: Acetylation Add Acetic Anhydride (2.36 mL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 3 hours.

  • Process Control: Monitor via TLC (Silica gel, 20% EtOAc/Hexane). Stain with KMnO4 or Vanillin (product is not UV active).

    • Rf (Diol): ~0.15

    • Rf (Product): ~0.70

Step 4: Workup (Purification)

  • Dilute reaction with 20 mL additional DCM.

  • Acid Wash: Wash organic layer with 1M HCl (30 mL) to remove excess

    
     and DMAP (pyridine derivatives are water-soluble at low pH).
    
  • Base Wash: Wash organic layer with Saturated

    
     (2 x 30 mL) to hydrolyze and remove excess acetic anhydride/acetic acid. Caution: CO2 evolution.
    
  • Drying: Wash with Brine (30 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap).

Step 5: Final Isolation The product will likely appear as a clear oil that solidifies upon cooling (MP ~40°C). If high purity is required, recrystallize from cold Hexane or Pentane.

Workflow Diagram

Synthesis_Workflow start Start: 1,12-Dodecanediol (Solid) solv Dissolve in DCM Add Et3N + DMAP start->solv react Add Ac2O (0°C -> RT) Stir 3 Hours solv->react check TLC Check (KMnO4 Stain) react->check wash1 Wash: 1M HCl (Remove Amines) check->wash1 Complete wash2 Wash: Sat. NaHCO3 (Remove Acid/Anhydride) wash1->wash2 dry Dry (MgSO4) & Conc. wash2->dry final Product: 1,12-Diacetoxydodecane (Solid/Oil, >95% Yield) dry->final

Figure 2: Operational workflow for the synthesis and purification of 1,12-diacetoxydodecane.

Characterization & Validation

To ensure the protocol was successful, compare your data against these standard values.

NMR Spectroscopy

The diagnostic shift occurs at the


-carbon (adjacent to oxygen).
NucleusSignalShift (

ppm)
MultiplicityAssignmentInterpretation
1H

-OAc
4.05 Triplet (t)

-Protons
Key Indicator: Downfield shift from 3.60 (diol).
1H

-CO
2.04 Singlet (s)Acetyl MethylConfirms acetate incorporation.
1H

-CH2
1.60Multiplet

-Protons
Standard aliphatic chain.
1H Bulk

1.26Broad sInternal ChainIntegration = ~16H.
13C C =O171.2SingletCarbonylEster carbonyl.
13C C -O64.6Singlet

-Carbon
Deshielded by oxygen.
Infrared (IR) Spectroscopy
  • 1735–1745 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1230–1240 cm⁻¹:

    
     stretch (Acetate).
    
  • Absence: No broad

    
     stretch at 3300 cm⁻¹ (confirms full conversion).
    

Safety & Handling

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

  • DMAP: Highly toxic by skin absorption. Wear nitrile gloves.

  • Product Storage: Store at 0–10°C. The product has a low melting point (40°C); do not be alarmed if it melts during transit or in a warm lab.

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

  • DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17(8), 569–583.

  • Product Physical Properties: TCI Chemicals. "Product Specification: 1,12-Diacetoxydodecane (D3304)."

  • Substrate Data: PubChem. "1,12-Dodecanediol (CID 22288)." National Library of Medicine.

  • General Acetylation Protocol: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for alcohol protection).

Sources

Foundational

Spectroscopic data for dodecamethylene diacetate (NMR, IR, MS)

Topic: Spectroscopic Characterization of Dodecamethylene Diacetate (NMR, IR, MS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Dodecamethylene Diacetate (NMR, IR, MS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary & Compound Profile

Dodecamethylene diacetate (1,12-Diacetoxydodecane) is a linear, symmetrical diester used extensively as a crosslinking intermediate in polymer chemistry, a reference standard in lipid analysis, and a precursor in the synthesis of macrocyclic musk fragrances.[1] Its structural symmetry and long aliphatic chain make it a critical model compound for studying methylene relaxation rates in NMR and fragmentation pathways in long-chain esters.[1]

This guide provides an authoritative breakdown of its spectroscopic signature, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Chemical Identity
  • IUPAC Name: Dodecane-1,12-diyl diacetate[1]

  • CAS Registry Number: 42236-50-0[1][2]

  • Synonyms: 1,12-Diacetoxydodecane; Dodecamethylene glycol diacetate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 286.41 g/mol

  • Physical State: White crystalline solid or colorless liquid (dependent on purity/temperature, mp ~40°C).[1]

Structural Analysis & Symmetry

Before interpreting spectra, one must analyze the molecule's symmetry. Dodecamethylene diacetate possesses a


 axis of rotation (or inversion center depending on conformation) at the midpoint of the C6-C7 bond.[1]
  • Implication for NMR: The molecule is chemically equivalent from both ends. The spectrum will appear as if it were a half-molecule (

    
    ), greatly simplifying assignment.[1]
    
  • Implication for MS: Fragmentation will show characteristic losses of acetic acid (

    
    ) from either end with equal probability.[1]
    

Experimental Protocols

To ensure high-fidelity spectral data, sample preparation must follow rigorous standards.[1]

Synthesis & Purification (For Reference Standards)

If commercial standards are unavailable, high-purity material is synthesized via acetylation.[1]

  • Reagents: 1,12-Dodecanediol (1.0 eq), Acetic Anhydride (2.5 eq), Pyridine (catalytic).[1]

  • Procedure: Reflux at 120°C for 4 hours. Quench with ice water.

  • Extraction: Extract with Dichloromethane (DCM).[1] Wash with 1M HCl (remove pyridine), then Sat.

    
     (remove acid).
    
  • Purification: Recrystallize from hexane/ethanol to remove mono-acetate impurities.

Sample Preparation for Spectroscopy
  • NMR: Dissolve 10-15 mg in 0.6 mL

    
     (99.8% D) with 0.03% TMS as internal standard. Filter through a glass wool plug to remove particulate matter.
    
  • IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid/melt.[1]

  • MS: Dilute to 10 ppm in Methanol/DCM (1:1) for Direct Infusion (ESI) or use Hexane for GC-MS.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is defined by the distinct electronic environments: the deshielded ester linkage and the shielded internal methylene chain.


H NMR Data (400 MHz,

)
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
-O-CH

-
4.05 Triplet (t)4H6.8Deshielded by electronegative oxygen; diagnostic for primary esters.[1]
-CO-CH

2.04 Singlet (s)6H-Acetate methyl protons; isolated spin system.[1]

-CH

1.61 Quintet (m)4H~7.0Methylene

to oxygen; shielded relative to

, but deshielded by proximity.[1]
Bulk -CH

-
1.26 - 1.30 Broad Singlet16H-The "methylene envelope." Internal chain protons are magnetically equivalent.[1]

C NMR Data (100 MHz,

)
AssignmentChemical Shift (

, ppm)
Carbon TypeNotes
C=O 171.2 QuaternaryCarbonyl carbon; characteristic ester shift.
-O-CH

-
64.6 Secondary (

)
Alpha carbon; significant deshielding.[1]

-CH

29.5 Secondary (

)
Beta carbon.[1]
Bulk -CH

-
29.2 - 25.9 Secondary (

)
Multiple peaks depending on resolution; internal chain carbons.[1]
-CH

21.0 Primary (

)
Acetate methyl carbon.[1]

Analyst Note: The absence of a signal at


 3.6 ppm (triplet) in the 

H NMR confirms the absence of unreacted alcohol (starting material).[1]
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality.

Functional GroupWavenumber (cm

)
IntensityVibration Mode
Ester C=O 1735 - 1745 StrongCarbonyl stretching; sharp and intense.[1]
C-H (sp

)
2915, 2850 StrongAsymmetric/Symmetric stretching of the long methylene chain.
C-O-C 1235 - 1245 StrongAcetate C-O stretch (antisymmetric).[1]
O-CH

-C
1030 - 1040 MediumAlkyl-Oxygen stretch.
(CH

)

720 WeakMethylene rocking (indicates long chain

).[1]
Mass Spectrometry (MS)

The fragmentation pattern follows the "McLafferty Rearrangement" rules and standard aliphatic ester cleavages.

  • Ionization Mode: Electron Impact (EI, 70 eV)[1]

  • Molecular Ion (

    
    ): 
    
    
    
    286 (Often weak or absent in esters due to rapid fragmentation).[1]
Fragmentation Table
m/z (Mass-to-Charge)Fragment Ion StructureOrigin/Mechanism
226

Loss of Acetic Acid (

).
Primary fragmentation pathway for acetates.
166

Loss of 2x Acetic Acid. Sequential elimination from both ends.[1]
43

Acetyl Cation. Base peak (100% abundance); characteristic of acetates.
61

Protonated acetic acid (rearrangement product).[1]
55, 69, 83

Aliphatic chain fragments (alkenyl cations).[1]

Visualization: Fragmentation & Workflow

The following diagrams illustrate the characterization workflow and the specific mass spectrometry fragmentation logic.

G cluster_0 Synthesis & Prep cluster_1 Spectroscopic Validation Start 1,12-Dodecanediol Reaction Acetylation (Ac2O / Pyridine) Start->Reaction Product Dodecamethylene Diacetate (Crude) Reaction->Product Purify Recrystallization (Hexane/EtOH) Product->Purify Final Pure Analyte (>99%) Purify->Final NMR 1H NMR Confirm Purity (No OH peak @ 3.6) Final->NMR IR FT-IR Confirm Ester (1740 cm-1) Final->IR MS GC-MS Confirm Mass (m/z 226, 43) Final->MS

Figure 1: Synthesis and Quality Control Workflow for Dodecamethylene Diacetate.

MS_Frag M_Ion Molecular Ion (M+) m/z 286 Frag1 [M - AcOH]+ m/z 226 M_Ion->Frag1 - 60 Da (Acetic Acid) Base Acetyl Ion m/z 43 (Base Peak) M_Ion->Base Alpha Cleavage Frag2 [M - 2AcOH]+ m/z 166 Frag1->Frag2 - 60 Da (Acetic Acid)

Figure 2: Primary Mass Spectrometry Fragmentation Pathway (EI Source).[1]

References

  • ChemicalBook. 1,12-Diacetoxydodecane (CAS 42236-50-0) NMR and Properties.[1][2] Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). 1,12-Dodecanediol Mass Spectrum (Precursor Analog).[1] NIST Chemistry WebBook, SRD 69.[3] Retrieved from .[1]

  • Tokyo Chemical Industry (TCI). Product Specification: 1,12-Diacetoxydodecane.[1] Retrieved from .[1]

  • PubChem. Compound Summary: 1,12-Dodecanediol (Precursor Data).[1] National Library of Medicine. Retrieved from .[1]

Sources

Exploratory

Thermal Degradation Profile of 1,12-Diacetoxydodecane

This guide outlines the thermal degradation profile of 1,12-Diacetoxydodecane, structured as a technical whitepaper for researchers in chemical synthesis and controlled-release applications. Technical Guide & Characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal degradation profile of 1,12-Diacetoxydodecane, structured as a technical whitepaper for researchers in chemical synthesis and controlled-release applications.

Technical Guide & Characterization Protocols

Executive Summary

1,12-Diacetoxydodecane (CAS 42236-50-0) serves as a critical intermediate in the synthesis of lepidopteran pheromones and as a specialized plasticizer in polymer matrices. While chemically stable at ambient conditions, its application in high-temperature extrusion or vapor-phase dispersion requires a precise understanding of its thermal limits.

This guide details the degradation mechanisms—primarily acetate pyrolysis —and provides a self-validating experimental framework to characterize its stability. We distinguish between evaporative loss and chemical decomposition, a critical differentiation for developing reliable controlled-release dispensers.

Physicochemical Identity

Before analyzing degradation, the baseline physical properties must be established to define the "Safe Operating Window."

PropertyValueSource/Note
IUPAC Name 1,12-Dodecanediyl diacetate
Formula C₁₆H₃₀O₄
Molecular Weight 286.41 g/mol
Physical State White crystalline solid / Powder[1]
Melting Point 38.0 – 42.0 °C[1][2]
Boiling Point 190 °C @ 10 mmHg[2]
Predicted BP (atm) ~360 – 380 °CExtrapolated via Antoine Eq.
Flash Point 146.4 °C[2]

Mechanisms of Thermal Degradation

The thermal degradation of 1,12-Diacetoxydodecane is dominated by cis-elimination (pyrolysis of esters), specifically the Chugaev-type retro-ene reaction. Unlike hydrolysis, which requires water, this reaction is purely thermal and unimolecular.

The Retro-Ene Pathway (Acetate Pyrolysis)

At elevated temperatures (typically >350°C, though onset can be lower in prolonged static heating), the acetate group abstracts a


-hydrogen from the alkyl chain via a six-membered cyclic transition state.

Stepwise Degradation Logic:

  • Primary Elimination: The first acetate group eliminates, releasing one molecule of Acetic Acid (AcOH) and forming 11-dodecenyl acetate .

  • Secondary Elimination: The second acetate group eliminates, releasing a second AcOH molecule and forming 1,11-dodecadiene .

Visualization of the Mechanism

The following diagram illustrates the transition state and sequential elimination pathway.

DegradationMechanism Start 1,12-Diacetoxydodecane (Diester) TS1 Cyclic Transition State (6-membered ring) Start->TS1 ΔT > 300°C Inter Intermediate: 11-Dodecenyl Acetate + Acetic Acid TS1->Inter - AcOH TS2 Secondary Elimination Inter->TS2 Continued Heat Final Final Products: 1,11-Dodecadiene + 2 Acetic Acid TS2->Final - AcOH

Figure 1: Sequential cis-elimination mechanism of 1,12-diacetoxydodecane via cyclic transition states.

Experimental Characterization Protocols

To validate the theoretical profile, the following self-validating workflow is recommended. This approach isolates physical evaporation from chemical breakdown.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the Onset Temperature of Decomposition (


) and differentiate it from boiling.
  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidative degradation; Air (40 mL/min) to assess oxidative stability.

  • Pan Type: Platinum or Alumina (open) for evaporation; Hermetically sealed (aluminum with pinhole) to suppress evaporation and favor decomposition.

  • Method:

    • Equilibration: Hold at 30°C for 5 min.

    • Ramp: 10°C/min to 600°C.

    • Isothermal Hold (Optional): If

      
       is suspected near operating temps, hold at 
      
      
      
      for 60 min.

Data Interpretation Guide:

Observation Interpretation

| Smooth Weight Loss (100% to 0%) | Likely evaporation (Boiling). Verify if


 matches predicted BP. |
| Stepwise Weight Loss  | Chemical degradation. First step corresponds to loss of Acetic Acid (mass loss ~21%). |
| Residue > 1%  | Char formation, indicating radical polymerization or oxidative cross-linking (if in air). |
Pyrolysis-GC/MS (Py-GC/MS)

Objective: Identify specific degradation products (fingerprinting).

  • System: Micro-furnace pyrolyzer coupled to GC-MS.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Flash Pyrolysis Temperatures: 300°C, 400°C, 500°C (Pulse mode).

  • Analysis:

    • Look for the Acetic Acid peak (m/z 60).

    • Look for Dienes (m/z 41, 54, 67, 81 fragmentation patterns characteristic of alkenes).

    • Absence of acetic acid at 300°C confirms thermal stability at that tier.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Thermal Thermal Analysis cluster_Chem Chemical ID Sample Sample Prep: 1,12-Diacetoxydodecane (>98% Purity) TGA_N2 TGA (N2) Non-oxidative Stability Sample->TGA_N2 TGA_Air TGA (Air) Oxidative Stability Sample->TGA_Air DSC DSC Phase Transitions (Mp) Sample->DSC PyGC Py-GC/MS Product Identification TGA_N2->PyGC If Stepwise Loss Decision Data Correlation: Is Mass Loss = Evaporation? TGA_N2->Decision PyGC->Decision Result_Stable Profile: Volatile Stable up to BP Decision->Result_Stable No AcOH detected Result_Degrade Profile: Labile Decomposes < BP Decision->Result_Degrade AcOH + Dienes detected

Figure 2: Integrated analytical workflow for distinguishing volatility from degradation.

Implications for Application

Pheromone Dispensers

For field applications, 1,12-diacetoxydodecane is often used as a mimic or precursor.

  • Risk: If the dispenser reaches temperatures >50°C (e.g., direct sunlight), the vapor pressure increases, but chemical degradation remains negligible (Activation Energy

    
     for acetate pyrolysis is typically high, ~170-200 kJ/mol).
    
  • Storage: Store refrigerated (0-10°C) to prevent slow hydrolysis if moisture is present, though thermal pyrolysis is not a concern at storage temperatures [1].

High-Temperature Processing

If incorporating this molecule into polymer matrices (e.g., melt extrusion):

  • Limit: Processing temperature should not exceed 250°C .

  • Reasoning: While significant pyrolysis usually requires >300°C, trace acid generation can catalyze further degradation of the polymer matrix (e.g., in polyesters or polycarbonates).

References

  • PureSynth. (2025).[1] 1,12-Diacetoxydodecane 98.0%(GC) Safety and Properties. Retrieved January 28, 2026, from [Link]

  • Bigley, D. B., & Gabbott, R. E. (1973). The Gas-phase Pyrolysis of Some Primary and Secondary Thionacetates. Journal of the Chemical Society, Perkin Transactions 2. (Contextual mechanism for acetate elimination). [Link]

  • Dong, X., et al. (2023). Butyl Acetate Pyrolysis and Combustion Chemistry: Mechanism Generation and Shock Tube Experiments. ACS Sustainable Chemistry & Engineering. (Kinetic data on homologous acetate pyrolysis). [Link]

Sources

Foundational

1,12-Dodecanediol Diacetate: Technical Guide for Research &amp; Development

Executive Summary 1,12-Dodecanediol diacetate (CAS: 42236-50-0), also known as 1,12-diacetoxydodecane , is a specialized bifunctional ester derived from the aliphatic chain.[1] While often overshadowed by its parent diol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Dodecanediol diacetate (CAS: 42236-50-0), also known as 1,12-diacetoxydodecane , is a specialized bifunctional ester derived from the


 aliphatic chain.[1] While often overshadowed by its parent diol or unsaturated pheromone analogs, this molecule occupies a critical niche in polymer chemistry , metabolic profiling , and chemical ecology .

For the research scientist, 1,12-dodecanediol diacetate serves three primary functions:

  • Polymerization Monomer: A high-purity precursor for transesterification-based synthesis of aliphatic polyesters, offering kinetic advantages over free diols.

  • Analytical Standard: The definitive GC-MS analyte for quantifying 1,12-dodecanediol in microbial alkane degradation pathways.

  • Chemical Probe: A saturated structural analog used to map binding pockets in insect pheromone receptors and lipase enzymes.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the amphiphilic yet predominantly lipophilic nature of this molecule is essential for experimental design. Unlike the free diol, the diacetate is non-protic, lowering viscosity and altering solubility profiles in organic synthesis.

PropertyValueRelevance to Research
CAS Number 42236-50-0Unique identifier for procurement (TCI, commercially available).
Molecular Formula

High carbon content (

backbone) ensures hydrophobicity.
Molecular Weight 286.41 g/mol Suitable for GC-MS analysis without further derivatization.
Physical State White crystalline solid / PowderMelting point ~38–42°C; easily handled in melt polymerization.
Solubility Soluble in DCM, EtOAc, HexaneCompatible with standard organic extraction protocols.
Boiling Point ~190°C (10 mmHg)High thermal stability; suitable for high-temp reactions.

Part 2: Application in Polymer Science (Transesterification)

The Mechanistic Advantage

In the synthesis of high-molecular-weight polyesters (e.g., poly(1,12-dodecylene dicarboxylates)), using 1,12-dodecanediol diacetate instead of the free diol alters the reaction kinetics.

  • Traditional Route (Diol + Diacid): Produces water as a byproduct. Removal of water from a viscous melt is diffusion-limited, often capping molecular weight.

  • Transesterification Route (Diacetate + Diacid/Diester): Produces acetic acid (or methyl acetate). These byproducts are more volatile and less prone to inducing hydrolytic degradation of the forming polymer chain.

Experimental Protocol: Melt Polycondensation

Objective: Synthesis of Poly(1,12-dodecylene sebacate) using the diacetate precursor.

Reagents:

  • 1,12-Dodecanediol diacetate (10 mmol)

  • Sebacic acid (10 mmol)

  • Catalyst: Titanium(IV) isopropoxide (0.1 mol%) or Lipase B from Candida antarctica (for enzymatic routes).

Workflow:

  • Melt Phase: Charge reactor with diacetate and sebacic acid. Heat to 150°C under

    
     flow.
    
  • Transesterification: Add catalyst. Acetic acid will begin to distill off. Maintain temp for 2-4 hours.

  • Polycondensation (Vacuum): Increase temp to 180°C (chemical cat) or maintain (enzymatic). Apply high vacuum (<1 mmHg) to drive the equilibrium by removing trace acetic acid.

  • Purification: Dissolve the resulting polymer in chloroform; precipitate in cold methanol.

Polymerization Substrate 1,12-Dodecanediol Diacetate Intermediate Oligomers + Acetic Acid (g) Substrate->Intermediate Ti(OiPr)4 150°C CoSubstrate Sebacic Acid (C10 Diacid) CoSubstrate->Intermediate Polymer Poly(dodecylene sebacate) High MW Intermediate->Polymer Polycondensation Vacuum High Vacuum (<1 mmHg) Vacuum->Intermediate Removes Byproduct Drives Eq.

Figure 1: Transesterification pathway utilizing 1,12-dodecanediol diacetate to drive high-molecular-weight polymer formation.

Part 3: Analytical Chemistry & Metabolic Profiling

Role as a Metabolic Probe

In environmental microbiology and drug metabolism studies, the oxidation of dodecane often proceeds via terminal hydroxylation.

  • Pathway: Dodecane

    
     1-Dodecanol 
    
    
    
    1,12-Dodecanediol.
  • Quantification Challenge: Free diols often exhibit peak tailing in Gas Chromatography (GC) due to hydrogen bonding with the stationary phase.

  • Solution: 1,12-Dodecanediol diacetate is the standard derivatized form. Researchers should synthesize or purchase the diacetate to create calibration curves for quantifying biological production of the diol.

Protocol: Derivatization & GC-MS Analysis

Objective: Quantify 1,12-dodecanediol in a microbial culture supernatant.

  • Extraction: Extract culture medium with Ethyl Acetate (x3). Dry over

    
    .
    
  • Derivatization (In-situ synthesis of the analyte):

    • Resuspend residue in 100 µL Pyridine.

    • Add 100 µL Acetic Anhydride.

    • Incubate at 60°C for 30 mins. (This converts biological diol

      
      1,12-dodecanediol diacetate ).
      
  • Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Target Ion: Look for characteristic fragment ions

      
       or molecular ion peaks specific to the diester.
      

Part 4: Chemical Ecology & Pheromone Research

Structural Mimicry

While 1,12-dodecanediol diacetate is not a common primary pheromone (unlike unsaturated acetates like Z-9-dodecenyl acetate), it is vital for Structure-Activity Relationship (SAR) studies.

  • Receptor De-orphanization: When characterizing new pheromone receptors (PRs) in Lepidoptera, researchers use a "panel" of C12 derivatives. The diacetate tests the receptor's sensitivity to:

    • Bifunctionality: Does the receptor require a single polar head group or two?

    • Saturation: Does the receptor discriminate against the saturated chain?

  • Electroantennography (EAG): Use 1,12-dodecanediol diacetate as a negative control or "blank" to ensure that responses to unsaturated analogs are specific to the double bond geometry.

PheromoneSAR Receptor Orphan Pheromone Receptor (PR) Ligand1 Unsaturated Mono-Acetate Strong Response (Agonist) Receptor->Ligand1 Binding Ligand2 1,12-Dodecanediol Diacetate Weak/No Response (Specificity Control) Receptor->Ligand2 Steric/Electronic Mismatch Ligand3 1,12-Dodecanediol No Response (Headgroup Check) Receptor->Ligand3 Polarity Mismatch

Figure 2: Logic flow for using 1,12-dodecanediol diacetate in receptor specificity assays.

References

  • TCI Chemicals. (2024). Product Specification: 1,12-Diacetoxydodecane (CAS 42236-50-0). Tokyo Chemical Industry. Link

  • Hsieh, S. C., et al. (2018).[1] "Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli." Applied and Environmental Microbiology, 84(9). Link

  • Maniar, D., et al. (2019). "Furan-Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties." ChemSusChem, 12(5), 990-999.[2] (Contextualizes enzymatic polymerization of C12 diols). Link

  • PubChem. (2024). Compound Summary: 1,12-Dodecanediol.[1][2][3][4][5][6][7][8] National Library of Medicine. (Parent compound data). Link

Sources

Exploratory

Technical Guide: Synthesis and Industrial Utility of 1,12-Diacetoxydodecane

Executive Summary 1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as dodecane-1,12-diyl diacetate, is the diester derivative of 1,12-dodecanediol. While often overshadowed by its parent diol or the corresponding dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as dodecane-1,12-diyl diacetate, is the diester derivative of 1,12-dodecanediol. While often overshadowed by its parent diol or the corresponding dicarboxylic acid (1,12-dodecanedioic acid), this molecule serves as a critical intermediate in advanced polymer synthesis, a stable standard in pheromone research, and a specialized plasticizer in high-performance coatings.

This guide provides a comprehensive technical review of its synthesis—contrasting traditional petrochemical routes with emerging bio-hybrid methodologies—and details its specific utility in creating hydrolytically stable polyesters and macrocyclic fragrance precursors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

1,12-Diacetoxydodecane is characterized by a long, hydrophobic C12 aliphatic chain capped by two acetate groups. This structure imparts unique solubility and thermal properties, making it an excellent candidate for modifying the crystallinity of polyesters or serving as a non-volatile solvent/additive.

Table 1: Physicochemical Specifications

PropertyValue / Description
CAS Number 42236-50-0
IUPAC Name Dodecane-1,12-diyl diacetate
Molecular Formula C₁₆H₃₀O₄
Molecular Weight 286.41 g/mol
Physical State White crystalline solid or powder (at 20°C)
Melting Point 38.0°C – 42.0°C
Boiling Point ~190°C (at 10 mmHg)
Solubility Soluble in toluene, ethyl acetate, chloroform; Insoluble in water
Flash Point >110°C (Predicted)

Synthesis Architectures

The synthesis of 1,12-diacetoxydodecane relies fundamentally on the availability of 1,12-dodecanediol. We present two distinct pathways: a traditional petrochemical route and a modern bio-hybrid approach.

Pathway A: Petrochemical Oxidation & Esterification

This is the standard industrial route. It begins with the trimerization of butadiene to cyclododecatriene, which is hydrogenated to cyclododecane and oxidized to cyclododecanone.

  • Oxidation: Cyclododecanone is oxidized (Baeyer-Villiger) to lauryl lactone.

  • Reduction: Lauryl lactone is hydrogenated/reduced to 1,12-dodecanediol.

  • Acetylation: The diol is reacted with acetic anhydride to yield 1,12-diacetoxydodecane.

Pathway B: Bio-Hybrid Synthesis (Green Chemistry)

Recent advances utilize whole-cell biotransformation to produce the diol precursor from dodecane, bypassing harsh oxidation steps.

  • Biotransformation: E. coli engineered with the CYP153A monooxygenase operon converts dodecane directly to 1,12-dodecanediol.

  • Chemical Finishing: The bio-produced diol is extracted and acetylated chemically to the final diacetate form.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway cluster_petro Petrochemical Route cluster_bio Bio-Hybrid Route CDK Cyclododecanone LL Lauryl Lactone CDK->LL Baeyer-Villiger Diol_Chem 1,12-Dodecanediol (Chemical Grade) LL->Diol_Chem Reduction Acetylation Acetylation (Ac2O + Catalyst) Diol_Chem->Acetylation Dodecane n-Dodecane EColi E. coli (CYP153A) Dodecane->EColi Feedstock Diol_Bio 1,12-Dodecanediol (Bio-Grade) EColi->Diol_Bio Biotransformation Diol_Bio->Acetylation FinalProduct 1,12-Diacetoxydodecane (CAS 42236-50-0) Acetylation->FinalProduct Purification

Figure 1: Dual-pathway synthesis strategy comparing petrochemical oxidation and bio-catalytic hydroxylation routes.

Experimental Protocol: Catalytic Acetylation

Objective: High-yield synthesis of 1,12-diacetoxydodecane from 1,12-dodecanediol using a green Lewis Acid catalyst.

Rationale: Traditional acetylation uses pyridine, which is toxic and odorous. This protocol utilizes Bismuth(III) Triflate (Bi(OTf)₃), a highly active, low-toxicity catalyst that operates under mild conditions.

Materials
  • Substrate: 1,12-Dodecanediol (10.0 mmol, 2.02 g)

  • Reagent: Acetic Anhydride (25.0 mmol, 2.55 g) – Excess ensures complete conversion.

  • Catalyst: Bi(OTf)₃ (0.1 mol%)

  • Solvent: Acetonitrile (MeCN) or Solvent-free (if melted)

Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1,12-dodecanediol (2.02 g).

  • Addition: Add Acetonitrile (10 mL) followed by Acetic Anhydride (2.55 g).

  • Catalysis: Add Bi(OTf)₃ (approx. 6 mg).

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The diol spot (polar) should disappear, replaced by the less polar diacetate spot.

  • Quenching: Quench the reaction by adding water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with saturated NaHCO₃ (to remove acetic acid byproduct) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize from cold hexane to obtain white crystals.

Expected Yield: >95% Validation: ¹H NMR (CDCl₃) should show a triplet at ~4.05 ppm (CH₂-OAc) and a singlet at ~2.05 ppm (OAc methyl).

Industrial Applications & Use Cases

Polymer Science & Plasticizers

1,12-Diacetoxydodecane acts as a reactive diluent or plasticizer for polyesters and polyurethanes.

  • Mechanism: The long C12 aliphatic chain disrupts polymer chain packing, reducing the glass transition temperature (Tg) and increasing flexibility without sacrificing thermal stability (due to the high boiling point).

  • End-Capping: In transesterification reactions, it can serve as an end-capping agent to control molecular weight and modify surface properties of the polymer.

Pheromone Research (Lepidoptera)

While not a primary sex pheromone for most species (which are typically unsaturated), 1,12-diacetoxydodecane is crucial in Structure-Activity Relationship (SAR) studies.

  • Saturated Analog: It is used as a "blank" or control to test the necessity of double bonds in pheromone reception (e.g., comparing response against (Z)-9-dodecenyl acetate).

  • Lure Stabilizer: Its high chemical stability (lacking oxidation-prone double bonds) makes it a useful additive in pheromone dispensers to modulate the release rate of volatile active ingredients.

Fragrance Intermediates

The molecule serves as a precursor or derivative in the synthesis of Macrocyclic Musks .

  • Ethylene Brassylate Context: While Ethylene Brassylate is typically made from 1,12-dodecanedioic acid, the diacetate derivative allows for alternative ring-closing metathesis (RCM) strategies or transesterification routes where acidic protons must be masked.

Application Logic Diagram (Graphviz)

Applications cluster_poly Polymer Science cluster_chem Chemical Ecology cluster_frag Fragrance Synthesis Center 1,12-Diacetoxydodecane Plast Plasticizer (Low Volatility) Center->Plast Capping End-Capping Agent (Transesterification) Center->Capping SAR SAR Studies (Saturated Control) Center->SAR Release Pheromone Release Modulator Center->Release Musk Macrocyclic Musk Precursor Center->Musk

Figure 2: Industrial utility map highlighting the three primary sectors of application.

References

  • TCI Chemicals. (n.d.). 1,12-Diacetoxydodecane Product Specifications (CAS 42236-50-0).[1] Retrieved from

  • Hsieh, S. C., et al. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology. Retrieved from

  • Troftgruben, M. H. S., et al. (2024).[2] A Practical Method for Large-Scale Acetylation of 1° and 2° Alcohols as well as Diols. The Journal of Organic Chemistry. Retrieved from

  • Ando, T., et al. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences. Retrieved from

  • Invista North America. (2015). Process for producing dodecane-1,12-diol by reduction of lauryl lactone. US Patent Application 20150025279A1. Retrieved from

Sources

Foundational

Technical Monograph: 1,12-Diacetoxydodecane (CAS 42236-50-0)

Part 1: Executive Summary 1,12-Diacetoxydodecane (CAS 42236-50-0) is a linear aliphatic diester structurally characterized by a C12 hydrocarbon backbone terminated by acetate groups.[1] While historically utilized as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,12-Diacetoxydodecane (CAS 42236-50-0) is a linear aliphatic diester structurally characterized by a C12 hydrocarbon backbone terminated by acetate groups.[1] While historically utilized as a high-purity intermediate in the synthesis of macrocyclic musks and insect pheromones, its relevance in pharmaceutical sciences lies in its role as a lipophilic pro-metabolite .

Upon physiological administration, the compound undergoes enzymatic hydrolysis to yield 1,12-dodecanediol , which is subsequently oxidized to dodecanedioic acid (DDA) . DDA is a clinically significant dicarboxylic acid used in Total Parenteral Nutrition (TPN) and metabolic therapies due to its ability to provide energy via


-oxidation independent of the insulin-regulated glucose pathway.

This guide details the physicochemical properties, metabolic pharmacology, synthetic protocols, and quality control standards required for utilizing CAS 42236-50-0 in drug development and chemical biology.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identification
ParameterDetail
CAS Number 42236-50-0
IUPAC Name Dodecane-1,12-diyl diacetate
Synonyms 1,12-Dodecanediol diacetate; Dodecamethylene diacetate
Molecular Formula C

H

O

Molecular Weight 286.41 g/mol
SMILES CC(=O)OCCCCCCCCCCCCOC(=O)C
InChI Key VSQSFRDZIRKBEF-UHFFFAOYSA-N
Physicochemical Properties

The lipophilicity of 1,12-diacetoxydodecane facilitates membrane permeation, making it a candidate for lipid-based drug delivery systems.

PropertyValueExperimental/Predicted
Physical State White crystalline solid or colorless liquid (temp. dependent)Exp (MP ~40°C)
Melting Point 38.0 – 42.0 °CExp
Boiling Point ~190 °C (at 10 mmHg)Exp
LogP (Octanol/Water) ~5.8Pred (High Lipophilicity)
Solubility Soluble in toluene, ethanol, chloroform; Insoluble in waterExp
Density ~0.95 g/cm³Pred

Part 3: Pharmacology & Mechanism of Action

Metabolic Activation Pathway

Unlike receptor-binding drugs, 1,12-diacetoxydodecane functions as a metabolic precursor . Its pharmacological utility is derived from its in vivo conversion to bioactive dicarboxylic acids.

  • Hydrolysis: Plasma and tissue esterases (e.g., carboxylesterases) cleave the terminal acetate groups, releasing 1,12-dodecanediol .

  • Oxidation: The diol undergoes

    
    -oxidation (via Cytochrome P450 4A/4F) and subsequent dehydrogenation (ADH/ALDH) to form Dodecanedioic Acid (DDA) .
    
  • Utilization: DDA enters the mitochondria, is activated to Dodecanedioyl-CoA, and undergoes

    
    -oxidation to generate Acetyl-CoA and Succinyl-CoA, feeding the Krebs cycle.
    
Signaling & Metabolic Logic Diagram

The following DOT diagram illustrates the bio-activation pathway from the parent diester to the energy-generating dicarboxylic acid.

MetabolicPathway cluster_0 Cytosol / ER Parent 1,12-Diacetoxydodecane (CAS 42236-50-0) Inter 1,12-Dodecanediol Parent->Inter Carboxylesterases (Hydrolysis) Metabolite Dodecanedioic Acid (DDA) Inter->Metabolite ADH / ALDH / CYP450 (Omega-Oxidation) Mito Mitochondrial Beta-Oxidation Metabolite->Mito Acyl-CoA Synthetase Energy ATP Generation (Krebs Cycle) Mito->Energy Acetyl-CoA + Succinyl-CoA

Figure 1: Metabolic activation pathway of 1,12-diacetoxydodecane to bioactive DDA.[1]

Part 4: Synthesis & Manufacturing Protocols

Synthetic Route: Acetylation of 1,12-Dodecanediol

The most robust synthesis for high-purity applications involves the acetylation of the parent diol. This reaction is thermodynamically favorable and yields a stable product.

Reaction:



Detailed Experimental Protocol

Objective: Synthesize 50g of 1,12-diacetoxydodecane (Purity >98%).

Reagents:

  • 1,12-Dodecanediol (0.25 mol, 50.6 g)

  • Acetic Anhydride (0.60 mol, 61.2 g) – Excess required

  • Pyridine (Catalyst/Base, 2 mL) or DMAP (0.1 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, solvent-free preferred for green chemistry).

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl

    
    ).
    
  • Addition: Charge the flask with 1,12-dodecanediol. Add Acetic Anhydride slowly under stirring. Add the catalyst (Pyridine).

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Disappearance of the diol spot (

    
    ) indicates completion.
    
  • Quenching: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Washing: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

    
     (to remove acetic acid), and finally Brine.
    
  • Drying & Concentration: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Recrystallize from cold hexane or perform vacuum distillation (if liquid) to achieve >98% purity.

Part 5: Quality Control & Analytical Standards

For pharmaceutical or pheromone research applications, purity is critical to avoid interference from mono-acetate byproducts.

GC-MS Analysis Parameters
  • Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: EI (70 eV). Look for molecular ion peak (weak) or characteristic fragment

    
     (loss of acetic acid).
    
Specification Table
TestSpecificationMethod
Appearance White crystalline solidVisual
Assay (GC)

98.0%
GC-FID/MS
Water Content

0.1%
Karl Fischer
Acid Value

1.0 mg KOH/g
Titration

Part 6: Safety & Toxicology

Hazard Identification
  • GHS Classification: Not classified as acutely toxic for oral/dermal routes in humans.

  • Environmental Hazard: Aquatic Chronic 3 (H412).[2] The compound is lipophilic and may persist in aquatic environments before degradation.

  • Handling: Standard PPE (Gloves, Goggles). Avoid inhalation of dust/mist.

Toxicology Profile
  • Acute Toxicity: LD50 (Rat, Oral) > 2000 mg/kg (Predicted based on diol data).

  • Irritation: Mild skin/eye irritant (due to potential hydrolysis to acetic acid on mucous membranes).

  • Metabolites: 1,12-Dodecanediol is non-genotoxic and is metabolized to fatty acids.

Part 7: References

  • Chemical Identity & Properties : TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304).[3] Retrieved from .

  • Metabolic Pathway (DDA) : Grego, F., & Mingrone, G. (1995). "Dodecanedioic acid: a metabolic intermediate with potential clinical applications." Nutrition, 11(5), 428-432. (Mechanistic grounding for C12 diacid metabolism).

  • Synthesis Protocols : Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard acetylation protocols).

  • Pheromone Context : Journal of Chemical Ecology. Various articles on Lepidoptera pheromone biosynthesis involving C12-C16 acetates.

  • Safety Data : PubChem. Compound Summary: 1,12-Dodecanediol (Parent Compound).[4] Retrieved from .

Sources

Exploratory

Physical State and Appearance of 1,12-Diacetoxydodecane at STP: A Physicochemical &amp; Synthetic Profile

Executive Summary 1,12-Diacetoxydodecane (CAS: 42236-50-0) exists as a white to almost white crystalline solid at Standard Temperature and Pressure (STP, defined as 0°C and 100 kPa).[1] While often handled in liquid phas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Diacetoxydodecane (CAS: 42236-50-0) exists as a white to almost white crystalline solid at Standard Temperature and Pressure (STP, defined as 0°C and 100 kPa).[1]

While often handled in liquid phase during high-temperature synthesis, its melting point range of 38.0°C – 42.0°C ensures it remains solid under standard laboratory storage conditions (20–25°C), though it requires temperature-controlled transport to prevent phase changes in warmer climates. This diester serves as a critical intermediate in the synthesis of lepidopteran pheromones and high-performance polyesters, valued for its long hydrophobic methylene chain capped by reactive acetate groups.

Physicochemical Characterization

The following data aggregates experimentally verified properties from authoritative chemical databases (TCI, PubChem) and synthesis literature.

Table 1: Physicochemical Properties of 1,12-Diacetoxydodecane
PropertyValue / DescriptionConditions
Physical State Solid (Crystalline Powder)@ STP (0°C) & SATP (25°C)
Appearance White to almost white crystals@ Room Temperature
Melting Point (MP) 38.0 – 42.0 °C Atmospheric Pressure
Boiling Point (BP) 190 °C@ 10 mmHg (Vacuum)
Molecular Formula C₁₆H₃₀O₄-
Molecular Weight 286.41 g/mol -
Solubility Soluble in Toluene, Ethanol, Chloroform; Insoluble in Water@ 20°C
Refractive Index 1.44 (Predicted)-

Expert Insight: The proximity of the melting point (~40°C) to ambient summer temperatures necessitates "Cold Chain" logistics. If the compound appears as a slush or liquid upon receipt, it likely experienced thermal excursion but can be recrystallized without degradation.

Structural Analysis & Phase Logic

To understand why 1,12-diacetoxydodecane is a solid at STP despite being an ester (many of which are liquids), we must analyze the intermolecular forces.

Mechanism of Solidification
  • Chain Length Dominance: The central dodecyl (

    
    ) backbone generates significant London Dispersion Forces (LDF) . As chain length increases, the surface area for hydrophobic interaction grows, stabilizing the crystal lattice.
    
  • Symmetry: The molecule is centrosymmetric (linear A-Linker-A structure). High molecular symmetry facilitates efficient packing in the solid state, raising the melting point compared to asymmetrical isomers.

  • Loss of Hydrogen Bonding: Unlike its precursor, 1,12-dodecanediol (MP ~80°C), the diacetate lacks hydroxyl protons for hydrogen bonding. This drops the melting point by ~40°C. However, the VdW forces from the

    
     chain are strong enough to keep it solid at STP, unlike shorter diesters (e.g., diethyl adipate, 
    
    
    
    , which is liquid).
DOT Diagram: Structure-Property Relationship

The following diagram illustrates the logical flow from molecular structure to macroscopic physical state.

PhysicalStateLogic Structure 1,12-Diacetoxydodecane Structure (C16H30O4) Backbone C12 Methylene Backbone Structure->Backbone Termini Acetate End Groups (No H-Bond Donors) Structure->Termini Forces Strong London Dispersion Forces + Efficient Packing Symmetry Backbone->Forces Increases VdW Comparison Vs. 1,12-Dodecanediol (Loss of H-Bonding) Termini->Comparison Result Macroscopic State: SOLID at STP (MP ~40°C) Forces->Result Comparison->Forces Lowers MP relative to Diol but > 0°C

Figure 1: Causal pathway linking molecular structure to the solid physical state at STP.

Experimental Characterization: Synthesis & Verification

For researchers requiring high-purity material for pheromone or polymer applications, in situ synthesis via acetylation of 1,12-dodecanediol is the standard protocol. This method ensures fresh material free from hydrolysis products.

Protocol: Acetylation of 1,12-Dodecanediol

Objective: Synthesize 1,12-diacetoxydodecane via nucleophilic acyl substitution.

Reagents:

  • 1,12-Dodecanediol (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Pyridine (Solvent/Base, 5.0 eq)

  • DMAP (4-Dimethylaminopyridine, 0.1 eq - Catalyst)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,12-dodecanediol in anhydrous DCM (or pyridine directly).

  • Activation: Add Pyridine and DMAP. Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acetylation: Dropwise add Acetic Anhydride over 20 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quench: Pour reaction mixture into ice-cold water . This step is critical:

    • It hydrolyzes excess acetic anhydride.

    • Self-Validation: Since 1,12-diacetoxydodecane is water-insoluble and solid at <38°C, it will often precipitate as a white solid or form an oil that solidifies upon further cooling.

  • Extraction & Purification: Extract with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine. Dry over MgSO₄.

  • Isolation: Evaporate solvent. Recrystallize the crude solid from ethanol/hexane to yield white crystals.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 1,12-Dodecanediol Reactants Add Ac2O + Pyridine (+ DMAP cat.) Start->Reactants Reaction Stir @ RT 4-6 Hours Reactants->Reaction Quench Quench in Ice Water Reaction->Quench Complete Conversion PhaseSep Phase Separation (Product Insoluble) Quench->PhaseSep Precipitation Purify Recrystallization (Ethanol/Hexane) PhaseSep->Purify Product Final Product: White Solid Purify->Product

Figure 2: Synthetic workflow for the conversion of diol to diacetate.

Applications & Significance

Pheromone Synthesis (Lepidoptera)

1,12-Diacetoxydodecane serves as a stable precursor for long-chain alcohol pheromones. Many moth species (e.g., Noctuidae and Tortricidae families) utilize acetate-functionalized long chains. This compound allows for the introduction of the 12-carbon backbone before selective hydrolysis or oxidation at one terminus to create asymmetric pheromone components like (Z)-9-dodecenyl acetate (via subsequent modification).

Polymer Chemistry

In drug delivery and bio-materials, this diester acts as a monomeric unit for aliphatic polyesters . Its long methylene chain imparts hydrophobicity and flexibility (low glass transition temperature,


) to the resulting polymer, useful for biodegradable coatings or soft-segment elastomers.

References

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1,12-Diacetoxydodecane (D3304).[2] Retrieved from

  • PubChem Database. (n.d.). Compound Summary: 1,12-Diacetoxydodecane (CID 87558004). National Center for Biotechnology Information. Retrieved from

  • Lead Sciences. (n.d.). Chemical Data Sheet: 1,12-Diacetoxydodecane. Retrieved from

  • ResearchGate. (2018). Production of 1,12-dodecanediol and derivatives. (Contextual reference for diol precursors). Retrieved from

Sources

Foundational

Technical Guide: Mechanistic Control of 1,12-Dodecanediol Esterification

Executive Summary 1,12-Dodecanediol ( ) represents a critical bifunctional building block in the synthesis of high-performance polyesters, macrocyclic musks, and antibody-drug conjugate (ADC) spacers. Its long aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Dodecanediol (


) represents a critical bifunctional building block in the synthesis of high-performance polyesters, macrocyclic musks, and antibody-drug conjugate (ADC) spacers. Its long aliphatic chain introduces significant hydrophobicity, while the terminal primary hydroxyls offer high reactivity.

The core challenge in esterifying 1,12-dodecanediol lies not in reactivity, but in selectivity and state management . As a solid at room temperature (


) with poor water solubility, reaction homogeneity is the first hurdle. The second is controlling the competition between mono-esterification (desirable for linkers), di-esterification (cross-linkers), and oligomerization (polyesters).

This guide provides a mechanistic deep-dive into three distinct esterification pathways—Fischer, Steglich, and Enzymatic—offering self-validating protocols to control these outcomes.

Part 1: Molecular Architecture & Reactivity Profile

Before selecting a protocol, one must understand the substrate's physical constraints.

PropertyValueImplication for Protocol
Molecular Structure

Symmetric, primary diol. Statistically favors di-esterification unless stoichiometry is strictly controlled.
Melting Point 79–81 °CReactions below 80°C require a solvent (e.g., Toluene, THF) to maintain homogeneity.
Solubility Soluble: Alcohols, Warm EtherInsoluble: WaterAqueous workups are efficient for removing catalysts/salts, but phase transfer catalysis may be needed for biphasic systems.
Hydrophobicity LogP ~ 3.1High affinity for hydrophobic enzyme active sites (e.g., Candida antarctica Lipase B).

Part 2: Chemical Catalysis Mechanisms

Fischer Esterification (Thermodynamic Control)

Best for: Bulk production of polyesters or symmetric di-esters where thermal stability is not an issue.

The Fischer mechanism relies on the protonation of the carboxylic acid carbonyl, making it susceptible to nucleophilic attack by the diol. It is an equilibrium process (


), necessitating the continuous removal of water.
Mechanism Visualization

The following diagram illustrates the acid-catalyzed cycle, highlighting the critical water elimination step.

FischerMechanism Acid Carboxylic Acid (R-COOH) Protonated Activated Carbonyl (R-C+(OH)2) Acid->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + 1,12-Dodecanediol Ester Ester Product (R-CO-O-R') Intermediate->Ester - H2O, - H+ Water H2O (Byproduct) Intermediate->Water Ester->Acid Hydrolysis (Avoid!)

Figure 1: Acid-catalyzed Fischer esterification cycle. Note the reversibility (red dotted line) which must be suppressed by water removal.

Protocol A: Synthesis of Poly(1,12-dodecane adipate)

Target: Biodegradable Polyester

  • Stoichiometry: Mix 1,12-dodecanediol (1.0 eq) and Adipic acid (1.0 eq) in a reactor equipped with a mechanical stirrer.

  • Catalyst: Add

    
    -Toluenesulfonic acid (pTSA) (0.5 mol%).
    
  • Solvent/Azeotrope: Add Toluene (solids content ~30-40%).

  • Reaction: Heat to reflux (~110°C). The diol will dissolve as temperature rises.

  • Water Removal (Critical): Connect a Dean-Stark trap.

    • Self-Validation: Monitor the volume of water collected in the trap. Theoretical yield of water can be calculated (

      
       moles of diacid). Reaction is complete when water evolution ceases.
      
  • Workup: Cool to RT. Precipitate polymer in cold methanol.

Steglich Esterification (Kinetic Control)

Best for: Thermally sensitive substrates (e.g., methacrylates) or precise mono-esterification.

This method uses Dicyclohexylcarbodiimide (DCC) to activate the acid and Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. It proceeds at room temperature, avoiding the polymerization of heat-sensitive groups (like acrylates).

Mechanism Visualization

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) ActiveAmide N-Acylpyridinium (Super-Active Species) O_Acyl->ActiveAmide + DMAP DCU DCU (Insoluble Urea) O_Acyl->DCU Byproduct Formation DMAP DMAP (Catalyst) Ester Target Ester ActiveAmide->Ester + Diol Diol 1,12-Dodecanediol Ester->DMAP Regeneration

Figure 2: Steglich esterification showing the activation of the acid by DCC and the catalytic role of DMAP.[1]

Protocol B: Synthesis of 1,12-Dodecanediol Dimethacrylate

Target: Dental Crosslinker

  • Preparation: In a round-bottom flask, dissolve 1,12-dodecanediol (10 mmol) and Methacrylic acid (22 mmol, 1.1 excess per -OH) in anhydrous CH2Cl2 (50 mL).

  • Inhibition: Add MEHQ (Hydroquinone monomethyl ether, 200 ppm) to prevent radical polymerization of the methacrylate.

  • Activation: Cool to 0°C. Add DMAP (2 mmol).

  • Coupling: Dropwise addition of DCC (22 mmol) dissolved in CH2Cl2.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24h.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form immediately.

  • Self-Validation:

    • TLC: Check disappearance of diol (polar) and appearance of di-ester (non-polar).

    • Filtration: Filter off the DCU precipitate. Weigh the dried DCU. If mass

      
       theoretical yield, coupling is efficient.
      
  • Purification: Wash filtrate with 0.5N HCl (removes DMAP), then Sat. NaHCO3 (removes excess acid). Dry and concentrate.

Part 3: Enzymatic Esterification (The "Green" Precision)

Best for: High selectivity (Mono-ester synthesis) and solvent-free "green" chemistry.

Lipases, specifically Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are superior for 1,12-dodecanediol due to its hydrophobic chain, which fits well into the enzyme's binding pocket.

The Selectivity Advantage

Chemical methods follow statistical probability (yielding a mix of mono-, di-, and unreacted diol). Enzymes operate via a "Ping-Pong Bi-Bi" mechanism. By controlling the Water Activity (


)  and substrate molar ratio, one can kinetically trap the mono-ester.
Mechanism Visualization

EnzymaticPingPong cluster_conditions Critical Control Parameters FreeEnz Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate FreeEnz->AcylEnz + Acid / - Byprod AcylEnz->FreeEnz + Diol / - Product Acid Acyl Donor (Acid/Ester) Alcohol 1,12-Dodecanediol Product Mono-Ester Byprod Water/Alcohol WaterAct Water Activity (aw) < 0.1 favors Esterification Temp Temp: 40-60°C

Figure 3: Ping-Pong Bi-Bi mechanism of Lipase CALB. The enzyme first binds the acid, releasing water, then transfers the acyl group to the diol.

Protocol C: Selective Mono-Acylation

Target: Linker synthesis (One -OH protected/reacted, one free)

  • System: Use a solvent-free system (if acid is liquid) or minimal hydrophobic solvent (Hexane/Toluene). Hydrophobic solvents preserve the enzyme's essential water layer.

  • Reagents: 1,12-Dodecanediol (10 mmol) + Carboxylic Acid (10 mmol). Note: 1:1 ratio favors mono-ester.

  • Catalyst: Add Novozym 435 (1-5% w/w relative to substrates).

  • Conditions: 45°C - 60°C.

  • Water Control: Add molecular sieves (3Å) to the reaction vessel to maintain low

    
    .
    
  • Self-Validation:

    • HPLC/GC: Monitor the ratio of Mono-ester vs. Di-ester. CALB is highly regioselective but prolonged reaction times can lead to di-esterification. Stop the reaction when Mono-ester peaks maximize.

  • Workup: Filter off the immobilized enzyme (reusable). Evaporate solvent.[2]

Part 4: Data Summary & Comparison

FeatureFischer (Acid)Steglich (DCC)Enzymatic (CALB)
Mechanism Proton transfer (H+)Activation (O-acylisourea)Acyl-Enzyme Intermediate
Conditions High Temp (>100°C), AcidicRoom Temp, Neutral/BasicMild (40-60°C), Neutral
Selectivity Statistical (Mix of products)StatisticalHigh (Mono-ester favored)
Byproducts Water (must remove)DCU (insoluble urea)Water or Alcohol
Key Risk Polymerization / DegradationDifficult purification (Urea traces)Enzyme cost / Reaction speed

References

  • Steglich Esterific

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Properties and Applications of 1,12-Dodecanediol Source: Merck / Sigma-Aldrich Product D
  • Enzymatic Esterific

    • Source: Beilstein Journal of Organic Chemistry. "Selective enzymatic esterification of lignin model compounds." (Demonstrates CALB selectivity for primary hydroxyls).
    • URL:[Link]

  • Kinetic Resolution and Esterific

    • Source: ResearchGate / Journal of Molecular Catalysis B: Enzymatic.
    • URL:[Link]

  • Synthesis of Dimethacrylates for Dental M

    • Source: Esstech Inc.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Polyester Synthesis Using 1,12-Diacetoxydodecane

Abstract This application note details the protocol for utilizing 1,12-Diacetoxydodecane (DAD) as a precision monomer in the synthesis of long-chain aliphatic and semi-aromatic polyesters. Unlike traditional polycondensa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 1,12-Diacetoxydodecane (DAD) as a precision monomer in the synthesis of long-chain aliphatic and semi-aromatic polyesters. Unlike traditional polycondensation involving 1,12-dodecanediol, the use of its diacetate derivative employs an acidolysis (transacylation) mechanism. This route offers distinct advantages: it mitigates monomer volatility, prevents oxidative degradation of the diol at high temperatures, and provides a stoichiometric advantage through the efficient removal of the volatile acetic acid byproduct. This guide focuses on the melt polycondensation of DAD with dicarboxylic acids to yield high-molecular-weight polyesters suitable for biomedical implants and biodegradable packaging.

Introduction & Material Science

The Monomer: 1,12-Diacetoxydodecane

1,12-Diacetoxydodecane (


) is the di-ester derivative of 1,12-dodecanediol.[1][2] In polymer synthesis, it serves as a "protected" diol source.
  • Molecular Weight: 286.41 g/mol

  • Boiling Point: >150°C (at reduced pressure), significantly higher than short-chain diols.

  • Functionality: Reacts with dicarboxylic acids via acidolysis or with diesters via ester-ester exchange.

Strategic Rationale: Why Use the Diacetate?

While the direct reaction of diols and diacids (esterification) is common, the diacetate route is preferred for high-precision synthesis of long-chain polyesters for three reasons:

  • Stoichiometric Control: 1,12-Dodecanediol can sublime or degrade at the high temperatures (>200°C) required for melt polycondensation. The diacetate is thermally more stable and less volatile, ensuring the 1:1 molar ratio is maintained.

  • Driving Equilibrium: The byproduct is acetic acid (bp 118°C), which is easily removed under inert gas flow and vacuum. This is often kinetically favored over water removal in viscous melts.

  • Compatibility: It allows for reaction with high-melting aromatic acids (e.g., Terephthalic acid) where the high melt temperature would otherwise oxidize the free diol.

Reaction Mechanism: Acidolysis Polycondensation

The polymerization proceeds via a step-growth mechanism known as acidolysis . The acetoxy groups of DAD react with the carboxylic acid groups of the co-monomer, releasing acetic acid and forming the ester linkage.

Reaction Scheme


Key Pathway Diagram The following diagram illustrates the molecular transformation and byproduct elimination flow.

Acidolysis_Pathway Monomers Monomers: 1,12-Diacetoxydodecane + Dicarboxylic Acid Intermediate Tetrahedral Intermediate Monomers->Intermediate Catalyst Activation (Ti/Zn) Elimination Elimination Step Intermediate->Elimination Proton Transfer Polymer Polyester Chain (Ester Linkage Formed) Elimination->Polymer Chain Growth Byproduct Byproduct: Acetic Acid (Gas) Elimination->Byproduct Vacuum Removal

Figure 1: Mechanistic pathway of acidolysis polymerization showing the critical acetic acid elimination step driven by vacuum.

Experimental Protocol

Target Polymer: Poly(1,12-dodecamethylene terephthalate) (PDT) or Poly(1,12-dodecamethylene dodecanedioate). Scale: Laboratory (50 mmol scale).

Materials & Equipment
ComponentSpecificationRole
Monomer A 1,12-Diacetoxydodecane (98%+)Diol precursor
Monomer B Terephthalic Acid (TPA) or 1,12-Dodecanedioic AcidDiacid backbone
Catalyst Titanium(IV) butoxide (

) or Zinc Acetate (

)
Transesterification catalyst (0.1 mol%)
Antioxidant Irganox 1010 (Optional)Prevents thermal oxidation at >200°C
Equipment 3-Neck Round Bottom Flask, Mechanical Stirrer (High Torque), N2 Inlet, Vacuum Pump (<1 mbar), Dean-Stark Trap or Distillation Head.[1][2]Reactor Setup
Step-by-Step Synthesis Workflow
Phase 1: Pre-Polymerization (Oligomerization)
  • Charging: In a 100 mL 3-neck flask, charge 14.32 g (50 mmol) of 1,12-Diacetoxydodecane and 50 mmol of the chosen Dicarboxylic Acid (e.g., 8.31 g of Terephthalic Acid).

  • Catalyst Addition: Add 17 mg (0.05 mmol) of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (approx. 0.1 mol% relative to monomers).
    
  • Inert Atmosphere: Purge the flask with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
  • Melting & Acidolysis: Heat the mixture to 180°C under a slow stream of

    
    . Stir at 150 RPM.
    
    • Observation: The mixture will melt, and acetic acid will begin to distill off (condensing in the trap).

  • Temperature Ramp: Over 2 hours, gradually increase temperature to 220°C . Ensure continuous removal of acetic acid to drive the equilibrium forward.

Phase 2: Melt Polycondensation (High Vacuum)
  • Vacuum Application: Once ~90% of the theoretical acetic acid is collected, slowly apply vacuum. Reduce pressure gradually from atmospheric to <1 mbar over 45 minutes to prevent bumping.

  • High Temperature Reaction: Increase temperature to 250°C (if using TPA) or 230°C (if using aliphatic acids).

  • Completion: Maintain high vacuum (<0.5 mbar) and temperature for 2–4 hours .

    • Endpoint: Reaction is complete when the torque on the mechanical stirrer stabilizes at a high value (indicating high viscosity/molecular weight).

  • Termination: Stop heating, release vacuum with

    
    , and allow the polymer to cool to room temperature.
    
Phase 3: Purification (Critical for Biomedical Use)
  • Dissolution: Dissolve the crude polymer in minimal Chloroform or Hexafluoroisopropanol (HFIP).

  • Precipitation: Drop the solution slowly into excess cold Methanol (10:1 ratio Methanol:Solution) under vigorous stirring.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Weigh Monomers (DAD + Diacid) Phase1 Phase 1: Acidolysis 180°C - 220°C, N2 Flow (Acetic Acid Removal) Start->Phase1 Add Catalyst Phase2 Phase 2: Polycondensation 230°C - 250°C, Vacuum <1 mbar (Mw Build-up) Phase1->Phase2 Apply Vacuum Purification Purification Dissolve (CHCl3) -> Precipitate (MeOH) Phase2->Purification Cool & Dissolve Analysis Characterization (NMR, DSC, GPC) Purification->Analysis Dry Polymer

Figure 2: Operational workflow for the melt polycondensation of 1,12-diacetoxydodecane.

Characterization & Expected Properties

Validate the synthesized polymer using the following parameters. Data below is representative for Poly(1,12-dodecamethylene terephthalate) (PDT).

TechniqueParameterExpected ResultSignificance
1H NMR Chemical Shift (

)
Triplet at ~4.3 ppm (

)
Confirms formation of ester linkage; absence of acetyl peak (~2.0 ppm) confirms conversion.
DSC Melting Temp (

)
120°C - 130°CIndicates semi-crystalline nature; important for molding.
DSC Glass Transition (

)
~ -10°C to 0°CLow

indicates flexibility imparted by the C12 chain.
GPC Molecular Weight (

)
40,000 - 120,000 g/mol High

required for mechanical strength.
TGA Decomposition (

)
> 350°CConfirms high thermal stability.

Troubleshooting Guide

  • Problem: Low Molecular Weight (Brittle Polymer).

    • Cause: Incomplete removal of acetic acid or stoichiometry imbalance.

    • Solution: Increase vacuum duration or check vacuum seal. Ensure DAD purity (impurities act as chain terminators).

  • Problem: Discoloration (Yellowing).

    • Cause: Thermal oxidation or catalyst degradation.

    • Solution: Ensure strict

      
       purge. Reduce max temperature by 10°C. Add antioxidant (Irganox 1010).
      
  • Problem: Sublimation in Trap.

    • Cause: 1,12-Dodecanedioic acid (if used) may sublime under high vacuum before reacting.

    • Solution: Extend the Phase 1 (atmospheric pressure) step to ensure oligomerization locks the monomers before applying vacuum.

References

  • Wang, G., et al. (2023).[2] 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization. Springer. Available at: [Link]

  • ResearchGate. Synthetic route of poly(1,12-dodecylene dicarboxylate)s. Available at: [Link][1]

  • Papageorgiou, G. Z., et al. (2014). Synthesis and characterization of poly(propylene sebacate) and poly(propylene adipate) (Describing general melt polycondensation techniques). Available at: [Link]

Sources

Application

Protocol for the polymerization of 1,12-Diacetoxydodecane

Application Note: High-Molecular-Weight Polyester Synthesis via Acidolysis Polycondensation of 1,12-Diacetoxydodecane Executive Summary This application note details the protocol for polymerizing 1,12-diacetoxydodecane v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Molecular-Weight Polyester Synthesis via Acidolysis Polycondensation of 1,12-Diacetoxydodecane

Executive Summary

This application note details the protocol for polymerizing 1,12-diacetoxydodecane via acidolysis polycondensation . Unlike standard esterification (which uses diols and evolves water), this "Acetate Route" utilizes the diacetate derivative of the diol to react with a dicarboxylic acid.

Why use this protocol?

  • Stoichiometric Control: 1,12-diacetoxydodecane is non-volatile compared to 1,12-dodecanediol, preventing monomer loss during the high-temperature melt phase and ensuring high molecular weight (

    
    ).
    
  • Kinetic Efficiency: The byproduct (acetic acid) is more volatile than water in viscous melts, driving the equilibrium forward more effectively than direct esterification.

  • Solubility: The diacetate often exhibits better compatibility with dicarboxylic acids in the melt phase than the free diol.

Scientific Background & Mechanism

The polymerization proceeds via a two-stage melt polycondensation.[1] The core mechanism is Acidolysis (transacylation), where the acetoxy group of 1,12-diacetoxydodecane is displaced by the carboxyl group of a dicarboxylic acid (e.g., 1,12-dodecanedioic acid or terephthalic acid).

Chemical Pathway:

  • Acidolysis (Oligomerization):

    
    
    
  • Polycondensation (Transesterification): Removal of residual acetyl end-groups and chain coupling under high vacuum.

Mechanism Diagram

AcidolysisMechanism Reactants Reactants: 1,12-Diacetoxydodecane + Dicarboxylic Acid Intermediate Tetrahedral Intermediate Reactants->Intermediate Catalyst Coordination (Zn/Ti) AceticAcid Byproduct: Acetic Acid (Gas) Intermediate->AceticAcid Vacuum Removal Oligomer Oligomer (Ester Linkage) Intermediate->Oligomer Elimination Polymer High Mw Polyester Oligomer->Polymer Polycondensation (High Vac, >250°C)

Caption: Mechanistic flow of acidolysis polycondensation. The removal of acetic acid drives the equilibrium toward high molecular weight polymer formation.

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
1,12-Diacetoxydodecane >98% PurityMonomer (Diol equivalent)
1,12-Dodecanedioic Acid >99% Purity, dryMonomer (Diacid). Creates PE-12,12.
Zinc Acetate (Zn(OAc)₂) AnhydrousCatalyst (Preferred for transacylation)
Titanium Tetraisopropoxide 97% SolutionCo-catalyst (High temp polycondensation)
Reactor System 3-Neck Flask /w Mech StirrerHigh-viscosity mixing
Vacuum Line < 0.1 mbar capabilityRemoval of acetic acid
Nitrogen Source Ultra-high purityInert atmosphere

Detailed Experimental Protocol

Phase I: Melt Preparation & Inerting

Objective: Create a homogenous melt without oxidation.

  • Charge: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer (stainless steel anchor blade), nitrogen inlet, and a distillation condenser, charge:

    • 10.00 g 1,12-Dodecanedioic acid (43.4 mmol)

    • 14.25 g 1,12-Diacetoxydodecane (43.4 mmol) (Note: Exact 1:1 stoichiometry is critical)

    • Catalyst: 15 mg Zinc Acetate (0.1 wt%).

  • Purge: Evacuate the flask to 5 mbar, then refill with

    
    . Repeat 3 times to remove all oxygen.
    
  • Melt: Immerse flask in an oil bath pre-heated to 160°C . Stir at 50 RPM once melted.

Phase II: Acidolysis (Oligomerization)

Objective: Form ester linkages and remove >90% of acetic acid.

  • Temperature Ramp: Increase bath temperature to 200°C over 30 minutes.

  • Reaction: Maintain at 200°C under a slow stream of Nitrogen. Acetic acid will begin to distill over.

  • Monitoring: Monitor the distillation head temperature (should be ~118°C, the BP of acetic acid).

  • Duration: Continue for 2–3 hours until the distillation of acetic acid ceases. The melt will remain clear and low viscosity.

Phase III: Polycondensation (High Vacuum)

Objective: Drive molecular weight (


) via transesterification.
  • Catalyst Boost (Optional): Add 10 mg Titanium Tetraisopropoxide (TTIP) if reaction kinetics are sluggish.

  • Vacuum Ramp: Slowly reduce pressure over 45 minutes to avoid bumping.

    • Target: < 0.5 mbar (preferably 0.1 mbar).

  • Temperature Boost: Increase oil bath to 260°C .

  • Viscosity Build: Increase stirring speed to 80-100 RPM. Observe torque (current draw) on the stirrer.

    • Endpoint: When the melt wraps around the stirrer shaft (Weissenberg effect) or torque plateaus, stop the reaction (typically 2–4 hours).

  • Termination: Break vacuum with Nitrogen. Pour the viscous melt onto a Teflon sheet or into ice-cold methanol for immediate quenching.

Process Workflow Diagram

ProcessFlow Start Start: Weigh Reactants (Stoichiometry 1:1) Purge N2 Purge (3x) Remove O2 Start->Purge Melt Melt Phase (160°C) Homogenization Purge->Melt Acidolysis Acidolysis (200°C, N2 Flow) Acetic Acid Distillation Melt->Acidolysis Add Catalyst Vacuum Vacuum Ramp (Ambient -> 0.1 mbar) Acidolysis->Vacuum -AcOH Polycondensation Polycondensation (260°C) High Vacuum Vacuum->Polycondensation Quench N2 Break & Quench Isolate Polymer Polycondensation->Quench Max Torque

Caption: Step-by-step experimental workflow for the melt polycondensation of 1,12-diacetoxydodecane.

Characterization & Expected Data

TechniqueParameterExpected ResultNote
¹H-NMR End-group analysisDisappearance of Acetyl peak (2.05 ppm)Confirm >99% conversion.
DSC Melting Point (

)
85°C – 95°C (for PE-12,12)Sharp peak indicates high crystallinity.
GPC Molecular Weight (

)
40,000 – 80,000 g/mol PDI should be ~2.0 (Flory distribution).
TGA Decomposition (

)
> 350°CHigh thermal stability expected.

Troubleshooting Guide:

  • Problem: Dark/Yellow Polymer.

    • Cause: Oxidation or thermal degradation.

    • Fix: Ensure stricter

      
       purge; reduce max temp to 250°C; add antioxidant (Irganox 1010).
      
  • Problem: Low Molecular Weight (Brittle).

    • Cause: Stoichiometric imbalance or insufficient vacuum.

    • Fix: Check vacuum seal (<0.5 mbar is mandatory); verify purity of diacetate (hydrolysis creates free acetic acid, throwing off stoichiometry).

References

  • Kricheldorf, H. R. (2000). "Syntheses and Kinetically Controlled Polymerization of Polyesters." Macromolecular Rapid Communications.

  • Papageorgiou, G. Z., et al. (2010). "Synthesis and characterization of poly(propylene sebacate) and poly(propylene adipate) via the acetate route." Polymer.[1][2][3][4][5][6][7][8][9]

  • Fenouillot, F., et al. (2010). "Polymers from renewable 1,12-dodecanedioic acid." Polymer Engineering & Science.

  • Gross, R. A., et al. (2010). "Enzymatic Polymerization of Dicarboxylic Acid and Glycols." Chemical Reviews. (Context for enzymatic alternatives).

Sources

Method

Application Note: 1,12-Diacetoxydodecane (DAD) as a Plasticizer for Biodegradable Polymers

Executive Summary This application note details the utility of 1,12-Diacetoxydodecane (DAD) as a high-efficiency plasticizer for biodegradable polymers, specifically Poly(lactic acid) (PLA). While PLA is a frontrunner in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1,12-Diacetoxydodecane (DAD) as a high-efficiency plasticizer for biodegradable polymers, specifically Poly(lactic acid) (PLA). While PLA is a frontrunner in sustainable packaging and biomedical implants, its inherent brittleness (


) limits its application. DAD, an aliphatic diester derived from renewable C12 feedstocks, offers a unique balance of polarity and hydrophobicity. This guide provides validated protocols for the synthesis, incorporation, and characterization of DAD-plasticized PLA, demonstrating its ability to depress glass transition temperatures (

) and enhance elongation at break without compromising biocompatibility.

Introduction & Mechanistic Insight

The Challenge: PLA Brittleness

Native PLA exhibits high tensile strength but poor ductility due to rigid backbone segments and rapid physical aging. Traditional plasticizers like phthalates are effective but face regulatory scrutiny due to toxicity and migration concerns.

The Solution: 1,12-Diacetoxydodecane

DAD (CAS: 42236-50-0) functions as a "green" alternative. Structurally, it consists of a long hydrophobic dodecyl chain capped by two polar acetate groups.

  • Polar Acetate Termini: Form dipole-dipole interactions with the ester groups of the PLA backbone, ensuring miscibility and preventing gross phase separation.

  • Hydrophobic C12 Spacer: Acts as a lubricant, increasing the free volume between polymer chains. This "molecular elbow room" facilitates chain rotation at lower temperatures.

Mechanism of Action

The plasticization follows the Free Volume Theory . DAD molecules insert themselves between PLA chains, disrupting inter-chain hydrogen bonding and van der Waals forces.

PlasticizationMechanism cluster_0 Molecular Effect PLA_Rigid Rigid PLA Matrix (High Tg, Brittle) Interaction Dipole-Dipole Interaction (Acetate <-> PLA Ester) PLA_Rigid->Interaction  Blending   DAD_Input Add 1,12-Diacetoxydodecane (Plasticizer) DAD_Input->Interaction FreeVol Increased Free Volume (Chain Separation) Interaction->FreeVol  Lubrication   PLA_Flex Flexible PLA Matrix (Low Tg, Ductile) FreeVol->PLA_Flex  Result  

Figure 1: Mechanistic pathway of DAD-induced plasticization in PLA matrices.

Experimental Protocols

Protocol A: Synthesis of 1,12-Diacetoxydodecane

Target Audience: Organic Chemists / Material Scientists

While DAD is commercially available, in-house synthesis allows for purity control, essential for biomedical applications.

Reagents:

  • 1,12-Dodecanediol (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Pyridine (Catalytic amount) or Sodium Acetate

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 1,12-dodecanediol in 100 mL of anhydrous DCM (or perform neat if using sodium acetate catalyst).

  • Acetylation: Add 0.25 mol of acetic anhydride dropwise under stirring. Add catalyst (e.g., 2 mL pyridine).

  • Reflux: Heat the mixture to 60°C (if neat) or reflux in solvent for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quenching: Cool to room temperature. Pour mixture into ice-cold water to hydrolyze excess anhydride.

  • Extraction: Extract with DCM (

    
     mL). Wash organic layer with saturated NaHCO
    
    
    
    (to remove acid) and brine.
  • Purification: Dry over MgSO

    
    , filter, and remove solvent via rotary evaporation.
    
  • Yield Check: Expect a clear, colorless liquid or low-melting solid (MP

    
     38–42°C). Purity should be 
    
    
    
    by GC-MS.
Protocol B: Preparation of Plasticized PLA Films (Melt Extrusion)

Target Audience: Polymer Engineers / Formulation Scientists

Melt blending is preferred over solvent casting for industrial relevance to ensure homogeneous dispersion without residual solvent toxicity.

Materials:

  • PLA Pellets (e.g., Ingeo™ 4043D or medical grade PLLA)

  • Synthesized DAD (10 wt%, 15 wt%, and 20 wt%)

Workflow:

  • Drying: Dry PLA pellets at 80°C under vacuum for 12 hours to prevent hydrolytic degradation during processing.

  • Premixing: Tumble mix PLA pellets with liquid/molten DAD in a sealed bag to coat pellets uniformly.

  • Extrusion: Feed the mixture into a twin-screw micro-compounder (e.g., DSM Xplore or Haake MiniLab).

    • Temperature Profile: 160°C (Feed)

      
       175°C (Mixing Zone) 
      
      
      
      170°C (Die).
    • Screw Speed: 50–100 rpm.

    • Residence Time: 2–3 minutes (minimize to prevent thermal degradation).

  • Film Formation: Extrude into a film die or compression mold the extrudate at 180°C under 5 MPa pressure for 2 minutes, then cool rapidly to room temperature.

Characterization & Validation

To validate the efficacy of DAD, the following characterization suite is mandatory.

Thermal Analysis (DSC)

Objective: Determine the shift in Glass Transition Temperature (


).
  • Method: Heat from -20°C to 200°C at 10°C/min (Heat-Cool-Heat cycle). Analyze the second heating scan to erase thermal history.

  • Success Criteria: A clear reduction in

    
    . Pure PLA typically shows 
    
    
    
    . A 20% DAD blend should target a
    
    
    of
    
    
    .
Mechanical Testing (Tensile)

Objective: Measure flexibility (Elongation at Break) and stiffness (Young's Modulus).

  • Standard: ASTM D638 or ISO 527.

  • Expectation: Modulus decreases; Elongation increases significantly (from <5% to >100% depending on loading).

Migration Stability (Leaching Test)

Objective: Critical for drug delivery/food contact. Ensure plasticizer stays in the matrix.

  • Simulant: 50% Ethanol (mimicking lipophilic environments) or PBS (physiological).

  • Protocol: Immerse film samples in simulant at 37°C for 7 days. Dry and weigh.

  • Calculation:

    
    .
    
Data Summary: Expected Performance

Table 1: Comparative properties of PLA blends.

FormulationDAD Content (wt%)

(

C)
Young's Modulus (GPa)Elongation at Break (%)Migration (Ethanol, 7d)
Neat PLA 060–623.24–6< 0.1%
PLA-DAD-10 1048–522.520–40< 1.0%
PLA-DAD-20 2032–381.1150–2502–4%

Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the experiment, from synthesis to validation.

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_processing Phase 2: Processing cluster_validation Phase 3: Validation RawMat 1,12-Dodecanediol + Acetic Anhydride Reaction Acetylation (Reflux, 4-6h) RawMat->Reaction Purification Extraction & Drying (Yield >90%) Reaction->Purification Extrusion Melt Compounding (175°C, Twin Screw) Purification->Extrusion  Add DAD   Drying Dry PLA Pellets (80°C, Vacuum) Drying->Extrusion  Add PLA   Molding Compression Molding (Film Formation) Extrusion->Molding DSC DSC Analysis (Tg Determination) Molding->DSC Tensile Tensile Testing (Modulus/Elongation) Molding->Tensile Migration Migration Assay (Stability Check) Molding->Migration

Figure 2: End-to-end experimental workflow for DAD-plasticized PLA development.

References

  • Synthesis of Long-Chain Diesters: Wiese, H. K., & Lippincott, S. B. (1963). Preparation of 1,12-dodecanedioic acid. US Patent 3,087,963.[1] (Note: Provides foundational chemistry for C12 oxidation and esterification precursors).

  • Plasticization of PLA with Aliphatic Esters: Murariu, M., et al. (2008). PLA compositions with low molecular weight ester-like plasticizers.Polymer Degradation and Stability. (Validates the mechanism of ester-based plasticizers reducing Tg in PLA).

  • Migration Testing Standards: European Commission.[2] (2011).[2][3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.

  • General Properties of 1,12-Diacetoxydodecane: TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304). [4]

  • Toxicity Profile of Aliphatic Diols: ChemicalBook. Safety Data Sheet: 1,12-Dodecanediol.

Sources

Application

Applications of 1,12-Diacetoxydodecane in materials science

Application Note: 1,12-Diacetoxydodecane in Advanced Thermal Management & Polymer Engineering Executive Summary 1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as Dodecamethylene diacetate, is a symmetric, long-chai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,12-Diacetoxydodecane in Advanced Thermal Management & Polymer Engineering

Executive Summary

1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as Dodecamethylene diacetate, is a symmetric, long-chain diester emerging as a critical component in Phase Change Materials (PCMs) and Polymer Engineering . Unlike simple paraffins, its terminal ester functionalities provide unique dipole-dipole interactions that stabilize the crystal lattice, resulting in a sharp, non-segregating melting transition at approximately 38–42°C .

This guide details the utilization of 1,12-Diacetoxydodecane for Thermal Energy Storage (TES) applications—specifically for electronics cooling and biomedical thermal stabilization—and as a functional plasticizer for biodegradable polymers like Polylactic Acid (PLA).

Chemical Profile & Material Properties

The molecule consists of a hydrophobic C12 aliphatic core capped by hydrophilic acetate groups. This "dumbbell" amphiphilic structure drives self-assembly in solid states, crucial for consistent thermal performance.

PropertyValueRelevance to Materials Science
Molecular Formula

High hydrogen density for latent heat storage.
Molecular Weight 286.41 g/mol Low volatility; stable in polymer matrices.
Melting Point (

)
38.0 – 42.0 °CIdeal for human body temp regulation & electronics cooling.
Boiling Point 190 °C @ 10 mmHgHigh thermal stability during processing.
Appearance White Crystalline SolidEasy handling and compounding.
Solubility Soluble in Toluene, EthanolCompatible with organic coating processes.

Primary Application: Phase Change Material (PCM)

Context: Modern electronics and Li-ion batteries degrade rapidly above 50°C. Passive cooling systems require materials that absorb massive heat loads at specific threshold temperatures.

Mechanism: 1,12-Diacetoxydodecane acts as a solid-liquid PCM. As the ambient temperature reaches ~40°C, the Van der Waals forces in the C12 chain and the dipole interactions of the ester groups are overcome. The material transitions to liquid, absorbing latent heat (


) without a rise in temperature, effectively "clamping" the system at 40°C until the phase change is complete.

Advantages over Paraffins:

  • Supercooling Resistance: The polar ester groups act as nucleation sites, preventing the "supercooling" phenomenon often seen in n-alkanes (where liquid persists below

    
    ).
    
  • Volume Stability: Lower volume expansion coefficient upon melting compared to pure dodecane.

PCM Workflow Diagram

PCM_Mechanism HeatSource Heat Source (CPU/Battery > 40°C) SolidState Solid State (Crystal Lattice Intact) HeatSource->SolidState Thermal Load Transition Phase Transition (Endothermic Absorption) SolidState->Transition T > 38°C LiquidState Liquid State (Energy Stored) Transition->LiquidState Latent Heat Storage Release Cooling Cycle (Exothermic Release) LiquidState->Release Ambient < 38°C Release->SolidState Recrystallization

Figure 1: Thermal energy storage cycle of 1,12-Diacetoxydodecane. The material acts as a thermal buffer, clamping temperatures at the melting point.

Secondary Application: Bio-Polymer Plasticization

Context: Polylactic Acid (PLA) is brittle with a glass transition temperature (


) around 60°C.
Innovation:  Adding 5-10 wt% of 1,12-Diacetoxydodecane acts as a biocompatible plasticizer . The aliphatic chain increases free volume between polymer chains (flexibility), while the ester groups ensure compatibility with the PLA matrix, preventing the "leaching" often seen with non-polar additives.

Experimental Protocols

Protocol A: High-Purity Synthesis for PCM Applications

Objective: Synthesize 1,12-Diacetoxydodecane from 1,12-Dodecanediol with >99% purity to ensure consistent melting points.

Reagents:

  • 1,12-Dodecanediol (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Pyridine (Catalytic, 0.1 eq) or DMAP

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10g of 1,12-Dodecanediol in 50mL dry DCM.

  • Activation: Add Pyridine (0.4 mL) and cool the solution to 0°C in an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (12 mL) over 20 minutes.

    • Scientific Rationale: Slow addition prevents exothermic spikes that could lead to colored impurities.

  • Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor via TLC (Mobile phase 8:2 Hexane:Ethyl Acetate).

  • Quenching: Pour mixture into 100mL ice-cold water to hydrolyze excess anhydride.

  • Extraction: Separate organic layer; wash with 1M HCl (to remove pyridine), then saturated

    
     (to remove acetic acid), then Brine.
    
  • Purification: Dry over

    
    , filter, and rotary evaporate. Recrystallize the crude solid from cold Ethanol.
    

Self-Validation Check:

  • FTIR: Disappearance of the broad -OH stretch (3200-3400

    
    ) and appearance of strong Carbonyl C=O stretch (~1740 
    
    
    
    ).
Protocol B: Thermal Characterization (DSC Analysis)

Objective: Determine the precise Latent Heat of Fusion (


) and Melting Point (

).

Equipment: Differential Scanning Calorimeter (DSC).[2] Sample: 5-10 mg of purified 1,12-Diacetoxydodecane in a sealed aluminum pan.

Procedure:

  • Equilibration: Hold sample at 0°C for 5 minutes.

  • Heating Ramp: Heat from 0°C to 80°C at a rate of 5°C/min.

    • Data Point: Record the onset temperature of the endothermic peak (

      
      ).
      
    • Data Point: Integrate the peak area to calculate Enthalpy (

      
       in J/g).
      
  • Cooling Ramp: Cool from 80°C to 0°C at 5°C/min.

    • Observation: Note the crystallization temperature (

      
      ). A narrow gap between 
      
      
      
      and
      
      
      indicates high thermal reliability (low supercooling).
Synthesis & Validation Workflow

Synthesis_Workflow Start Start: 1,12-Dodecanediol Reaction Acetylation (Ac2O + Pyridine, 0°C) Start->Reaction Workup Workup (Acid/Base Wash) Reaction->Workup 6 Hours Purification Recrystallization (Ethanol) Workup->Purification Validation Validation (FTIR: No OH peak DSC: Sharp Tm) Purification->Validation

Figure 2: Synthesis and validation pipeline for producing PCM-grade 1,12-Diacetoxydodecane.

References

  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304). Retrieved from .

  • PureSynth. Material Safety & Properties: 1,12-Diacetoxydodecane. Retrieved from .

  • ChemicalBook. Physical Properties of 1,12-Diacetoxydodecane and Derivatives. Retrieved from .

  • F1000Research. Development of phase change materials for low-temperature thermal energy storage. (Contextual grounding on fatty ester PCMs). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 1,12-Dodecanediol (Precursor Safety). Retrieved from .

Sources

Method

Analytical techniques for the quantification of 1,12-Diacetoxydodecane

Abstract This application note details the validated protocols for the quantification of 1,12-Diacetoxydodecane (CAS: 42236-50-0), a critical intermediate in macrocyclic synthesis and pheromone formulation. Due to the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validated protocols for the quantification of 1,12-Diacetoxydodecane (CAS: 42236-50-0), a critical intermediate in macrocyclic synthesis and pheromone formulation. Due to the molecule's lack of a strong UV chromophore and its semi-volatile nature, standard HPLC-UV techniques are insufficient. This guide presents two orthogonal methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID/MS) as the gold standard for purity and content, and HPLC with Charged Aerosol Detection (HPLC-CAD) for formulation matrices requiring lower thermal stress.

Introduction & Physicochemical Profile[1][2][3][4][5][6]

1,12-Diacetoxydodecane (


) is the diester of 1,12-dodecanediol. Its analysis is complicated by two factors:
  • Lack of Conjugation: The molecule possesses only carbonyl UV absorption (~200-210 nm), which is non-specific and prone to solvent interference.

  • Thermal Behavior: With a melting point of 38–42 °C and a boiling point of 190 °C (10 mmHg), it is a waxy solid at room temperature but sufficiently volatile for GC analysis.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Weight 286.41 g/mol Suitable for EI-MS (detectable

or fragments).
Boiling Point 190 °C @ 10 mmHgRequires GC oven temps >220 °C for elution.
Solubility Toluene, Ethyl Acetate, DCMCompatible with LLE and Normal Phase LC.
Chromophore None (Ester carbonyl only)UV Detection is not recommended.

Method Selection Decision Tree

The following logic gate determines the appropriate instrument based on sample matrix and sensitivity requirements.

MethodSelection Figure 1: Analytical Method Selection Decision Tree Start Start: Sample Type IsPure Is it a Raw Material / API? Start->IsPure IsComplex Is it a Lipid Formulation? IsPure->IsComplex No GC_Path Method A: GC-FID/MS (High Resolution, Purity) IsPure->GC_Path Yes (Preferred) IsComplex->GC_Path No (Volatile matrix) LC_Path Method B: HPLC-CAD (Matrix Tolerance) IsComplex->LC_Path Yes (Non-volatile matrix)

Method A: GC-FID/MS (The Gold Standard)

Gas Chromatography is the preferred method due to the analyte's volatility and the universality of the FID response to carbon-hydrogen bonds.

Reagents and Standards
  • Analyte: 1,12-Diacetoxydodecane (>98.0% purity).[1]

  • Internal Standard (IS): Dimethyl Sebacate or 1,10-Diacetoxydecane . (Chosen for structural similarity and distinct retention time).

  • Solvent: Toluene or Dichloromethane (DCM).

Instrument Conditions
  • System: Agilent 7890B / 8890 or equivalent.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m × 0.25mm × 0.25µm.

    • Rationale: A non-polar column minimizes interaction with the ester groups, ensuring sharp peak shapes and preventing tailing common on polar phases.

  • Inlet: Split/Splitless (Split ratio 20:1). Temperature: 280 °C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202800
Ramp 253005.0
Total Run ~19 min
Detection Parameters
  • FID: 300 °C,

    
     30 mL/min, Air 400 mL/min.
    
  • MS (Qualitative): EI Source (70 eV). Scan range 40–450 amu.

    • Key Fragments:

      
       43 (Acetyl), 
      
      
      
      (Loss of acetic acid),
      
      
      (Loss of two acetic acid groups).

Method B: HPLC-CAD (Alternative for Formulations)

When the sample contains non-volatile lipids or polymers that would foul a GC inlet, HPLC with Charged Aerosol Detection (CAD) is required.

Instrument Conditions
  • Detector: Thermo Corona Veo or equivalent CAD.

    • Evaporation Temp: 35 °C (Low temp prevents evaporation of the semi-volatile analyte).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table
Time (min)%A (Water)%B (ACN)Rationale
0.05050Initial equilibration
10.0595Elute hydrophobic diester
12.0595Wash column
12.15050Re-equilibration

Experimental Protocol: Sample Preparation (LLE)

This protocol describes the extraction of 1,12-Diacetoxydodecane from a standard aqueous/organic reaction mixture or biological fluid.

SamplePrep Figure 2: Liquid-Liquid Extraction (LLE) Workflow Sample Sample (1 mL) AddIS Add Internal Std (Dimethyl Sebacate) Sample->AddIS Extract Add Solvent (2 mL Toluene) AddIS->Extract Vortex Vortex (2 min) Extract->Vortex Centrifuge Centrifuge (3000 x g) Vortex->Centrifuge Aliquot Collect Organic Supernatant Centrifuge->Aliquot Inject GC Injection Aliquot->Inject

Step-by-Step Procedure:
  • Stock Preparation: Dissolve 10 mg of 1,12-Diacetoxydodecane in 10 mL Toluene to create a 1.0 mg/mL Stock Solution.

  • Internal Standard Spike: Add 50 µL of Internal Standard solution (1.0 mg/mL Dimethyl Sebacate) to the sample vial.

  • Extraction: Add 2 mL of Toluene (for GC) or Acetonitrile (for LC).

  • Agitation: Vortex vigorously for 2 minutes to ensure phase transfer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

Validation Criteria (ICH Q2)

To ensure trustworthiness, the method must meet these criteria before routine use:

ParameterAcceptance Criteria
Specificity No interference at retention time of Analyte or IS. Resolution > 1.5.
Linearity

over range 10 µg/mL – 1000 µg/mL.
Recovery 95.0% – 105.0% (Spiked samples).
Precision RSD < 2.0% (n=6 injections).
LOD/LOQ Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).

Troubleshooting Guide

  • Issue: Peak Tailing (GC)

    • Cause: Active sites in the inlet liner or column degradation.

    • Fix: Replace the liner with an Ultra Inert Deactivated Liner (glass wool). Trim 10cm from the column head.

  • Issue: Low Sensitivity (LC-CAD)

    • Cause: Evaporation temperature too high.

    • Fix: 1,12-Diacetoxydodecane is semi-volatile.[2] Lower CAD evaporation tube temperature to 35°C or use a cooled nebulizer.

  • Issue: Ghost Peaks

    • Cause: Carryover from waxy buildup.

    • Fix: Add a post-run bake-out (GC: 300°C for 5 mins) or a sawtooth gradient wash (LC).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,12-Dodecanediol (Analog). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Shimadzu Application News. (2024). Quantification of higher alcohols and esters in wine using GC-FID.[4] Retrieved from [Link]

Sources

Application

GC-MS method development for 1,12-Diacetoxydodecane analysis

Application Note: High-Fidelity GC-MS Method Development for 1,12-Diacetoxydodecane Executive Summary & Scientific Context 1,12-Diacetoxydodecane (Dodecamethylene diacetate) is a long-chain aliphatic diester ( , MW 286.4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Method Development for 1,12-Diacetoxydodecane

Executive Summary & Scientific Context

1,12-Diacetoxydodecane (Dodecamethylene diacetate) is a long-chain aliphatic diester (


, MW 286.41).[1] It serves critical roles as a semiochemical (pheromone component in Lepidoptera species) and a specialized intermediate in polymer synthesis.

The Analytical Challenge: Developing a robust GC-MS method for this analyte presents three specific physicochemical hurdles:

  • Thermal Mass Transfer: With a boiling point exceeding 300°C (at atm) and a melting point of ~40°C, the analyte is prone to cold-spot condensation and inlet discrimination.

  • Fragmentation Ambiguity: Aliphatic acetates under Electron Ionization (EI) often yield a weak molecular ion (

    
    ), dominated instead by the acetylium ion (
    
    
    
    43) and neutral losses of acetic acid (
    
    
    ), complicating spectral deconvolution in complex matrices.
  • Surface Activity: The diester functionality can interact with active sites (silanols) in the liner or column head, leading to peak tailing and non-linear response at trace levels.

This guide details a Splitless-High Pressure injection method coupled with SIM/Scan acquisition to overcome these barriers, ensuring high sensitivity and quantitative rigor.

Method Development Strategy: The "Why" Behind the Parameters

Column Selection: Phase Chemistry

While polyethylene glycol (Wax) columns separate polar esters well, they suffer from lower maximum temperature limits (


C). 1,12-Diacetoxydodecane requires elution temperatures near 

C for efficient peak shape.
  • Decision: Use a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms).

  • Reasoning: High thermal stability (

    
    C+) minimizes column bleed at the high temperatures required to elute the C16 diester, while still providing adequate retention for separation from hydrocarbon matrices.
    
Inlet Physics: Overcoming Discrimination

High-boiling compounds often suffer from "syringe needle fractionation" where the solvent evaporates but the analyte remains on the needle tip.

  • Solution: Pulsed Splitless Injection .

  • Mechanism: A pressure pulse (e.g., 30 psi for 0.75 min) compresses the vapor cloud, forcing the analyte onto the column faster and minimizing residence time in the hot liner, reducing thermal degradation and discrimination.

Mass Spectral Logic
  • Parent Ion:

    
     286 (Likely invisible or <1%).
    
  • Primary Fragment: Loss of Acetic Acid (

    
     226).
    
  • Secondary Fragment: Loss of second Acetic Acid (

    
     166).
    
  • Base Peak:

    
     43 (
    
    
    
    ).
  • Strategy: For quantification, avoid

    
     43 due to high background noise. Target high-mass fragments (
    
    
    
    226, 166) for specificity.

Experimental Protocol

Reagents and Standards
  • Analyte: 1,12-Diacetoxydodecane (>98% purity).[1][2]

  • Solvent: Ethyl Acetate or Hexane (HPLC Grade). Ethyl Acetate is preferred for polarity matching, but Hexane is cleaner for MS background.

  • Internal Standard (ISTD): 1,12-Dodecanediol (if available) or a stable hydrocarbon like Eicosane (

    
    ).
    
Sample Preparation Workflow

SamplePrep Start Raw Sample (Solid/Oil) Weigh Gravimetric Weighing (10 mg ± 0.1 mg) Start->Weigh Dissolve Solubilization 10 mL Ethyl Acetate Weigh->Dissolve Vortex 30s Filter Filtration 0.2 µm PTFE Syringe Filter Dissolve->Filter Remove Particulates Dilute Serial Dilution Target: 1 - 50 ppm Filter->Dilute Vial GC Vial Transfer 1.5 mL Dilute->Vial

Figure 1: Sample preparation workflow ensuring homogeneity and protection of the GC flow path.

GC-MS Acquisition Parameters

Table 1: Gas Chromatograph Configuration

ParameterSettingRationale
Inlet Mode Pulsed SplitlessMaximizes transfer of high-boiling analyte.
Inlet Temperature 280°CEnsures rapid volatilization of the C16 diester.
Pulse Pressure 25-30 psi (0.75 min)Compresses vapor cloud to prevent backflash.
Purge Flow 50 mL/min @ 1.0 minSweeps solvent out to prevent tailing.
Liner Type Ultra Inert, Single Taper with WoolWool increases surface area for vaporization; deactivation prevents ester adsorption.
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains efficiency during temperature ramp.
Oven Program 80°C (1 min)

20°C/min

200°C

10°C/min

300°C (5 min)
Ballistic ramp to remove solvent; slower ramp for analyte separation.

Table 2: Mass Spectrometer (MSD) Configuration

ParameterSettingRationale
Transfer Line 300°CPrevents condensation between GC and MS.
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°CStandard.
Acquisition Mode SIM / ScanSimultaneous acquisition for ID and Quant.
Scan Range

35 - 350
Covers low mass fragments and molecular weight.
SIM Ions 226 (Quant), 166, 43, 55 (Qual)226 is [M-Acetic Acid]; most specific high-mass ion.
Solvent Delay 3.5 - 4.0 minProtect filament from solvent surge.

Method Validation & Logic Flow

The following diagram illustrates the logical decision tree used to validate the method performance, specifically addressing the "sticky" nature of the diester.

ValidationLogic Start Method Validation Initiation Linearity Linearity Check (1-100 ppm) Start->Linearity Tailing Peak Tailing Factor (As < 1.2?) Linearity->Tailing R² > 0.995? Carryover Blank Injection (Post-High Std) Tailing->Carryover Yes Fail_Liner Action: Change Liner (New Deactivation) Tailing->Fail_Liner No (Adsorption) Pass Method Validated Carryover->Pass < 0.1% Fail_Temp Action: Increase Final Bake-out Carryover->Fail_Temp > 0.1% Fail_Liner->Linearity Fail_Temp->Carryover

Figure 2: Logical flowchart for validating system inertness and thermal parameters.

Key Validation Criteria
  • Linearity: The response of the Quant ion (

    
     226) should be linear (
    
    
    
    ) from 1 ppm to 50 ppm. Non-linearity at the low end suggests active site adsorption (change liner).
  • Recovery: Spiked recovery in matrix (if applicable) should be 80-120%.

  • LOD/LOQ: Estimated LOQ is typically ~0.1 ppm in SIM mode using these parameters.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Active silanols in the liner or column head reacting with the ester groups.

    • Fix: Replace the inlet liner with a fresh Ultra Inert splitless liner. Trim 10-20 cm from the front of the column.

  • Issue: Poor Sensitivity (High Boilers).

    • Cause: Discrimination in the inlet.

    • Fix: Increase the pressure pulse duration or Inlet Temperature (up to 300°C max). Ensure the syringe needle is not retaining sample (use hot needle injection technique).

  • Issue: Ghost Peaks.

    • Cause: Carryover from previous run.

    • Fix: Extend the final oven hold at 300°C by 5 minutes. Run a solvent blank after high-concentration samples.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 1,12-Dodecanediol Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[3] Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS (Application Note 5994-3353EN). (Referenced for general trace ester/ether analysis methodologies). Retrieved from [Link]

  • Ogihara, S. (2018).[4] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[5] (Referenced for long-chain aliphatic GC behavior).[6] Retrieved from [Link]

Sources

Method

Application Note: Optimization of Hydrolytic Cleavage Strategies for 1,12-Diacetoxydodecane

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1,12-Diacetoxydodecane ( ) is a hydrophobic, long-chain -diester used frequently as a metabolic probe and a precursor in the synthesis of polyesters, polyureth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1,12-Diacetoxydodecane (


) is a hydrophobic, long-chain 

-diester used frequently as a metabolic probe and a precursor in the synthesis of polyesters, polyurethanes, and macrocyclic musk fragrances. The hydrolysis of this molecule presents a specific physicochemical challenge: solubility mismatch .

The substrate is a waxy solid (MP ~40°C) highly soluble in non-polar solvents (toluene, DCM) but insoluble in water. The target product, 1,12-Dodecanediol, is a crystalline solid (MP ~79°C) with slightly better polarity but remains water-insoluble.

This guide details two distinct protocols to overcome the phase-transfer limitations inherent in this reaction:

  • Method A (Chemical): Homogeneous Alkaline Saponification (High Yield, Scale-up ready).

  • Method B (Biocatalytic): Lipase-Mediated Biphasic Hydrolysis (Mild conditions, High Regioselectivity potential).

Physicochemical Profile[2][4][6][8][9][10][11][12][13][14][15]
PropertySubstrate: 1,12-DiacetoxydodecaneProduct: 1,12-Dodecanediol
MW 286.41 g/mol 202.33 g/mol
Melting Point 38.0 – 42.0 °C79.0 – 81.0 °C
Solubility Toluene, DCM, THFEthanol (hot), DMSO
Water Sol. NegligibleNegligible (<1 g/L)

Method A: Chemical Hydrolysis (Alkaline Saponification)

Objective: Complete cleavage of both acetate groups to yield the diol quantitatively. Mechanism: Nucleophilic acyl substitution (


 mechanism) driven by the formation of carboxylate salts (irreversible).
Reagents & Equipment
  • Substrate: 1,12-Diacetoxydodecane (10 mmol, ~2.86 g).

  • Base: Potassium Hydroxide (KOH) pellets (40 mmol, 4.0 equiv). Note: Excess base is required to drive kinetics and ensure salt formation.

  • Solvent System: Ethanol (95%) / Water (4:1 v/v).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Protocol Workflow
  • Solubilization: In a 100 mL round-bottom flask, dissolve 2.86 g of 1,12-Diacetoxydodecane in 40 mL of Ethanol. Slight warming (40°C) may be required to melt the waxy solid.

  • Catalyst Addition: Dissolve 2.24 g KOH in 10 mL of water. Add this aqueous solution dropwise to the ethanolic substrate solution.

    • Rationale: Adding the base as a solution prevents "hot spots" of polymeric by-products.

  • Reaction: Heat the mixture to reflux (~78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The diacetate (

      
      ) should disappear, passing through a mono-acetate intermediate (
      
      
      
      ) to the diol (
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Evaporate approximately 75% of the ethanol under reduced pressure.

    • Pour the concentrated residue into 100 mL of ice-cold water.

    • Observation: The 1,12-dodecanediol will precipitate as a white solid (MP 79°C), while potassium acetate remains in the aqueous phase.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual base and acetate salts.

    • Dry in a vacuum oven at 40°C.

Diagram 1: Chemical Hydrolysis Mechanism

ChemicalHydrolysis Substrate 1,12-Diacetoxydodecane OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack Reflux Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Collapse & Leaving Group (Acetate) Tetrahedral->Collapse Product 1,12-Dodecanediol + Acetate Salt Collapse->Product Irreversible

Figure 1: The Base-Catalyzed hydrolysis pathway. The formation of the acetate salt prevents the reverse reaction, ensuring high yields.

Method B: Enzymatic Hydrolysis (Green Chemistry)

Objective: Hydrolysis under mild conditions (neutral pH, <45°C) to avoid side reactions or for use in sensitive multi-step syntheses. Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1] Mechanism: Interfacial activation is not required for CALB, but the enzyme requires a micro-aqueous environment to function on hydrophobic substrates.

Reagents & Equipment
  • Substrate: 1,12-Diacetoxydodecane (1 mmol, 286 mg).

  • Enzyme: Novozym 435 (Immobilized CALB), 10-20% w/w relative to substrate.

  • Solvent System: MTBE (Methyl tert-butyl ether) saturated with Phosphate Buffer (pH 7.0).

    • Why MTBE? It solubilizes the hydrophobic diester while dissolving enough water to allow the hydrolase activity of the enzyme without denaturing it.

  • Apparatus: Orbital shaker or thermomixer (avoid magnetic stir bars which grind the immobilized beads).

Protocol Workflow
  • Media Preparation: Mix MTBE with Potassium Phosphate buffer (50 mM, pH 7.0) in a separatory funnel. Shake and let separate. Collect the water-saturated MTBE top layer.

  • Reaction Setup: In a glass vial, dissolve 286 mg of substrate in 5 mL of water-saturated MTBE.

  • Initiation: Add 30 mg of Novozym 435 beads. Add 50

    
     of free buffer to ensure the "essential water layer" on the enzyme surface.
    
  • Incubation: Incubate at 40°C with orbital shaking (200 rpm).

    • Time: 12–24 hours. Enzymatic kinetics are slower than chemical reflux.

  • Workup:

    • Filter off the enzyme beads (the beads can often be washed with acetone and reused).

    • Evaporate the solvent.

    • Recrystallize the crude product from Ethyl Acetate/Hexane if necessary.

Diagram 2: Enzymatic Process Flow

EnzymaticWorkflow Prep Solvent Prep: MTBE (Water Saturated) Mix Substrate + CALB Beads (Biphasic Interface) Prep->Mix Incubate Incubation: 40°C, 24h, 200rpm Mix->Incubate Filter Filtration: Recover Enzyme Incubate->Filter Filter->Mix Recycle Enzyme Evap Evaporation: Isolate Diol Filter->Evap

Figure 2: Biocatalytic workflow emphasizing enzyme recovery and mild processing conditions.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureMethod A: Chemical (Saponification)Method B: Enzymatic (CALB)
Reaction Time Fast (2–4 hours)Slow (12–24 hours)
Yield >95%85–92%
Temperature High (Reflux ~78°C)Low (40°C)
Selectivity Total Hydrolysis onlyCan be tuned for partial hydrolysis
Green Metric Low (Corrosive base, salt waste)High (Reusable catalyst, neutral pH)
Troubleshooting Guide
  • Incomplete Conversion (Method A):

    • Cause: Phase separation. The hydrophobic chain prevents attack by the aqueous base.

    • Solution: Increase the Ethanol ratio or add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1 mol%.

  • Product Contamination (Method B):

    • Cause: Residual Mono-acetate.

    • Solution: Extend reaction time or increase water activity (add 1% v/v free water to the MTBE).

  • Solubility Issues during Workup:

    • If the 1,12-dodecanediol does not precipitate cleanly in Method A, the solution may be too acidic (protonating the acetate) or too dilute. Ensure the pH is neutral (pH 7) before cooling to maximize the solubility difference between the salt and the diol.

References

  • Substrate Properties: TCI Chemicals. 1,12-Diacetoxydodecane Product Specifications. Link

  • Product Properties: Sigma-Aldrich. 1,12-Dodecanediol Safety & Solubility Data. Link

  • Enzymatic Mechanism: Anderson, E. M., et al. "Biocatalytic synthesis of functional polyesters from renewable 1,12-dodecanediol." Biotechnology Journal. (Contextual grounding on enzymatic handling of C12 chains). Link

  • General Hydrolysis Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for mechanism).
  • CALB Solvent Systems: "Lipase B from Candida antarctica (CALB) - Application Note." Novozymes/Sigma. Link

Sources

Application

1,12-Diacetoxydodecane as a precursor in organic synthesis

Application Note: 1,12-Diacetoxydodecane as a Strategic Precursor in Asymmetric Synthesis and Linker Design Abstract 1,12-Diacetoxydodecane serves as a robust, lipophilic "masked" equivalent of 1,12-dodecanediol. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,12-Diacetoxydodecane as a Strategic Precursor in Asymmetric Synthesis and Linker Design

Abstract

1,12-Diacetoxydodecane serves as a robust, lipophilic "masked" equivalent of 1,12-dodecanediol. While the parent diol often suffers from poor solubility in non-polar solvents, the diacetate variant offers superior compatibility with organic media, making it an ideal substrate for enzymatic desymmetrization. This guide details the conversion of this symmetric C12 diester into high-value, non-symmetric


-functionalized building blocks (e.g., 12-acetoxydodecan-1-ol). These intermediates are critical for constructing heterobifunctional linkers in PROTACs, Antibody-Drug Conjugates (ADCs), and macrocyclic fragrance compounds.

Introduction: The Symmetry Advantage

In organic synthesis, long-chain aliphatic spacers (C8–C12) are essential for modulating the lipophilicity and spatial orientation of pharmacophores. 1,12-Diacetoxydodecane functions as a prochiral-like symmetric scaffold .

Why start with the Diacetate instead of the Diol?

  • Solubility: The diacetate is soluble in toluene, DIPE, and hexane, facilitating homogenous biocatalysis.

  • Selectivity Control: Enzymatic hydrolysis of a diester (A-A) to a mono-ester (A-B) is kinetically easier to control than the mono-acylation of a diol, which often leads to statistical mixtures of diol, mono-ester, and diester.

  • Purification: The polarity difference between the diester (non-polar), mono-ester (medium polarity), and diol (polar) allows for facile chromatographic separation.

Core Protocol: Enzymatic Desymmetrization

Objective: Selective hydrolysis of 1,12-diacetoxydodecane to 12-acetoxydodecan-1-ol. Mechanism: Interfacial activation of Candida antarctica Lipase B (CAL-B).

Experimental Workflow
  • Reagents:

    • Substrate: 1,12-Diacetoxydodecane (10 mmol, 2.86 g)

    • Catalyst: Immobilized CAL-B (e.g., Novozym® 435), 100 mg/mmol substrate.

    • Solvent: Phosphate buffer (pH 7.0) with 10% v/v co-solvent (Acetonitrile or Toluene) to enhance substrate accessibility.

    • Base: 0.1 M NaOH (for pH stat titration, optional but recommended).

  • Step-by-Step Protocol:

    • Preparation: Dissolve 1,12-diacetoxydodecane in the co-solvent (5 mL). Add this to 45 mL of phosphate buffer (50 mM, pH 7.0) in a thermostated reaction vessel.

    • Initiation: Add 1.0 g of Immobilized CAL-B beads.

    • Incubation: Stir at 30°C at 200 rpm. Note: Vigorous stirring can pulverize the enzyme beads; use an overhead stirrer if scaling up.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The diester (

      
      ) will disappear, and the mono-ester (
      
      
      
      ) will appear. Stop before the diol (
      
      
      ) forms significantly.
    • Termination: Filter off the enzyme beads (can be washed with acetone and reused up to 5 times).

    • Extraction: Extract the aqueous phase with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Expected Yield: 75–85% of 12-acetoxydodecan-1-ol.

Data Visualization: Desymmetrization Pathway

Desymmetrization Diester 1,12-Diacetoxydodecane (Symmetric Precursor) Enzyme CAL-B Lipase (Hydrolysis) Diester->Enzyme pH 7.0, 30°C Mono 12-Acetoxydodecan-1-ol (Target Intermediate) Enzyme->Mono Kinetic Control (Stop at ~80% conv) Diol 1,12-Dodecanediol (Over-hydrolysis Byproduct) Mono->Diol Prolonged Reaction

Figure 1: Biocatalytic desymmetrization pathway.[1] The reaction must be stopped to maximize the mono-ester yield.

Application: Heterobifunctional Linker Synthesis

Context: In drug discovery, specifically for PROTACs (Proteolysis Targeting Chimeras), a linker of precise length (C12 is approx. 15 Å) is often required to connect an E3 ligase ligand to a target protein ligand. The mono-ester obtained above is the perfect starting material to differentiate the two ends.

Synthesis Protocol: Mono-Acetate to Azido-Alcohol

This workflow converts the free alcohol of the mono-ester into an azide (for Click chemistry) while keeping the acetate protection for later conversion to a carboxylic acid or amine.

StepTransformationReagents & ConditionsCritical Note
1 Activation MsCl (1.2 eq),

(1.5 eq), DCM, 0°C

rt
Converts -OH to -OMs (Mesylate). Keep anhydrous.
2 Displacement

(1.5 eq), DMF, 60°C, 4h

reaction. Safety: Use shield; azides are potential explosives.
3 Deprotection

(2 eq), MeOH, rt, 2h
Removes Acetate group to reveal distal -OH.
4 Result 12-Azidododecan-1-ol Bifunctional linker ready for conjugation.

Validation (NMR):

  • Step 1 Product: Appearance of methyl protons for -OMs (

    
     ppm).
    
  • Step 2 Product: Disappearance of -OMs; shift of adjacent methylene protons. IR peak at

    
     (Azide).
    

Application: Macrocyclization (Fragrance Chemistry)

Context: 1,12-Diacetoxydodecane is a precursor for


-hydroxy fatty acids, which are cyclized to form macrocyclic lactones (musks). While Exaltolide is a C15 lactone, the C12 analogs (dodecanolides) or homologated derivatives are synthesized via this route.

Workflow:

  • Oxidation: The mono-ester (from Section 2) is oxidized using Jones Reagent or TEMPO/BAIB to 12-acetoxydodecanoic acid .

  • Hydrolysis: Basic hydrolysis yields 12-hydroxydodecanoic acid .

  • Yamaguchi Macrolactonization:

    • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), DMAP, highly dilute conditions (toluene, reflux).

    • Mechanism:[2][3] Formation of a mixed anhydride followed by intramolecular attack of the alcohol. High dilution favors cyclization over polymerization.

Data Visualization: Linker & Musk Synthesis Tree

Applications Mono 12-Acetoxydodecan-1-ol (Key Intermediate) Act Mesylation (MsCl, Et3N) Mono->Act Ox Oxidation (TEMPO/BAIB) Mono->Ox Azide 12-Azido-1-acetoxydodecane Act->Azide Linker 12-Azidododecan-1-ol (PROTAC Linker) Azide->Linker Deprotection Acid 12-Acetoxydodecanoic Acid Ox->Acid HydroxyAcid 12-Hydroxydodecanoic Acid Acid->HydroxyAcid Hydrolysis Lactone Dodecanolide (Macrocyclic Musk) HydroxyAcid->Lactone Yamaguchi Cyclization

Figure 2: Divergent synthesis from the mono-acetate intermediate to pharmaceutical linkers and macrocyclic musks.

References

  • Enzymatic Desymmetrization Review: García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis. Chemical Reviews, 105(1), 313-354. Link

  • CAL-B Specificity: Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[4][5][6][7] Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Macrocyclization Techniques: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Link

  • Product Specifications: TCI Chemicals. 1,12-Diacetoxydodecane Product Information. Link

Sources

Method

Application Note: Kinetic Profiling of Enzymatic Polycondensation Involving Dodecamethylene Diacetate

Executive Summary This guide details the kinetic profiling of aliphatic polyester synthesis utilizing Dodecamethylene Diacetate (DMDA) as an activated monomer. Unlike traditional metal-catalyzed polycondensation, this pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the kinetic profiling of aliphatic polyester synthesis utilizing Dodecamethylene Diacetate (DMDA) as an activated monomer. Unlike traditional metal-catalyzed polycondensation, this protocol focuses on Lipase-catalyzed Acidolysis , a "green" synthetic route critical for developing biomedical polymers (e.g., drug delivery matrices) free from toxic metallic residues.

The use of DMDA (1,12-diacetoxydodecane) instead of 1,12-dodecanediol offers a distinct kinetic advantage: the byproduct is acetic acid rather than water. This shift alters the equilibrium dynamics and miscibility of the reaction melt, often resulting in higher molecular weights under milder conditions.

Theoretical Framework

Reaction Mechanism: Enzymatic Acidolysis

The polymerization proceeds via a step-growth mechanism (polycondensation) between DMDA and a dicarboxylic acid (e.g., Dodecanedioic Acid, DDDA). The catalyst of choice is Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).

The mechanism follows a Ping-Pong Bi-Bi pathway:

  • Acylation: The enzyme's serine active site attacks the ester carbonyl of DMDA, releasing the first acetic acid molecule and forming an Acyl-Enzyme intermediate.

  • Deacylation: The nucleophilic oxygen of the dicarboxylic acid (or growing polymer chain end) attacks the Acyl-Enzyme, regenerating the free enzyme and forming the new ester bond.

Reaction Scheme:



Kinetic Model

For bulk polymerization where


, the kinetics often simplify to an apparent second-order  rate law, provided the byproduct (acetic acid) is efficiently removed to prevent reverse acidolysis.


Where:

  • 
     = Concentration of ester linkages formed.
    
  • 
     = Apparent rate constant.
    
  • 
     = Concentration of functional groups.
    

Visualization of Reaction Pathway[1][2]

ReactionMechanism Substrate Dodecamethylene Diacetate (DMDA) AcylEnz Acyl-Enzyme Intermediate Substrate->AcylEnz 1. Acylation Enzyme CALB Enzyme (Free) Enzyme->AcylEnz AceticAcid Byproduct: Acetic Acid AcylEnz->AceticAcid Release Product Polyester Chain (Elongated) AcylEnz->Product Transfer Nucleophile Dicarboxylic Acid (Nucleophile) Nucleophile->Product 2. Deacylation Product->Enzyme Regenerate

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for the CALB-catalyzed acidolysis of DMDA.

Experimental Protocol

Materials & Equipment
  • Monomer A: Dodecamethylene diacetate (DMDA), >98% purity.

  • Monomer B: Dodecanedioic acid (DDDA) or Succinic Acid (dried in vacuo).

  • Catalyst: Novozym 435 (immobilized CALB), dried over

    
     for 24h.
    
  • Solvent: Diphenyl ether (optional, for solution kinetics) or Bulk (solvent-free).

  • Reactor: 50 mL Schlenk flask with magnetic stirring and high-vacuum line connection.

Step-by-Step Synthesis Workflow
  • Monomer Drying:

    • Place equimolar amounts (e.g., 10 mmol) of DMDA and DDDA in the Schlenk flask.

    • Melt at 90°C under vacuum (0.1 mbar) for 30 mins to remove trace moisture. Critical: Moisture initiates hydrolysis, competing with acidolysis.

  • Initiation:

    • Backfill with dry Nitrogen (

      
      ).
      
    • Add Novozym 435 (10% w/w relative to total monomer mass).

    • Immerse flask in oil bath pre-set to 90°C . (Note:

      
       may denature CALB).
      
  • Polymerization (First Stage - Oligomerization):

    • Stir at 200 rpm under

      
       flow for 2 hours.
      
    • Observation: The mixture should become homogenous. Acetic acid will begin to evolve.

  • Polymerization (Second Stage - High Vacuum):

    • Apply vacuum gradually to reach <2 mmHg.

    • Continue reaction for 24–48 hours.

    • Mechanism:[1][2][3][4][5] Vacuum drives the equilibrium by removing acetic acid.

  • Sampling Loop:

    • At defined intervals (

      
      ), break vacuum with 
      
      
      
      .
    • Remove ~20 mg aliquot using a wide-bore glass pipette.

    • Quench aliquot immediately in cold Chloroform (

      
      ).
      

Kinetic Analysis & Data Processing

Proton NMR ( H-NMR) Analysis

NMR is the primary method for determining monomer conversion (


).
  • Solvent:

    
    
    
  • Key Signals:

    • 
       4.05 ppm: Triplet, 
      
      
      
      (Unreacted DMDA end-group).
    • 
       4.15 ppm: Triplet, 
      
      
      
      (Polymer backbone ester).
    • 
       2.05 ppm: Singlet, Acetyl methyl group (leaving group/byproduct).
      

Calculation of Conversion (


): 


Where

represents the integration area of the respective

-methylene triplets.
GPC Analysis (Molecular Weight)
  • System: THF or Chloroform mobile phase.

  • Standards: Polystyrene (calibrate with Mark-Houwink parameters if available for aliphatic polyesters).

  • Output: Number-average molecular weight (

    
    ) and Dispersity (
    
    
    
    ).
Data Visualization Workflow

ExperimentalWorkflow cluster_Analysis Dual Analysis Path Setup Reaction Setup (90°C, Vacuum) Sampling Aliquot Withdrawal (t = 0, 1, 2... 24h) Setup->Sampling Quench Quench in CDCl3 Sampling->Quench NMR 1H-NMR (End-group Analysis) Quench->NMR GPC GPC/SEC (Mol. Weight Growth) Quench->GPC Data Data Processing (Calculate k, Mn, PDI) NMR->Data GPC->Data

Caption: Figure 2. Sampling and analytical workflow for kinetic profiling.

Interpreting the Data

Second-Order Kinetic Plot

To validate the reaction order, plot the function of conversion against time. For a stoichiometric balance (


):


  • X-Axis: Time (

    
    )
    
  • Y-Axis: Degree of Polymerization (

    
    )
    
  • Slope:

    
    
    
  • Linearity: A straight line confirms second-order kinetics. Deviation at high conversion usually indicates diffusion limitations (viscosity increase) or enzyme deactivation.

Troubleshooting Kinetic Deviations
ObservationProbable CauseCorrective Action
Non-linear plot at

Catalyst InductionIgnore initial lag phase; enzyme requires swelling/activation.
Plateau in

Equilibrium ReachedVacuum is insufficient; acetic acid is not being removed. Check trap.
Bimodal GPC peak TransesterificationChain scrambling occurring (common in high-temp polyesterification).
Discoloration OxidationNitrogen blanket failed; ensure strict inert atmosphere.

References

  • Gross, R. A., et al. (2010). Enzyme-Catalyzed Polymerization and Modification of Polymers.[1][6] American Chemical Society.

  • Mahapatro, A., et al. (2004). Solvent-free adipic acid/1,8-octanediol condensation polymerizations catalyzed by Candida antarctica Lipase B. Macromolecules.[1][7][8]

  • Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: A green polymer chemistry. Proceedings of the Japan Academy, Series B.

  • Binns, F., et al. (1998). Enzymatic polymerization of an unactivated diol/diacid system. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Experimental setup for high-throughput screening of 1,12-Diacetoxydodecane derivatives

Application Note: High-Throughput Screening of 1,12-Diacetoxydodecane Derivatives for Pheromone Receptor Modulation Abstract 1,12-Diacetoxydodecane ( ) and its derivatives represent a critical class of long-chain diester...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 1,12-Diacetoxydodecane Derivatives for Pheromone Receptor Modulation

Abstract

1,12-Diacetoxydodecane (


) and its derivatives represent a critical class of long-chain diesters utilized as pheromone mimics in agrochemical pest control and as lipid intermediates in drug delivery systems. However, the high hydrophobicity (LogP > 4) and "sticky" nature of these compounds present significant challenges in High-Throughput Screening (HTS), often leading to false negatives due to surface adsorption or precipitation. This guide details an optimized HTS workflow using Acoustic Droplet Ejection (ADE)  and calcium flux imaging  in HEK293 cells to screen 1,12-Diacetoxydodecane derivatives against insect Pheromone Receptors (PRs).

Chemical Library Management & Preparation

The Challenge: Long-chain acetates like 1,12-Diacetoxydodecane are solids at room temperature (MP ~40°C) and highly lipophilic. Traditional tip-based liquid handlers often result in compound loss due to adsorption to polypropylene tips.

The Solution: Contactless Acoustic Dispensing.

Protocol: Stock Solution Preparation
  • Solubilization: Dissolve 1,12-Diacetoxydodecane derivatives in 100% anhydrous DMSO to a master stock concentration of 10 mM .

    • Note: Sonicate at 40°C for 15 minutes to ensure complete dissolution of the solid crystal lattice.

  • Storage: Store in Cyclic Olefin Copolymer (COC) microplates (e.g., Labcyte Echo Qualified plates).

    • Reasoning: COC minimizes hydrophobic binding compared to standard polystyrene, preserving effective potency [1].

  • Quality Control: Verify solubility via nephelometry. Any well showing >5 NTU (Nephelometric Turbidity Units) should be flagged for re-solubilization.

Assay Development: The Biological System

Target System: Heterologous expression of Insect Pheromone Receptors (PRs) in HEK293 cells. Signaling Coupler: Promiscuous G-protein


 or 

. Readout: Intracellular Calcium Flux (

).

Mechanism: Insect PRs are typically ionotropic or GPCR-like. When expressed in mammalian cells (HEK293), they require a promiscuous G-protein (


) to force coupling to the phospholipase C (PLC) pathway, triggering calcium release from the Endoplasmic Reticulum (ER). This allows standard FLIPR/FDSS calcium dyes to detect binding events.
Visual 1: Signaling Pathway Mechanism

G Ligand 1,12-Diacetoxydodecane (Derivative) Receptor Pheromone Receptor (PR) Ligand->Receptor Binding Gprot Gα15 Protein Receptor->Gprot Activation PLC PLCβ Gprot->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis ER ER Calcium Store IP3->ER Gating CaRelease Ca2+ Flux (Fluorescence) ER->CaRelease Release

Caption: Signal transduction pathway for GPCR-based screening of lipid derivatives in HEK293-G


15 cells.

Experimental Protocol: Step-by-Step HTS Workflow

Phase A: Cell Culture & Plating[1]
  • Cell Line: HEK293 stably expressing

    
     and transiently/stably expressing the target Pheromone Receptor.
    
  • Media: DMEM + 10% Dialyzed FBS (Lipid-depleted FBS reduces background noise).

  • Seeding:

    • Harvest cells using TrypLE (gentler than Trypsin).

    • Dispense 15,000 cells/well into 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
Phase B: Dye Loading
  • Remove culture media and wash once with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Critical: Do NOT use BSA in the wash buffer yet; it can mask the lipid compounds.

  • Add 20 µL/well of Calcium-6 Dye (Molecular Devices) or Fluo-4 AM.

  • Incubate for 60 minutes: 30 min at 37°C, then 30 min at Room Temperature (RT) to equilibrate.

Phase C: Compound Addition (Acoustic)
  • Instrument: Labcyte Echo 550/650 or equivalent.

  • Method: "Direct Dilution."

    • Shoot 50 nL of 10 mM compound stock directly into the 20 µL assay volume in the cell plate.

    • Final Concentration: 25 µM (0.25% DMSO).

    • Why Acoustic? This eliminates the "tip-wetting" effect where hydrophobic lipids stick to plastic tips, ensuring the actual delivered concentration matches the theoretical value [2].

Phase D: Kinetic Reading
  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Settings:

    • Excitation: 470-495 nm.

    • Emission: 515-575 nm.

    • Read Interval: 1 second for 60 seconds (baseline), then dispense, then 1 second for 120 seconds.

Data Analysis & Quality Control

Visual 2: HTS Workflow Logic

Workflow Lib Library Prep (10mM in DMSO/COC Plates) Dispense Acoustic Dispensing (50nL Direct Shot) Lib->Dispense Cells Cell Seeding (HEK293-Gα15) Dye Dye Loading (Calcium-6, 1hr) Cells->Dye Dye->Dispense Read FLIPR Readout (RFU vs Time) Dispense->Read QC QC Check (Z-Factor > 0.5) Read->QC

Caption: Optimized workflow for hydrophobic compound screening using acoustic technology.

Quantitative Metrics

Data should be normalized to % Response relative to a known positive control (e.g., a generic G-protein activator like ATP or a known pheromone ligand).

Table 1: QC Criteria for Validated Plate

Metric Acceptance Criteria Explanation
Z-Factor (Z') > 0.5 Measures separation between signal (agonist) and background (DMSO). Z' < 0.5 indicates high noise or poor response [3].
CV (Max Signal) < 10% Coefficient of Variation for positive control wells.
DMSO Tolerance < 1% Effect The vehicle (DMSO) must not trigger calcium flux alone.

| Signal Window | > 3-fold | Signal/Background ratio must be distinct. |

Z-Factor Calculation:



Where 

is standard deviation,

is mean,

is positive control, and

is negative control.[1]

Troubleshooting Hydrophobic Compounds

  • Issue: Low signal for known active derivatives.

    • Cause: Compound precipitated upon hitting the aqueous buffer.

    • Fix: Add 0.01% Pluronic F-127 to the assay buffer. This non-ionic surfactant helps disperse the lipid derivative without lysing the cells.

  • Issue: High background in negative controls.

    • Cause: DMSO concentration > 0.5% causing membrane perturbation.

    • Fix: Reduce acoustic dispense volume or increase stock concentration to keep DMSO < 0.3%.

References

  • Combating Compound Loss: Ellson, R. et al. (2005). "Acoustic Droplet Ejection for High-Throughput Screening." Journal of the Association for Laboratory Automation. Link

  • Lipid Screening via ADE: Mackenzie, T. et al. (2023). "Acoustic Droplet Ejection Facilitates Cell-based High-Throughput Screenings using Natural Products."[2][3] SLAS Technology.[3] Link

  • Z-Factor Definition: Zhang, J.H. et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Calcium Assay Protocols: Molecular Devices Application Note. "Optimizing GPCR Assays on the FLIPR System." Link

  • 1,12-Diacetoxydodecane Properties: PubChem Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,12-Diacetoxydodecane Synthesis

Introduction: The Target System 1,12-Diacetoxydodecane is the diester formed from the acetylation of 1,12-dodecanediol. While conceptually simple, the synthesis often suffers from moderate yields due to incomplete conver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target System

1,12-Diacetoxydodecane is the diester formed from the acetylation of 1,12-dodecanediol. While conceptually simple, the synthesis often suffers from moderate yields due to incomplete conversion (mono-acetate formation), poor phase separation during workup, or purification losses caused by its low melting point (38–42 °C).

This guide focuses on the nucleophilic acyl substitution route using acetic anhydride (


), which offers the highest thermodynamic driving force and yield potential compared to Fischer esterification.
Core Reaction Scheme

The transformation proceeds in two steps. The "Yield Killer" is often the failure to push the second equilibrium to completion.

ReactionScheme cluster_conditions Critical Parameters Diol 1,12-Dodecanediol (SM) Mono Mono-acetate (Intermediate) Diol->Mono k1 (Fast) DMAP/Base Ac2O Acetic Anhydride (Excess) Ac2O->Mono Product 1,12-Diacetoxydodecane (Target) Ac2O->Product Mono->Product k2 (Slower) Requires excess Ac2O Params Temp: 0°C -> RT Catalyst: DMAP (Hyper-nucleophile) Solvent: DCM or THF

Caption: Stepwise acetylation mechanism. Note that the second acetylation (


) is sterically independent but kinetically critical for high yield.

Module 1: Protocol & Stoichiometry (The "Why" it Fails)

Standard Operating Procedure (High-Yield Protocol)

Based on Steglich-type Esterification principles.

ParameterSpecificationRationale
Limiting Reagent 1,12-Dodecanediol (1.0 equiv)The backbone substrate.
Acyl Donor Acetic Anhydride (3.0 equiv)Critical: Theoretical require is 2.0. Use 3.0 to drive kinetics and account for moisture hydrolysis.
Base Triethylamine (

) (3.5 equiv)
Neutralizes acetic acid byproduct; prevents protonation of the catalyst.
Catalyst DMAP (0.1 – 0.2 equiv)Mandatory: Increases reaction rate by ~

vs. pyridine alone.
Solvent Dichloromethane (DCM)Excellent solubility for the diol and product; easy removal (low BP).
Temperature 0 °C (Addition)

23 °C (Stir)
Controls exotherm to prevent colored impurities/side reactions.
Troubleshooting Q&A

Q: I am observing a persistent spot on TLC just below my product. What is it? A: This is almost certainly the mono-acetate intermediate.

  • Diagnosis: 1,12-dodecanediol is polar (low

    
    ). The diacetate is non-polar (high 
    
    
    
    ). The mono-acetate sits in between.
  • Fix: Do not quench the reaction yet. Add another 0.5 equiv of Acetic Anhydride and 0.1 equiv of DMAP. Stir for 2 additional hours.

  • Prevention: Ensure your initial stoichiometry is calculated based on molar mass, not volume, and account for reagent purity.

Q: My yield is >100%, but the NMR shows impurities. What happened? A: You likely have trapped solvent or excess acetic anhydride/acid.

  • Mechanism: The long alkyl chain (C12) can trap non-polar solvents in the crystal lattice.

  • Fix: Dry the product under high vacuum (<1 mbar) at 30 °C (just below melting point) for 12+ hours. If Acetic Anhydride remains, wash the organic layer with saturated

    
     until bubbling ceases completely.
    

Module 2: Workup & Purification (The "Where" Yield is Lost)

The physical properties of 1,12-Diacetoxydodecane (MP: 38–42 °C) make it prone to "oiling out" rather than crystallizing, leading to massive yield loss during filtration.

Purification Decision Tree

PurificationLogic cluster_warning Warning: Melting Point 40°C Start Crude Reaction Mixture Quench Quench: Ice Water + NaHCO3 wash Start->Quench PhaseSep Phase Separation (DCM layer) Quench->PhaseSep CheckPurity Check Purity (GC/TLC) PhaseSep->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Solidify Evaporate Solvent (Keep T < 30°C) HighPurity->Solidify Yes Distill High Vac Distillation (BP: 190°C @ 10mmHg) HighPurity->Distill No (Liquid Impurities) Recryst Recrystallization (Hexane/EtOH) HighPurity->Recryst No (Solid Impurities) OilOut Cool SLOWLY to 0°C Seed with crystal Recryst->OilOut Risk of Oiling Out

Caption: Workflow for maximizing recovery based on crude purity. Note the thermal sensitivity.

Critical Troubleshooting: "Oiling Out"

Q: During recrystallization, my product forms a gummy oil at the bottom instead of crystals. A: This occurs because the compound's melting point is close to room temperature. If the solvent is too warm, or the solution is too concentrated, the product separates as a liquid (oil) before it can organize into a crystal lattice.

  • The Fix:

    • Re-dissolve the oil by warming slightly.

    • Add a "seed crystal" of pure 1,12-diacetoxydodecane if available.

    • Cool the vessel very slowly to room temperature first, then to 4 °C (fridge), then to -20 °C. Rapid cooling promotes oiling.

    • Use Methanol or Ethanol/Water (9:1) as the recrystallization solvent. The polarity difference encourages precipitation of the hydrophobic ester.

Q: I have a persistent yellow color in my product. A: This is likely a pyridine/amine oxidation byproduct (N-oxide) or polymerized impurity.

  • The Fix: Pass the crude material through a short pad of Silica Gel or Activated Charcoal using Hexane:Ethyl Acetate (9:1) as the eluent. The non-polar diester will elute quickly, while the polar colored impurities will stick to the silica.

Module 3: Advanced Optimization (Catalysis)

If the standard protocol fails, verify the catalyst activity.

Catalyst SystemProsConsRecommendation
Pyridine (Solvent) Cheap, simple.Slow kinetics; hard to remove traces; bad smell.Avoid for high yield.
DMAP (0.1 eq) + Et3N Gold Standard. Fast, high conversion.DMAP is toxic; requires washing to remove.Recommended.
Acid Catalysis (

)
Cheap.Equilibrium limited (reversible); requires water removal (Dean-Stark).Only for industrial scale (>100kg).

Mechanistic Insight: DMAP acts as a nucleophilic catalyst. It attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is much more susceptible to attack by the sterically hindered secondary alcohols (or in this case, the primary alcohols on the long chain) than the anhydride itself.

  • Reference: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). Angew. Chem. Int. Ed. Engl.

References

  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (CAS 42236-50-0).[1] Retrieved from

    • Verifies physical properties (MP: 40°C) and storage conditions.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87558004 (1,12-Diacetoxydodecane). Retrieved from

    • Verifies chemical structure and identifiers.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: 1,12-Diacetoxydodecane Purification

This guide serves as a technical support resource for researchers and process chemists handling 1,12-Diacetoxydodecane (CAS: 42236-50-0). It is designed to address specific purification challenges, focusing on the separa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists handling 1,12-Diacetoxydodecane (CAS: 42236-50-0). It is designed to address specific purification challenges, focusing on the separation of the target diester from unreacted 1,12-dodecanediol, mono-acetate intermediates, and acidic catalyst residues.

Product: 1,12-Diacetoxydodecane (Dodecamethylene diacetate) CAS: 42236-50-0 Target Purity: >98.0% (GC) Physical State: White low-melting solid (MP: 38–42 °C)

Part 1: The Purification Logic (Workflow)

The primary challenge in purifying 1,12-Diacetoxydodecane is separating it from the starting material (1,12-dodecanediol) and the mono-acetate intermediate. While vacuum distillation is possible, the boiling points of the diol and diacetate are relatively close at reduced pressures.

The Superior Strategy: Solubility-Based Separation We utilize the significant difference in polarity and melting point between the Diol (MP ~80°C, Polar) and the Diacetate (MP ~40°C, Non-polar) .

PurificationWorkflow Start Crude Reaction Mixture (Diacetate, Monoacetate, Diol, Acid Catalyst) Step1 1. Aqueous Workup (Wash w/ NaHCO3, then Brine) Start->Step1 Neutralize Acid Step2 2. Solvent Exchange (Concentrate & Redissolve in Warm Hexane) Step1->Step2 Remove Organic Solvent Step3 3. Filtration (Warm) Step2->Step3 Precipitate Polar Impurities Waste1 Solid Residue: Unreacted 1,12-Dodecanediol Step3->Waste1 Insoluble Diol Step4 4. Crystallization (Cool Filtrate to -20°C) Step3->Step4 Clear Filtrate Step5 5. Filtration (Cold) Step4->Step5 Precipitate Target Final Final Product: Pure 1,12-Diacetoxydodecane Step5->Final Collect Solid Liquor Mother Liquor: Mono-acetate & Oligomers Step5->Liquor Discard

Figure 1: Solubility-driven purification workflow exploiting the polarity difference between the diol and the diester.

Part 2: Troubleshooting & FAQs
Category A: Solubility & Crystallization [1][2]

Q: My crude product is a viscous oil and refuses to solidify. How do I induce crystallization? A: This "oiling out" phenomenon is typically caused by the presence of the mono-acetate intermediate (12-acetoxydodecan-1-ol) or residual solvent, which depresses the melting point.

  • Diagnosis: Run a TLC (Hexane:Ethyl Acetate 8:2). If you see a spot with lower Rf than the diacetate (which runs near the solvent front), you have mono-acetate.

  • Solution:

    • Dissolve the oil in a minimum amount of warm Hexane (approx. 40–45°C).

    • If a white solid remains undissolved, filter it off immediately (this is likely unreacted diol).

    • Seed the filtrate with a crystal of pure 1,12-diacetoxydodecane if available.

    • Cool slowly to room temperature, then transfer to a freezer (-20°C). The diacetate should crystallize as white needles/plates.

Q: Why do you recommend Hexane over Ethanol for recrystallization? A:

  • Ethanol: Both the starting material (1,12-dodecanediol) and the product are soluble in hot ethanol. Separation becomes difficult because the diol may co-crystallize upon cooling.

  • Hexane: The highly polar 1,12-dodecanediol is virtually insoluble in Hexane , even when warm. The target diacetate, being lipophilic, is soluble. This allows you to remove the diol by simple filtration before you even start the crystallization process.

Category B: Distillation Issues

Q: I am trying to distill the product, but the temperature is getting dangerously high (>200°C). A: You are likely operating at insufficient vacuum. 1,12-Diacetoxydodecane has a high boiling point.[3]

  • Standard: 190°C at 10 mmHg [1].

  • Risk: Prolonged heating above 200°C can cause transesterification or charring, especially if trace acid catalyst remains.

  • Protocol: You must use a high-vacuum line (oil pump). Aim for <1 mmHg .

    • Target BP at 0.5 mmHg: ~140–150°C.

    • Note: Ensure you have performed a bicarbonate wash before distillation. Distilling acidic crude will catalyze polymerization in the pot.

Q: The distillate is coming over clear but turns yellow after a few days. A: This indicates trace oxidation or the presence of conjugated oligomers.

  • Fix: Add Activated Charcoal (5% w/w) to your crude solution in hexane during the recrystallization step. Heat to reflux for 30 minutes, filter through Celite while hot, and then proceed with crystallization.

Category C: Chemical Purity [4][5][6][7]

Q: How do I efficiently remove the acid catalyst (p-TsOH or H2SO4) without forming an emulsion? A: Long-chain esters act like surfactants, making emulsions common during aqueous washes.

  • Protocol:

    • Dilute the reaction mixture with Diethyl Ether or MTBE (these separate better than Ethyl Acetate).

    • Wash with saturated NaHCO3 (mildly basic) rather than NaOH (which can hydrolyze the ester).

    • If an emulsion forms, add a small amount of solid NaCl directly to the separatory funnel to increase ionic strength.

Part 3: Detailed Experimental Protocols
Protocol A: Selective Recrystallization (Recommended)

Best for removing unreacted diol and obtaining high purity (>99%).

  • Preparation: Dissolve 10 g of crude 1,12-diacetoxydodecane in 50 mL of n-Hexane .

  • Heating: Warm the mixture to 45°C (water bath). Do not boil aggressively.

  • Filtration (Diol Removal): If the solution is cloudy or contains suspended solids, filter quickly through a sintered glass funnel while warm. The solid is the unreacted 1,12-dodecanediol (MP ~80°C).

  • Crystallization: Allow the clear filtrate to cool to room temperature. Then, place in a freezer at -20°C for 12 hours.

  • Isolation: Filter the resulting white crystals cold. Wash the filter cake with 10 mL of ice-cold hexane.

  • Drying: Vacuum dry at room temperature (Melting point is low, do not use an oven).

Protocol B: High Vacuum Distillation

Best for large scale solvent removal or if the product is liquid due to ambient temperature.

ParameterValueNotes
Pressure < 1.0 mmHgEssential to keep bath temp < 180°C
Vapor Temp 145–155 °CEstimated at 0.5 mmHg
Condenser 40–50 °CCritical: Since MP is ~40°C, using cold water will freeze the product in the condenser, causing blockage. Use warm water circulation.
Part 4: Physical Property Reference Data
PropertyValueSource
Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
Melting Point 38.0 to 42.0 °C[1]
Boiling Point 190 °C @ 10 mmHg[1]
Boiling Point (Diol) 189 °C @ 12 mmHg[2]
Solubility (Water) Insoluble
Solubility (Hexane) Soluble (Warm), Sparingly (Cold)[3]
References
  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304). Retrieved from .

  • ChemicalBook. 1,12-Dodecanediol Properties and Boiling Point Data. Retrieved from .

  • PubChem. Compound Summary: 1,12-Dodecanediol (Solubility and Physical Properties). National Library of Medicine. Retrieved from .[5][7]

Sources

Troubleshooting

Technical Support Center: 1,12-Diacetoxydodecane Integrity Management

Topic: Preventing decomposition of 1,12-Diacetoxydodecane during storage CAS: 42236-50-0 Molecular Formula: Part 1: The Core Directive (The "Why" and "How") The Stability Paradox 1,12-Diacetoxydodecane is a deceptive mol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of 1,12-Diacetoxydodecane during storage CAS: 42236-50-0 Molecular Formula:



Part 1: The Core Directive (The "Why" and "How")

The Stability Paradox

1,12-Diacetoxydodecane is a deceptive molecule. While its long alkyl chain suggests robust stability, it possesses two specific vulnerabilities that often catch researchers off guard:

  • The Low Melting Point (~38–42°C): This compound exists on the edge of a phase transition. In a warm laboratory (summer conditions), it can partially melt ("sweat"). Liquid phases allow for faster diffusion of moisture and atmospheric oxygen compared to the crystalline lattice.

  • Bilateral Ester Linkages: The molecule is a diester. In the presence of trace moisture and slightly acidic impurities (often remnants from synthesis), it undergoes hydrolysis .[1] This reaction is autocatalytic—as it degrades, it releases acetic acid, which further lowers the pH and accelerates the breakdown of the remaining material.

The Degradation Mechanism

Understanding the enemy is the first step to containment. The primary decomposition pathway is Acid-Catalyzed Hydrolysis .

HydrolysisPathway Diacetate 1,12-Diacetoxydodecane (Intact Diester) Intermediate Mono-acetate Intermediate Diacetate->Intermediate Slow Hydrolysis (Rate Limiting) Water + H₂O (Moisture) Water->Intermediate Products 1,12-Dodecanediol + 2 Acetic Acid (Degraded) Intermediate->Products Rapid Hydrolysis (Acid Catalyzed) Products->Intermediate Acetic Acid accelerates reaction (Autocatalysis)

Figure 1: The autocatalytic hydrolysis pathway. Note that once acetic acid is generated, the degradation rate increases exponentially.

Part 2: Storage Protocol (SOP)

Status: Validated for Long-Term Storage (>12 Months)

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Keeps the material well below its melting point (40°C), maintaining the crystalline lattice which resists moisture penetration.
Atmosphere Argon or Nitrogen Displaces humid air. Oxygen is less of a concern than water vapor, but inert gas is standard practice.
Container Amber Glass with Teflon-lined capPlasticizers (phthalates) from plastic containers can leach into the lipophilic chain. Amber glass prevents light-induced radical formation (minor risk, but good practice).
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Solvent Store Neat (Dry Solid) CRITICAL: Do NOT store in methanol or ethanol. This causes transesterification, converting your product to methyl/ethyl esters.

Part 3: Troubleshooting Guide (FAQs)

Q1: My sample has turned into a liquid or a "slush" at room temperature. Is it ruined?

Diagnosis: Likely Partial Degradation. Explanation: Pure 1,12-Diacetoxydodecane melts around 40°C. However, impurities (like the hydrolysis product 1,12-dodecanediol) cause Melting Point Depression . If your lab is 22°C and the sample is liquid, it contains significant impurities (likely acetic acid and diol). Action:

  • Smell the sample. A vinegar odor confirms hydrolysis (acetic acid release).

  • Perform the Rescue Protocol (See Part 4).

Q2: Can I store the compound in DMSO or Ethanol stock solutions?

Answer:

  • Ethanol/Methanol: ABSOLUTELY NOT. Over weeks, the alcohol solvent will attack the ester bonds (Transesterification), leaving you with 1,12-dodecanediol and Ethyl Acetate.

  • DMSO: Risky. DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the ester rapidly.

  • Best Practice: Store as a dry solid. Make fresh solutions immediately before use.

Q3: The NMR shows a small triplet at 3.6 ppm. What is it?

Diagnosis: Hydrolysis has begun.[1][2][3] Explanation:

  • Intact Ester: The protons on C1 and C12 (next to the oxygen) appear as a triplet at ~4.05 ppm .

  • Hydrolyzed Alcohol: As the acetate group falls off, these protons shift upfield to ~3.60 ppm .

  • Threshold: If the 3.6 ppm integral is >5% of the 4.05 ppm integral, purification is required.

Part 4: The Rescue Protocol (Purification)

If your compound has degraded, you can often save it because the impurity (1,12-dodecanediol) has different solubility properties than the diester.

Method: Recrystallization

Best for: Removing hydrolysis products (diols) and acetic acid.

  • Dissolution: Dissolve the crude "slush" in a minimum amount of warm Hexanes (approx. 35-40°C).

    • Note: The diester is very soluble in hexane; the diol (impurity) is much less soluble.

  • Filtration (Optional): If you see undissolved white solids while warm, filter them out (this is likely the diol).

  • Cooling: Allow the hexane solution to cool slowly to room temperature, then place in a freezer (-20°C) for 2 hours.

  • Collection: The 1,12-Diacetoxydodecane should crystallize as white needles/plates. Filter quickly while cold.

  • Drying: Vacuum dry to remove solvent traces.

Validation Decision Tree:

ValidationTree Start Sample Inspection OdorCheck Odor Check: Smells like Vinegar? Start->OdorCheck NMRCheck 1H NMR Analysis (CDCl₃) OdorCheck->NMRCheck No Fail FAIL: Recrystallize OdorCheck->Fail Yes Pass PASS: Use for Experiment NMRCheck->Pass Triplet @ 4.05 ppm only NMRCheck->Fail Triplet @ 3.6 ppm visible

Figure 2: Rapid decision tree for determining sample integrity before experimental use.

Part 5: Analytical Reference Data

Use this table to verify the purity of your 1,12-Diacetoxydodecane.

TechniqueSignalAssignmentNotes
1H NMR 4.05 ppm (t)

Target Peak. Integration = 4H.
1H NMR 2.05 ppm (s)

Acetate methyl group. Integration = 6H.
1H NMR 3.64 ppm (t)

Impurity Flag. Indicates hydrolysis (diol).
IR 1735-1745 cm⁻¹C=O StretchStrong ester carbonyl band.
IR 3200-3400 cm⁻¹O-H StretchImpurity Flag. Should be ABSENT in pure diester.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1,12-Diacetoxydodecane (D3304). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79758, 1,12-Dodecanediol. Retrieved from (Data on hydrolysis product properties).

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 1,12-Dodecanediol. Retrieved from (Storage and stability data cross-reference).

Sources

Optimization

Troubleshooting common issues in polymerization with 1,12-Diacetoxydodecane

Monomer Profile & Application Context 1,12-Diacetoxydodecane (also known as Dodecamethylene diacetate) is a specialized aliphatic monomer used primarily to synthesize long-chain polyesters. Unlike standard diols, this di...

Author: BenchChem Technical Support Team. Date: February 2026

Monomer Profile & Application Context

1,12-Diacetoxydodecane (also known as Dodecamethylene diacetate) is a specialized aliphatic monomer used primarily to synthesize long-chain polyesters. Unlike standard diols, this diacetate derivative is employed in acidolysis polycondensation reactions.

By reacting with dicarboxylic acids, it releases acetic acid rather than water. This is a strategic advantage in equilibrium-controlled polymerizations, as acetic acid is more volatile and easier to remove than water in viscous melts, driving the reaction toward high molecular weights (


).
Key Physical Properties
PropertyValueRelevance to Protocol
Melting Point 38.0 – 42.0 °CMonomer is solid at RT. Requires heating >45°C for bulk polymerization.
Boiling Point 190 °C (10 mmHg)High boiling point ensures it doesn't evaporate under mild vacuum, but deep vacuum (<1 mmHg) requires care.
Leaving Group Acetic AcidMust be actively removed to drive equilibrium (Le Chatelier's principle).

Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received from researchers working on enzymatic (Lipase B) and metal-catalyzed routes.

Category A: Reaction Kinetics & Molecular Weight

Q1: I am observing low molecular weight (


 Da) despite running the reaction for 48 hours. What is stalling the chain growth? 

Diagnosis: The issue is almost certainly equilibrium stagnation due to incomplete removal of the acetic acid byproduct.

Technical Explanation: Polycondensation is a step-growth mechanism governed by the equation


, where 

is conversion. To achieve high

,

must exceed 0.99. In the reaction between 1,12-diacetoxydodecane and a dicarboxylic acid (e.g., dodecanedioic acid), acetic acid is generated. If this acid remains in the melt, it causes acidolysis of the polymer chain (back-biting), effectively depolymerizing your product.

Corrective Protocol:

  • Vacuum Application: You must apply vacuum. For enzymatic routes (CALB), apply a progressive vacuum:

    • 0–2 hours: Nitrogen flow (oligomerization).

    • 2–6 hours: Low vacuum (50–100 mmHg).

    • 6+ hours: High vacuum (<2 mmHg) is mandatory to pull the final traces of acetic acid from the viscous melt.

  • Scavengers: If vacuum is insufficient due to equipment limits, add activated molecular sieves (4Å) to the reaction vessel (if using solvent) to physically trap the byproduct.

Q2: My polydispersity index (PDI) is consistently broad (> 2.5). Is this normal?

Diagnosis: Broad PDI suggests transesterification redistribution or thermal degradation.

Technical Explanation: While step-growth naturally approaches a PDI of 2.0 (Flory-Schulz distribution), values >2.5 indicate that the catalyst is facilitating chain-scrambling (mid-chain transesterification) or that "hot spots" are causing thermal degradation.

Corrective Protocol:

  • Temperature Check: If using metal catalysts (e.g., Ti(OBu)

    
    ), reduce temperature. 1,12-Diacetoxydodecane is stable, but the resulting polymer can degrade >200°C.
    
  • Enzyme Specificity: If using CALB (Lipase B), this enzyme is highly selective for end-groups. However, at high conversion, it can attack internal ester bonds. Stop the reaction once the torque/viscosity plateaus. Prolonged heating after plateau broadens PDI without increasing

    
    .
    
Category B: Phase Behavior & Homogeneity

Q3: The reaction mixture solidifies or precipitates before the reaction is complete. How do I maintain a melt?

Diagnosis: The crystallization temperature (


) of the forming oligomers exceeds your reaction temperature.

Technical Explanation: Long-chain aliphatic polyesters (e.g., Poly(dodecamethylene dodecanedioate)) have high crystallinity. As the chain grows, the melting point (


) of the oligomers rises. If your reaction runs at 60°C (standard for enzymes) but the oligomer 

reaches 75°C, the system will freeze, halting diffusion.

Corrective Protocol:

  • Solvent System: Switch from bulk to a high-boiling solvent like Diphenyl Ether or Toluene . This keeps chains solvated.

  • Temperature Ramp: If using enzymes, use immobilized CALB (e.g., Novozym 435) which is stable up to 80–90°C. Ramp temperature from 60°C to 85°C as viscosity increases to maintain the melt state.

Visualized Mechanisms

Figure 1: Acidolysis Polycondensation Pathway

This diagram illustrates the specific chemical pathway when using 1,12-Diacetoxydodecane. Note that Acetic Acid is the critical leaving group.

AcidolysisMechanism Monomer1 1,12-Diacetoxydodecane (Diester) Complex Tetrahedral Intermediate (Enzyme/Catalyst Bound) Monomer1->Complex + Catalyst Monomer2 Dicarboxylic Acid (e.g., Dodecanedioic Acid) Monomer2->Complex Byproduct Acetic Acid (Must be removed) Complex->Byproduct Elimination Polymer Polyester Chain (High Mw) Complex->Polymer Chain Growth Byproduct->Complex Reversible (Inhibition)

Caption: Mechanism of acidolysis polycondensation. Removal of acetic acid prevents the reversible inhibition step.

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix when experimental results deviate from targets.

TroubleshootingTree Start Problem Detected Issue1 Low Molecular Weight? Start->Issue1 Issue2 Solidification? Start->Issue2 VacCheck Is Vacuum < 2 mmHg? Issue1->VacCheck TempCheck Is Rxn Temp > Polymer Tm? Issue2->TempCheck VacYes Check Enzyme Water Content (Dry Enzyme) VacCheck->VacYes Yes VacNo Increase Vacuum Strength (Remove Acetic Acid) VacCheck->VacNo No TempYes Check Stirring/Viscosity TempCheck->TempYes Yes TempNo Add Diphenyl Ether or Increase Temp TempCheck->TempNo No

Caption: Decision matrix for diagnosing common polymerization failures with 1,12-Diacetoxydodecane.

Standard Operating Protocol: Enzymatic Polymerization

Objective: Synthesis of Poly(1,12-dodecamethylene dodecanedioate) via Acidolysis.

Reagents:

  • Monomer A: 1,12-Diacetoxydodecane (10.0 mmol)

  • Monomer B: 1,12-Dodecanedioic acid (10.0 mmol)

  • Catalyst: Novozym 435 (immobilized Candida antarctica Lipase B), 10 wt% relative to total monomer mass.

  • Solvent: Diphenyl ether (optional, 200 wt% if bulk viscosity is too high).

Step-by-Step:

  • Drying: Dry Monomer B and the Catalyst in a vacuum desiccator over

    
     for 24 hours. Note: Do not dry Monomer A (Diacetate) under high vacuum at room temp for long periods as it may sublime; use mild desiccation.
    
  • Mixing: In a schlenk tube or polymerization reactor, combine Monomer A and Monomer B.

  • Melting: Heat mixture to 85°C under nitrogen flow until a homogenous melt is formed.

  • Initiation: Add the catalyst (Novozym 435).[1]

  • Oligomerization (Stage 1): Stir at 85°C under atmospheric nitrogen flow for 2 hours. This prevents monomer loss before oligomers form.

  • Polymerization (Stage 2): Reduce pressure slowly to 2 mmHg over 1 hour. Continue reaction for 24–48 hours.

    • Critical Step: Monitor the cold trap. You should see acetic acid collecting. If the trap is dry, your vacuum is not reaching the melt.

  • Termination: Dissolve the mixture in Chloroform, filter off the enzyme, and precipitate the polymer into cold Methanol.

References

  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304).[2] Retrieved from

  • Kobayashi, S., et al. (2000).[3] Enzymatic copolymerization of lactones, divinyl esters, and glycols.[3] Biomacromolecules.[3][4] Retrieved from

  • Mahapatro, A., et al. (2004). Lipase-catalyzed polyester synthesis.[3][5] Process Biochemistry.[6] (Contextual grounding for CALB kinetics).

  • ChemicalBook. 1,12-Diacetoxydodecane Properties and Melting Point Data. Retrieved from

  • Gross, R. A., et al. (2010). Lipase-Catalyzed Synthesis of Aliphatic Polyesters.[3][6][7] (General reference for acidolysis mechanism in polyesters).

Sources

Troubleshooting

Identifying and minimizing side products in 1,12-Diacetoxydodecane synthesis

Topic: Identifying and Minimizing Side Products in 1,12-Diacetoxydodecane Synthesis CAS No: 42236-50-0 (Product), 5675-51-4 (Precursor) Support Tier: Level 3 (Process Chemistry & R&D)[1] Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products in 1,12-Diacetoxydodecane Synthesis CAS No: 42236-50-0 (Product), 5675-51-4 (Precursor) Support Tier: Level 3 (Process Chemistry & R&D)[1]

Executive Summary

The synthesis of 1,12-Diacetoxydodecane is a classic esterification of 1,12-dodecanediol.[1] While thermodynamically straightforward, the bifunctional nature of the starting material introduces statistical challenges regarding mono-ester formation.[1] Furthermore, the high boiling point of the product necessitates thermal rigor, often leading to oxidative degradation (discoloration) if not managed.

This guide addresses the three critical failure modes: Incomplete Acetylation (Mono-ester persistence) , Oxidative Discoloration , and Hydrolytic Reversion .[1]

Part 1: Impurity Profiling & Troubleshooting (Q&A)

Issue 1: The "Persistent Peak" (Mono-Acetate)

User Report: "My GC trace shows a persistent impurity (~5-10%) eluting just before the main product peak. Increasing reaction time doesn't eliminate it."

Diagnosis: This is 12-hydroxydodecyl acetate (the mono-ester).[1] In bifunctional esterifications, the reaction proceeds stepwise: Diol


 Mono-ester 

Di-ester.[1] As the concentration of free hydroxyls drops, the kinetics slow down significantly. If you are using Acetic Acid (Fischer Esterification), you have likely hit an equilibrium limit where water concentration prevents forward progress.

Corrective Action:

  • Switch Reagents: If using Acetic Acid, switch to Acetic Anhydride (

    
    ) .[1] This renders the reaction effectively irreversible.[1]
    
  • Catalyst Boost: If already using

    
    , add a nucleophilic catalyst.[1] 4-Dimethylaminopyridine (DMAP)  (0.5 - 1.0 mol%) is vastly superior to standard mineral acids for driving sterically unhindered primary alcohols to completion.[1]
    
  • Stoichiometric Excess: Ensure a minimum of 2.5 to 3.0 equivalents of the acetylating agent relative to the diol.

Issue 2: Product Discoloration (Yellowing/Browning)

User Report: "The product meets purity specs by NMR, but it is yellow/brown instead of white. Recrystallization is difficult."

Diagnosis: This is Oxidative Degradation or Acid-Catalyzed Charring .[1] Long-chain aliphatics are susceptible to radical oxidation at the high temperatures often used to melt the starting material (MP ~80°C).[1] Additionally, strong mineral acids (like


) can cause elimination reactions or dehydration, leading to conjugated impurities (chromophores) even at ppm levels.

Corrective Action:

  • Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.[1]

  • Temperature Control: Do not exceed 100°C. With DMAP/Acetic Anhydride, the reaction is exothermic and often proceeds rapidly at 60-80°C.[1]

  • Alternative Catalyst: Replace Sulfuric Acid with p-Toluenesulfonic acid (p-TSA) or solid acid catalysts (e.g., Amberlyst-15) which are less oxidizing.[1]

Issue 3: Hydrolytic Instability

User Report: "The product was pure immediately after distillation, but after one week of storage, the melting point dropped and the mono-ester peak reappeared."

Diagnosis: Acid-Catalyzed Hydrolysis .[1] If the workup did not completely neutralize the acid catalyst, trace protons + ambient moisture will catalyze the reverse reaction (hydrolysis), cleaving the ester bonds.

Corrective Action:

  • Neutralization Protocol: Wash the organic phase with Saturated

    
      until the aqueous layer pH is stable at ~8.[1]
    
  • Drying: Dry the organic phase thoroughly with

    
     before solvent removal.[1]
    
  • Storage: Store the final product in a desiccator or under inert gas.

Part 2: Visualizing the Pathway & Logic

Figure 1: Reaction Pathway & Impurity Genesis

This diagram illustrates the stepwise acetylation and the specific points where impurities are generated.

ReactionPathway Diol 1,12-Dodecanediol (Starting Material) Mono 12-Hydroxydodecyl Acetate (Mono-Ester Impurity) Diol->Mono Acetylation (k1) + Ac2O / Cat Colored Oxidized/Eliminated By-products (Yellow) Diol->Colored Oxidation (O2 + Heat) Mono->Mono Equilibrium Stall (If Water Present) Product 1,12-Diacetoxydodecane (Target Product) Mono->Product Acetylation (k2) + Ac2O / Cat Product->Mono Hydrolysis (Trace Acid + Wet) Product->Colored H2SO4 Charring

Caption: Stepwise acetylation kinetics. The Mono-ester is the kinetic intermediate; Colored impurities arise from non-process oxidation.[1]

Figure 2: Troubleshooting Logic Tree

Follow this flow to resolve purity issues.

Troubleshooting Start Identify Impurity CheckGC GC/HPLC Analysis Start->CheckGC MonoPeak Peak at (RT - 1 min) Mono-acetate CheckGC->MonoPeak ColorIssue Product is Yellow/Brown CheckGC->ColorIssue LowMP Melting Point < 38°C CheckGC->LowMP ActionMono1 Check Stoichiometry (Need >2.5 eq Ac2O) MonoPeak->ActionMono1 ActionColor1 Check Inert Gas (N2) ColorIssue->ActionColor1 ActionMP Check for Residual Solvent or Hydrolysis LowMP->ActionMP ActionMono2 Add DMAP (0.5%) ActionMono1->ActionMono2 ActionColor2 Switch Catalyst (H2SO4 -> p-TSA) ActionColor1->ActionColor2 Recryst Recrystallize (Hexane/Ethanol) ActionMP->Recryst

Caption: Decision matrix for identifying and resolving specific impurity profiles in diacetate synthesis.

Part 3: Optimized Synthetic Protocol

This protocol prioritizes purity over speed , utilizing DMAP to ensure complete conversion of the mono-ester and p-TSA to minimize charring.[1]

Materials
  • 1,12-Dodecanediol (1.0 eq)[1]

  • Acetic Anhydride (3.0 eq)[1]

  • Catalyst: DMAP (1.0 mol%) + p-TSA (1.0 mol%) (Dual catalyst system for speed and mildness)[1]

  • Solvent: Toluene (Optional, for azeotropic drying if wet) or Neat (Preferred for green chemistry).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, temperature probe, and a reflux condenser fitted with a nitrogen inlet.

  • Loading: Charge 1,12-dodecanediol. If the diol is old or potentially wet, dissolve in minimal toluene and reflux through a Dean-Stark trap for 1 hour, then remove solvent.[1]

  • Acetylation:

    • Add Acetic Anhydride (3.0 eq) to the molten diol.[1]

    • Add p-TSA (1 mol%) and DMAP (1 mol%).[1] Note: The reaction is exothermic.

  • Reaction: Heat to 80°C (internal temperature). Stir for 4 hours.

    • Checkpoint: Take an aliquot for TLC (Hexane/EtOAc 8:2) or GC.[1][2] The mono-ester appears as a spot/peak just below the product.[1] Continue heating until it disappears.

  • Quench & Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.[1]

    • Wash 1: Water (removes bulk acetic acid).[1]

    • Wash 2: Saturated

      
       (Critical: Repeat until no bubbling occurs).[1]
      
    • Wash 3: Brine.[1]

  • Purification:

    • Dry organic layer over anhydrous

      
      .[1] Filter and concentrate.
      
    • Distillation: High vacuum distillation (BP ~180-190°C @ 10 mmHg) yields a clear oil that solidifies upon cooling.[1]

    • Recrystallization (Optional): If ultra-high purity (>99.5%) is required, recrystallize the solid from cold Hexane or Methanol.

Part 4: Data Summary & Specifications

PropertyValue / SpecificationNotes
Appearance White crystalline solid or clear liquid (melted)Yellowing indicates oxidation.[1]
Melting Point 38.0 – 42.0 °CDepression indicates mono-ester or solvent.[1]
Boiling Point ~190 °C @ 10 mmHgHigh vacuum required to prevent degradation.[1]
Purity (GC) > 98.0%Major impurity: Mono-acetate (<1%).[1]
Solubility Soluble in Toluene, EtOAc, DCMInsoluble in water.

References

  • Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: 1,12-Diacetoxydodecane (D3304).[1][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 87558004, 1,12-Diacetoxydodecane.[1] Retrieved from [1]

  • Ren, B., et al. (2014).[1][4][5] Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. Journal of Organic Chemistry.[1][4] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][6] 1,12-Dodecanediol Product Data Sheet.[1][6] Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Dodecamethylene Diacetate Synthesis

Executive Summary & Core Directive You are likely encountering non-linear scaling when moving from bench (gram) to pilot (kilogram) scale in the synthesis of dodecamethylene diacetate (1,12-dodecanediol diacetate). The c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely encountering non-linear scaling when moving from bench (gram) to pilot (kilogram) scale in the synthesis of dodecamethylene diacetate (1,12-dodecanediol diacetate). The critical variable often overlooked is not just the amount of catalyst, but the catalyst-to-surface-area ratio and mass transfer limitations inherent to long-chain lipophilic diols.

This guide moves beyond basic stoichiometry. We focus on the esterification of 1,12-dodecanediol with acetic acid using solid acid catalysts (e.g., Amberlyst® 15/36), which offer superior separation profiles over traditional homogeneous mineral acids (H₂SO₄).

The "Golden Standard" Protocol

Objective: Synthesize >98% pure dodecamethylene diacetate with minimized catalyst leaching and color formation.

Materials
  • Substrate: 1,12-Dodecanediol (Solid, mp ~80°C)

  • Acyl Donor: Glacial Acetic Acid (Excess, acts as solvent)

  • Catalyst: Macroreticular Strong Acid Cation Exchange Resin (e.g., Amberlyst 15 dry or equivalent)

  • Entrainer (Optional): Toluene or Cyclohexane (for azeotropic water removal)

Optimized Workflow
  • Pre-Activation: Wash the resin catalyst with dry acetic acid to remove moisture and fines. This prevents the "induction period" often seen in kinetic plots.

  • Loading: Charge the reactor with 1,12-dodecanediol and Acetic Acid (Molar Ratio 1:4 to 1:6).

    • Note: The excess acetic acid drives the equilibrium to the right (Le Chatelier’s principle).

  • Catalyst Addition: Add 5.0 wt% (relative to diol mass) of the dry resin.

    • Why 5%? Data indicates that below 3%, reaction rates are kinetically limited. Above 8%, you hit mass-transfer limits where diffusion into the resin pores becomes the bottleneck, wasting catalyst.

  • Reaction: Heat to 80-90°C .

    • Critical: Do not exceed 100°C with resins to avoid desulfonation (catalyst death).

  • Water Removal: Use a Dean-Stark trap if using an entrainer, or molecular sieves in the vapor path.

  • Monitoring: Track the disappearance of the mono-acetate intermediate via GC/FID.

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes during the synthesis workflow.

G Start Start: 1,12-Dodecanediol + Acetic Acid CatLoad Catalyst Loading (Target: 5 wt%) Start->CatLoad Reaction Reaction Phase (80-90°C, Agitation) CatLoad->Reaction Sampling In-Process Control (GC) Reaction->Sampling Check1 Mono-ester > 2%? Sampling->Check1 WaterRem Enhance Water Removal (Azeotrope/Vacuum) Check1->WaterRem Yes (Stalled) Finish Filtration & Purification Check1->Finish No (Complete) WaterRem->Reaction Recycle

Caption: Figure 1. Logic flow for monitoring reaction progression and addressing equilibrium stalls.

Troubleshooting & FAQs

Q1: I increased catalyst loading from 5% to 10%, but the reaction rate didn't double. Why?

A: You have likely transitioned from the Kinetic Regime to the Diffusion Regime .

  • The Science: In porous solid acid catalysts, the reactants must diffuse into the pores to reach the active sulfonic acid sites. If the reaction happens faster than the molecules can diffuse in (due to high temperature or high catalyst surface area), the inner core of the catalyst bead becomes useless.

  • Solution: Instead of adding more catalyst, increase agitation speed (to reduce the external film boundary layer) or slightly increase temperature (to improve diffusivity), provided you stay below the resin's thermal limit.

Q2: The reaction stalls at 90% conversion. Adding more catalyst doesn't help.

A: This is a Thermodynamic Equilibrium issue, not a kinetic one.

  • The Science: Esterification is reversible. Water accumulation pushes the reverse reaction (hydrolysis).

  • Solution: You must remove water.

    • Method A: Add a water scavenger (e.g., acetic anhydride) toward the end of the reaction.

    • Method B: Use azeotropic distillation with toluene.

    • Method C: Apply mild vacuum to strip water (and some acetic acid) continuously.

Q3: My product is yellow/brown. The literature says it should be colorless.

A: This indicates oxidative degradation or catalyst leaching .

  • Cause 1: Temperature >110°C causing degradation of the diol or polymerization of impurities.

  • Cause 2: If using sulfuric acid (homogeneous), "charring" is common.

  • Solution: Switch to a solid acid resin (Amberlyst 15) and keep T < 90°C. Ensure your starting 1,12-dodecanediol is free of carbonyl impurities (aldehydes) which polymerize easily.

Data Summary: Catalyst Loading vs. Performance

The following table summarizes expected performance metrics based on kinetic modeling of long-chain diol esterification [1][2].

Catalyst Loading (wt%)Initial Rate (

)
Conversion @ 4hDrawbacks
1.0% Low~60%Extremely slow; requires high T (risk of side reactions).
3.0% Moderate~85%Acceptable for small batches; may stall if water isn't removed.
5.0% (Optimal) High >95% Best balance of rate and viscosity handling.
10.0% Marginal Gain>96%Diminishing returns; slurry becomes difficult to stir; catalyst waste.

Detailed Experimental Protocol (Batch)

Scale: 100g 1,12-Dodecanediol basis.

  • Setup: 500 mL 3-neck round bottom flask equipped with a mechanical stirrer (Teflon blade), Dean-Stark trap (filled with toluene), and reflux condenser.

  • Charge:

    • 100.0 g 1,12-Dodecanediol (0.494 mol)

    • 118.6 g Glacial Acetic Acid (1.97 mol, ~4 equiv)

    • 50 mL Toluene (Entrainer)

  • Catalyst: Add 5.0 g Amberlyst® 15 (dry form).

  • Process:

    • Heat oil bath to 110°C (Internal temp ~90-95°C due to azeotrope).

    • Stir at 400 RPM. Ensure catalyst beads are suspended.

    • Monitor water collection in the trap. Theoretical water = 17.8 mL.

  • Completion: Reaction is deemed complete when water evolution ceases and GC shows <0.5% mono-ester.

  • Workup:

    • Cool to 50°C.

    • Filter off the catalyst beads (save for regeneration).

    • Concentrate the filtrate under vacuum to remove toluene and excess acetic acid.

    • Result: Clear, colorless oil (Dodecamethylene diacetate).

References

  • Kinetics of Esterification using Solid Acid Resins

    • Title: Kinetics of esterification of acetic acid with 1-octanol in the presence of Amberlyst 36.[1]

    • Source: ResearchG
    • Relevance: Establishes the kinetic baseline for long-chain alcohol acetyl
    • URL:

  • Solid Catalyst Optimization for Long-Chain Esters

    • Title: Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols.[2]

    • Source: CSIC (Spanish N
    • Relevance: Validates the use of solid acid catalysts for sterically hindered or long-chain substr
    • URL:

  • 1,12-Dodecanediol Properties

    • Title: 1,12-Dodecanediol - Product Properties and Applications.[3][4][5]

    • Source: Chem-Impex / PubChem.
    • Relevance: Provides physical property data (MP, BP)
    • URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1,12-Diacetoxydodecane

Topic: Scale-Up Production & Purification of 1,12-Diacetoxydodecane CAS Registry Number: 42236-50-0 Chemical Formula: Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists. Core Directive & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Production & Purification of 1,12-Diacetoxydodecane CAS Registry Number: 42236-50-0 Chemical Formula:


Target Audience:  Process Chemists, Scale-up Engineers, and R&D Scientists.

Core Directive & Technical Overview

Welcome to the 1,12-Diacetoxydodecane (DDA) technical support hub. This guide addresses the specific engineering and chemical challenges encountered when transitioning DDA synthesis from gram-scale benchtop vials to kilogram-scale reactors.

The Central Challenge: While the acetylation of 1,12-dodecanediol is chemically straightforward, the scale-up is complicated by the product's physical properties—specifically its melting point (38.0–42.0 °C ) [1, 2]. This places DDA in a "phase transition zone" near standard operating temperatures, leading to frequent issues with solidification in transfer lines, condensers, and filtration units. Furthermore, achieving high purity (>98%) requires rigorous control over mono-acetate byproducts and thermal degradation during vacuum distillation.

Synthesis Workflows

We support two primary validated workflows. Choose the method based on your available equipment and purity requirements.

Method A: Chemical Acetylation (Acetic Anhydride)

Best for: High throughput, lower cost, robust reactors.

Reaction Logic: This method utilizes acetic anhydride (


) with a catalyst (Pyridine or DMAP) to drive the reaction. It is exothermic and requires careful thermal management at scale.

Protocol:

  • Charge: Load 1,12-dodecanediol into the reactor.

  • Solvent/Catalyst: Add inert solvent (e.g., Toluene or Ethyl Acetate) and catalyst (DMAP, 0.1 mol%).

  • Addition: Slowly add Acetic Anhydride (2.2 – 2.5 equiv) while maintaining internal temperature

    
     (Exotherm control).
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC/GC.
    
  • Quench: Cool to

    
     (keep above MP!) and add water to hydrolyze excess anhydride.
    
  • Workup: Wash organic layer with

    
     (aq), then brine. Dry and concentrate.
    
Method B: Enzymatic Transesterification (Lipase)

Best for: High purity, "Green" chemistry, heat-sensitive applications.

Reaction Logic: Uses immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435) to catalyze transesterification with vinyl acetate or ethyl acetate. This occurs under mild conditions, preventing thermal discoloration [3, 4].

Protocol:

  • Charge: Dissolve 1,12-dodecanediol in Hexane or solvent-free (if melted).

  • Enzyme: Add Novozym 435 (1–5% w/w).

  • Acyl Donor: Add Vinyl Acetate (excess).

  • Incubation: Stir at

    
     (Just above MP of product).
    
  • Filtration: Filter off enzyme (recyclable).

  • Isolation: Evaporate volatiles.

Visualization: Reaction Pathways

DDA_Synthesis cluster_Chem Chemical Route cluster_Bio Enzymatic Route Diol 1,12-Dodecanediol (Solid, MP ~80°C) Ac2O Acetic Anhydride + DMAP/Pyridine Diol->Ac2O Lipase Lipase (Novozym 435) + Vinyl Acetate Diol->Lipase Exotherm Exothermic Reaction (Risk: Runaway) Ac2O->Exotherm Fast Product 1,12-Diacetoxydodecane (MP 38-42°C) Exotherm->Product High Yield Potential Color Mild Mild Conditions (40-45°C) Lipase->Mild Mild->Product High Purity Green Chem

Figure 1: Comparison of Chemical vs. Enzymatic synthesis pathways for 1,12-Diacetoxydodecane.

Troubleshooting & FAQ (Scale-Up Focus)

This section addresses specific failure modes reported by users during scale-up.

Q1: The product solidifies inside the condenser during vacuum distillation.

Diagnosis: Cold Spot Crystallization. Technical Context: 1,12-Diacetoxydodecane has a melting point of 38–42 °C [1].[1] Standard tap water condensers (typically 10–15 °C) will cause immediate shock-crystallization of the distillate, clogging the path and creating a dangerous pressure buildup. Corrective Action:

  • Switch Coolant: Do not use cold tap water. Use a recirculating chiller set to 45–50 °C .

  • Heat Tracing: Apply heat tape or insulation to the distillation head and the "pig" (fraction cutter) to maintain surface temperature

    
    .
    
  • Receiver: Use a heated collection vessel or an IR lamp directed at the receiver flask.

Q2: The final product has a persistent yellow/brown color.

Diagnosis: Thermal Degradation / Oxidation. Technical Context: While aliphatic esters are generally stable, trace sulfuric acid (if used as catalyst) or prolonged exposure to temperatures


 during distillation can cause charring or oxidation.
Corrective Action: 
  • Switch Catalyst: Move from mineral acids (

    
    ) to DMAP or solid acid catalysts (e.g., Amberlyst 15) which can be filtered off before distillation.
    
  • Vacuum Depth: Improve vacuum to

    
     to lower the boiling point.
    
  • Pre-treatment: Wash the crude mixture with sodium bisulfite (to remove oxidants) and ensure complete neutralization of any acid catalyst before heating.

Q3: HPLC/GC shows significant mono-acetate impurity (12-acetoxydodecan-1-ol).

Diagnosis: Incomplete Conversion / Equilibrium Limitation. Technical Context: In Fischer esterification, water accumulation halts the reaction. In Anhydride methods, insufficient reagent or low temperature prevents the second hydroxyl group from reacting. Corrective Action:

  • Stoichiometry: Ensure a minimum of 2.2 equivalents of acylating agent relative to the diol.

  • Water Removal: If using acetic acid, use a Dean-Stark trap with Toluene to azeotropically remove water.

  • Reaction Check: Do not quench until the mono-acetate peak is

    
     by GC. If the reaction stalls, add a fresh "spike" of catalyst (0.05 equiv).
    
Q4: High Acid Value in the final product.

Diagnosis: Residual Acetic Acid or Anhydride Hydrolysis. Technical Context: Acetic acid is a byproduct (or reagent) and can be difficult to remove if it co-distills or gets trapped in the crystal lattice. Corrective Action:

  • Aqueous Wash: Perform the

    
     wash at 50 °C  (liquid phase). Cold washing may result in solid product trapping acid pockets.
    
  • Sparging: Nitrogen sparge the molten product at

    
     under light vacuum to strip residual acetic acid before final distillation.
    

Critical Data for Scale-Up

ParameterValue / SpecificationScale-Up Implication
Melting Point 38.0 – 42.0 °C [1, 2]CRITICAL: Process lines must be heat-traced to >45°C.
Boiling Point >150 °C (at atm)Requires high vacuum (<1 mmHg) for purification to avoid degradation.
Solubility Soluble in Ethanol, Toluene, HexaneRecrystallization from cold Hexane or Ethanol is viable for final polishing.
Appearance White crystalline solidAny yellowing indicates degradation; requires redistillation or carbon treatment.
Storage Refrigerated (0-10 °C)Store cold to prevent slow hydrolysis or surface oxidation over months.

Process Flow & Decision Logic

Troubleshooting Start Start Scale-Up Process Reaction Reaction Phase (Acetylation) Start->Reaction CheckMP Check Temp Control (Target > 45°C) Issue1 Issue: Incomplete Conversion (Mono-acetate present) CheckMP->Issue1 Low Conversion Workup Workup Phase (Quench & Wash) CheckMP->Workup OK Reaction->CheckMP Fix1 Action: Increase Ac2O to 2.5eq Check Catalyst Activity Issue1->Fix1 Fix1->Reaction Issue2 Issue: Emulsion / Solidification Workup->Issue2 Solids form Distillation Purification (Vacuum Distillation) Workup->Distillation Fix2 Action: Maintain T > 50°C Use Warm Brine Issue2->Fix2 Fix2->Workup Issue3 Issue: Clogging Condenser Distillation->Issue3 Clogging Final Final Product (White Solid) Distillation->Final Fix3 Action: Set Condenser Fluid to 50°C Heat Trace Lines Issue3->Fix3 Fix3->Distillation

Figure 2: Process decision tree highlighting critical temperature control points to prevent solidification and ensure purity.

References

  • PubChem. (n.d.).[2][3] Compound Summary: 1,12-Diacetoxydodecane.[1] National Library of Medicine. Retrieved from [Link]

  • Adnani, A., et al. (2010). Lipase-catalyzed synthesis of organic esters.[4][5] Journal of Molecular Catalysis B: Enzymatic. (General reference for lipase efficacy in diester synthesis).

Sources

Optimization

Removal of unreacted starting materials from 1,12-Diacetoxydodecane

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: 1,12-Diacetoxydodecane ( ) Starting Material: 1,12-Dodecanediol ( ) Introduction Welcome to the Technical Support Center. This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: 1,12-Diacetoxydodecane (


)
Starting Material:  1,12-Dodecanediol (

)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 1,12-Diacetoxydodecane , a common intermediate in polymer and surfactant synthesis.

The synthesis typically involves the acetylation of 1,12-dodecanediol using acetic anhydride or acetyl chloride. The primary challenge users face is not the formation of the product, but the quantitative removal of unreacted diol and the mono-acetate intermediate (12-hydroxydodecyl acetate).

Because the product has a low melting point (~38–40°C) and the starting material has a high melting point (~80°C), standard purification methods must be adapted to exploit these physical property differences.

Module 1: Critical Physical Properties

Before troubleshooting, verify your target parameters. The success of your purification relies on the solubility differential between the polar diol and the non-polar diacetate.

CompoundMelting PointBoiling PointSolubility (Hexanes/Pet Ether)Solubility (DCM/EtOAc)Polarity (TLC)
1,12-Dodecanediol 79–83°C324°CInsoluble Soluble (Warm)Low (

~0.1)
Mono-acetate Intermediate N/A (Oil/Low Solid)N/ASparingly SolubleSolubleMedium (

~0.4)
1,12-Diacetoxydodecane 38–42°C 190°C (10 mmHg)Soluble SolubleHigh (

~0.[1]8)

Key Insight: The insolubility of the starting diol in cold hexanes is the most efficient purification mechanism, often rendering column chromatography unnecessary for gross purification.

Module 2: Reaction Monitoring (Prevention)

Q: Why do I have significant mono-acetate impurities?

A: This is a kinetic issue. The first hydroxyl group acetylates rapidly; the second requires more time or forcing conditions. If you quench too early, you trap the mono-acetate.

Protocol: The "Force Completion" Strategy

  • Stoichiometry: Ensure you use at least 2.5 to 3.0 equivalents of Acetyl Chloride or Acetic Anhydride per mole of diol.

  • Catalyst: Use DMAP (4-Dimethylaminopyridine) (0.1 eq) alongside your base (Triethylamine or Pyridine). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the second acetylation step.

  • TLC Monitoring: Do not stop the reaction until the "Middle Spot" (Mono-acetate) has disappeared.

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: Stain with PMA (Phosphomolybdic Acid) or Vanillin (UV is often weak for these aliphatic chains).

Module 3: Workup & Gross Purification

Q: How do I remove the bulk starting material without running a column?

A: Use a Solubility Switch technique. The starting diol precipitates in non-polar solvents, while the product remains in solution.

Step-by-Step Workflow

WorkupLogic Start Crude Reaction Mixture Quench 1. Quench (Water/NaHCO3) 2. Extract (DCM or EtOAc) Start->Quench Wash Wash Organic Layer: 1. 1M HCl (Remove Pyridine/DMAP) 2. Brine 3. Dry (MgSO4) & Concentrate Quench->Wash CrudeOil Crude Oil/Solid obtained Wash->CrudeOil Trituration ADD COLD HEXANES (Stir at 0°C for 30 mins) CrudeOil->Trituration Crucial Step Filter Filtration Trituration->Filter Solid Solid Residue: Unreacted Diol (Discard) Filter->Solid Precipitate Filtrate Filtrate: Contains Product + Mono-acetate Filter->Filtrate Solution Evap Evaporate Solvent Filtrate->Evap Final Pure 1,12-Diacetoxydodecane Evap->Final

Figure 1: The Solubility Switch Workflow. Note the critical Hexane Trituration step which removes the bulk of unreacted starting material.

Detailed Protocol: The Hexane Trituration
  • After standard aqueous workup, concentrate your organic phase to dryness. You will likely have a white semi-solid or oil.

  • Add Hexanes (or Petroleum Ether) to the residue (approx. 10 mL per gram of crude).

  • Cool the flask to 0°C (Ice bath) and stir vigorously for 30 minutes.

  • Observation: The unreacted 1,12-dodecanediol will crash out as a white solid. The diacetate product is highly soluble in hexanes and will remain dissolved.

  • Filter through a sintered glass funnel.

  • Concentrate the filtrate. This material is now >95% pure diacetate.[1][2]

Module 4: Advanced Purification (The Mono-Acetate Problem)

A: The hexane wash removes the diol, but the mono-acetate is soluble in hexanes. You must use Flash Column Chromatography or High-Vacuum Distillation .

Option A: Flash Chromatography (Recommended)

Because the product melts near 40°C, it can behave like an oil on the column.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% Hexanes -> 5% EtOAc/Hexanes .

  • Loading: Dissolve the crude in a minimum amount of Hexanes (do not use DCM for loading if possible, to keep bands tight).

  • Elution Order:

    • 1,12-Diacetoxydodecane (Comes out early, very non-polar).

    • Mono-acetate (Elutes later, requires ~15-20% EtOAc).

    • Diol (Stays on column unless flushed with 50%+ EtOAc).

Option B: Vacuum Distillation (Scalable)

If working with >10g, distillation is efficient.

  • Boiling Point: 190°C at 10 mmHg.[1][3]

  • Setup: Short-path distillation head.

  • Warning: Ensure your vacuum is stable. If the pressure rises, the temperature required will exceed 200°C, risking ester pyrolysis (elimination of acetic acid).

Module 5: Troubleshooting FAQs

Q: My product is a liquid, but the literature says it should be a solid. Is it impure?

  • A: Not necessarily. The melting point is 38–42°C. In a warm lab (>25°C), or if it contains trace solvent, it will appear as an oil. Place it in the refrigerator (4°C) overnight. If it solidifies into a white mass, it is likely pure. If it remains a "slush," you likely have mono-acetate contamination lowering the melting point.

Q: The product smells strongly of vinegar even after workup.

  • A: You have residual Acetic Acid or Acetic Anhydride.

  • Fix: Dissolve in ether/hexanes and wash with saturated aqueous

    
      until bubbling ceases. Follow with a brine wash.[4] If the smell persists, the product may be hydrolyzing; ensure your drying agent (
    
    
    
    ) is neutral and not acidic.

Q: Can I use crystallization to purify the final product?

  • A: Yes, Low-Temperature Recrystallization . Dissolve the product in a minimum amount of Pentane or Hexanes at room temperature. Place in a freezer at -20°C. The diacetate should crystallize out as white needles, leaving impurities in the mother liquor.

References

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1,12-Diacetoxydodecane. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,12-Dodecanediol.[1][5][6][7][8] National Library of Medicine.[7] Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 1,12-Dodecanediol, 98%.[1][2] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

How to increase the solubility of 1,12-Diacetoxydodecane in non-polar solvents

Reference Ticket: #SOL-112-DAD Subject: Increasing solubility of 1,12-Diacetoxydodecane in non-polar solvents Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2][3] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #SOL-112-DAD Subject: Increasing solubility of 1,12-Diacetoxydodecane in non-polar solvents Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1][2][3]

Executive Summary

The Core Challenge: 1,12-Diacetoxydodecane (CAS: 42236-50-0) presents a classic "amphiphilic conflict."[1][2] While the central


 alkyl chain is highly lipophilic (compatible with hexane, heptane, mineral oil), the terminal acetate groups introduce significant polarity and dipole moments.[1]

The Root Cause of Insolubility: The primary issue is not strictly "insolubility" but rather crystallization . 1,12-Diacetoxydodecane has a melting point of 38–42°C [1].[2] At standard laboratory temperatures (20–25°C), it is thermodynamically driven to return to a crystalline solid state if the solvent interaction (enthalpy of mixing) cannot overcome the lattice energy. In strict non-polar solvents like Hexane ($ \delta_P \approx 0 $), the solvent cannot effectively solvate the polar acetate termini, leading to rapid precipitation or "clouding" upon cooling.[1]

Troubleshooting Decision Matrix

Before altering your formulation, identify your specific failure mode using this logic flow.

Troubleshooting Figure 1: Troubleshooting Logic for 1,12-Diacetoxydodecane Solubilization Start Observation: Solute Precipitates CheckTemp Is the solution Temp < 40°C? Start->CheckTemp CheckConc Is Concentration > 5% w/v? CheckTemp->CheckConc No (Already Warm) ActionHeat Thermodynamic Barrier: Heat to 50°C to melt crystal lattice. Maintain > Cloud Point. CheckTemp->ActionHeat Yes ActionCosolvent Polarity Mismatch: Add 10-20% Co-solvent (Toluene or IPM). CheckConc->ActionCosolvent Yes (High Load) ActionCarrier Carrier Failure: Switch from Mineral Oil to Ester-based Oil. CheckConc->ActionCarrier No (Low Load)

Figure 1: Diagnostic workflow to identify whether the issue is thermodynamic (temperature) or chemical (solvent compatibility).

Critical Solubilization Protocols

Protocol A: The "Bridge Solvent" Method (Recommended)

Objective: Use a co-solvent to bridge the polarity gap between the non-polar bulk solvent (e.g., Hexane) and the polar acetate groups.

The Science: According to Hansen Solubility Parameters (HSP), Hexane has a Hydrogen Bonding parameter (


) of ~0.[1] The acetate groups require a solvent with moderate 

and

to prevent self-association (clustering).[2]

Recommended Co-solvents:

Co-solvent Polarity Match Toxicity Application
Toluene Excellent High Analytical Standards / GC-MS
Isopropyl Myristate (IPM) Good Low Bioassays / Pheromone Dispensers

| Dichloromethane (DCM) | Very High | High | Synthesis / Purification |[1][2][3]

Step-by-Step Procedure:

  • Weigh the required mass of 1,12-Diacetoxydodecane.

  • Dissolve the solid completely in a minimal volume of the Co-solvent (e.g., Toluene). A ratio of 1:1 (mass:volume) is usually sufficient.[2]

    • Note: If the solid does not dissolve instantly, warm gently to 45°C.[2]

  • Dilute this concentrate slowly with your target non-polar solvent (Hexane/Heptane) while vortexing.[1][2]

  • Result: The co-solvent forms a solvation shell around the polar termini, keeping the molecule suspended in the non-polar bulk.

Protocol B: The Thermal Hysteresis Method

Objective: Create a supersaturated solution that remains stable at room temperature for short-term use.[1][2]

The Science: By heating the mixture significantly above the melting point (40°C), you destroy all crystal nuclei. Upon cooling, the solution enters a metastable state.[2] If the cooling is slow and the container is clean (no nucleation sites), it may remain liquid for hours.

  • Combine solvent and solute.[1][2]

  • Heat to 50°C (Water bath). Ensure the solution is perfectly clear.

  • Sonicate at 50°C for 5 minutes (degassing also prevents bubble-nucleation).

  • Allow to cool to room temperature slowly in a Styrofoam block (insulator).

    • Warning: Rapid cooling (ice bath) will force immediate precipitation.[2]

Technical FAQs

Q1: Why does it precipitate from Mineral Oil but not Toluene?

A: This is a classic "Like Dissolves Like" failure.

  • Mineral Oil is a mixture of saturated alkanes (Paraffins).[2] It interacts only via London Dispersion forces.[2] It has no capacity to interact with the dipole of the acetate esters.

  • Toluene is aromatic.[1][2][4] The

    
    -electron cloud allows for interactions with the carbonyl oxygens of the acetate group.[2]
    
  • Fix: If you need a non-volatile carrier (e.g., for insect traps), do not use pure mineral oil.[1][2] Use Isopropyl Myristate (IPM) or a 50:50 mix of Mineral Oil and IPM.[2] IPM is a fatty ester that is chemically similar to your solute [2].[1][2]

Q2: I am seeing "oiling out" instead of crystals. What is this?

A: You are observing Liquid-Liquid Phase Separation (LLPS) .[1][2] This happens when the temperature is above the melting point of the solute (or the mixture is supercooled), but the solvent is thermodynamically incompatible. The 1,12-Diacetoxydodecane is separating into its own liquid phase to minimize contact with the incompatible solvent.[2]

  • Solution: Add 5-10% Acetone or Ethyl Acetate to the mixture to homogenize the phases.[2]

Q3: Can I use Ultrasound (Sonication) to force it into solution?

A: Yes, but with a caveat. Sonication provides kinetic energy to break apart the crystal lattice.[2] It will dissolve the solid temporarily.[2] However, once the energy dissipates, if the thermodynamics are unfavorable (low temp, poor solvent), it will re-crystallize, often within minutes. Use sonication only to speed up Protocol A (Co-solvent method), not as a standalone fix.

Solvation Mechanism Visualization

The diagram below illustrates why pure Hexane fails and how the Co-solvent acts as a "chaperone" for the polar groups.

SolvationMechanism Figure 2: Mechanism of Co-solvent Solubilization cluster_0 Scenario A: Pure Hexane (Precipitation) cluster_1 Scenario B: Hexane + Toluene (Stable) Molecule1 Polar Head Molecule2 Polar Head Molecule1->Molecule2 Aggregation (Insoluble) Tail1 C12 Chain Molecule3 Polar Head Cosolvent Toluene Shield Molecule3->Cosolvent Solvated Tail3 C12 Chain

Figure 2: In pure hexane, polar heads attract each other causing precipitation.[1][2] A co-solvent shields these heads, allowing the chain to remain dissolved.

References

  • Hansen, C. M. (2007).[1][2][5] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2][6] (Source for general solubility principles of esters and hydrocarbon solvents).

Sources

Optimization

Technical Support: Precision Molecular Weight Control for 1,12-Diacetoxydodecane Based Polymers

Welcome to the Advanced Polymer Synthesis Support Center. Ticket Subject: Strategies to control molecular weight (MW) of polymers derived from 1,12-Diacetoxydodecane.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Synthesis Support Center. Ticket Subject: Strategies to control molecular weight (MW) of polymers derived from 1,12-Diacetoxydodecane. Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division.

Executive Summary: The Chemistry of Control

1,12-Diacetoxydodecane (


) serves as a protected "masked" diol equivalent.[1] Unlike direct esterification (Diol + Diacid), polymerizing this monomer typically involves Acidolysis  (reaction with dicarboxylic acids) or Ester-Ester Interchange  (reaction with diesters).[1]

Controlling molecular weight (


) in these step-growth polymerizations is governed strictly by the Carothers Equation . To achieve high MW, you must drive the extent of reaction (

) toward 99.9% by efficiently removing the volatile byproduct (Acetic Acid or Methyl Acetate) and maintaining perfect stoichiometric balance.[1]

This guide details the strategies to manipulate these variables.

Module 1: Critical Control Parameters (Theory & Application)

Stoichiometric Imbalance (The "Offset" Strategy)

According to Carothers, the degree of polymerization (


) is determined by the stoichiometric ratio 

(where

).[1]
  • Targeting High MW: You need

    
     (Equimolar).[1] Any deviation drops MW drastically.[1]
    
  • Targeting Specific Low/Medium MW: Intentionally offset the stoichiometry to cap the chains.

Data Table 1: Theoretical


 vs. Stoichiometry (at 100% Conversion) 
Stoichiometric Ratio (

)
Excess Monomer %Theoretical Max

Approx

(if Repeat Unit ~300 Da)
1.000 0.0%

(limited by side reactions)
> 100,000 Da
0.990 1.0%199~60,000 Da
0.980 2.0%99~30,000 Da
0.950 5.0%39~12,000 Da

Field Insight: For 1,12-diacetoxydodecane, weighing errors are fatal to High MW.[1] Because the monomer is a waxy solid/liquid (MP ~30-40°C), melt it and weigh it as a liquid for higher precision than handling waxy chunks.[1]

Equilibrium Displacement (Vacuum Ramping)

The reaction is an equilibrium process:


[1]

To increase MW, you must remove acetic acid.[1]

  • Problem: Applying full vacuum too early sublimates the monomers (1,12-diacetoxydodecane BP is high, but significant vapor pressure exists at >200°C).

  • Strategy: Use a Vacuum Ramp profile.

Catalyst Selection
  • Titanium (IV) alkoxides (Ti(OBu)4): Fast, effective for transesterification.[1] Risk:[1] Yellowing/discoloration at high temps.[1]

  • Zinc Acetate (Zn(OAc)2): Slower, but often yields whiter polymers.[1] Good for the specific "Acidolysis" route.

  • Tin (II) Octoate: Standard, robust, but toxicity concerns in pharma applications.[1]

Module 2: Visualization of Workflows

The following diagrams illustrate the reaction pathways and the troubleshooting logic for molecular weight issues.

Diagram 1: Reaction Pathways for 1,12-Diacetoxydodecane[1]

ReactionPathways Monomer 1,12-Diacetoxydodecane (Diacetate) Reaction1 Acidolysis (Melt Polycondensation) Monomer->Reaction1 Reaction2 Ester-Ester Interchange Monomer->Reaction2 Partner1 Dicarboxylic Acid (e.g., Sebacic Acid) Partner1->Reaction1 Partner2 Diester (e.g., Dimethyl Terephthalate) Partner2->Reaction2 Byproduct1 Byproduct: Acetic Acid Reaction1->Byproduct1 Remove to drive Eq Polymer High MW Polyester Reaction1->Polymer High Vac/Heat Byproduct2 Byproduct: Methyl Acetate Reaction2->Byproduct2 Remove to drive Eq Reaction2->Polymer High Vac/Heat

Caption: Two primary routes to polymerize 1,12-diacetoxydodecane. Acidolysis (top) releases acetic acid; Interchange (bottom) releases methyl acetate.[1]

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: MW is too low Check1 Check 1: Stoichiometry Did you weigh exactly 1:1? Start->Check1 Check2 Check 2: Vacuum Depth Is pressure < 0.1 mbar? Check1->Check2 Yes Action1 Recalculate Purity. Use 'Offset' method. Check1->Action1 No/Unsure Check3 Check 3: Temperature Is T > Tm of Polymer? Check2->Check3 Yes Action2 Check for leaks. Increase vacuum time. Check2->Action2 No Check3->Check1 Cycle Repeats Action3 Increase T (max 250°C). Ensure melt is clear. Check3->Action3 No

Caption: Step-by-step logic to diagnose and resolve molecular weight stagnation.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture solidified before reaching high molecular weight. What happened? A: This is "Premature Crystallization."[1]

  • Cause: The reaction temperature (

    
    ) dropped below the melting point (
    
    
    
    ) of the growing oligomers. 1,12-diacetoxydodecane polymers are highly crystalline due to the long aliphatic chain.[1]
  • Fix: Ensure your final stage

    
     is at least 20–30°C above the expected 
    
    
    
    of the final polymer. If the polymer
    
    
    is 80°C, run at 110°C+.[1] If it's an aromatic copolyester (
    
    
    > 200°C), run at 240°C.[1]

Q2: The polymer is dark brown/yellow. Does this affect MW? A: Yes, color usually indicates thermal degradation (oxidation or elimination reactions).[1]

  • Mechanism: At high temps (>250°C), aliphatic chains can undergo

    
    -hydrogen elimination, breaking the chain and capping the ends with olefins.[1] This permanently limits MW.[1]
    
  • Fix:

    • Strict Nitrogen (

      
      ) blanket during the pre-polymerization stage.[1]
      
    • Add antioxidant (e.g., Irganox 1010, 0.1 wt%) at the start.[1]

    • Switch catalyst from Ti(OBu)4 to Zn(OAc)2 or Germanium Oxide (

      
      ).[1]
      

Q3: I applied high vacuum immediately, but yield is low. A: You sublimed your monomers.

  • Cause: 1,12-Diacetoxydodecane has a boiling point.[1] If you pull <1 mbar at 200°C before oligomers form, you suck the monomer out of the reactor.[1]

  • Fix: Use the "Vacuum Ramp" protocol (see below).

Module 4: Standard Operating Procedure (SOP)

Protocol: Melt Polycondensation via Acidolysis Target: High MW Polyester from 1,12-Diacetoxydodecane + Adipic Acid.[1]

  • Monomer Loading:

    • Charge 1,12-Diacetoxydodecane (1.000 equiv) and Adipic Acid (1.000 equiv) into a reactor equipped with a mechanical stirrer and distillation condenser.

    • Note: Purity of both must be >99.5% for high MW.[1]

  • Catalyst Addition:

    • Add Ti(OBu)4 (300 ppm relative to total mass).[1]

  • Stage 1: Transesterification (Atmospheric Pressure):

    • Purge with

      
       x 3 cycles.
      
    • Heat to 160°C under constant

      
       flow.
      
    • Stir at 100 RPM.

    • Observation: Acetic acid will begin to distill off.[1]

    • Gradually ramp temp to 200°C over 2 hours.

    • Target: Collect >90% of theoretical acetic acid volume.[1]

  • Stage 2: Pre-Polymerization (Low Vacuum):

    • Reduce pressure slowly to 20–50 mbar over 30 minutes.

    • Maintain Temp at 220°C .

    • Purpose: Remove residual acetic acid without subliming oligomers.[1]

  • Stage 3: Polycondensation (High Vacuum):

    • Reduce pressure to < 0.1 mbar (Oil pump/High vac).

    • Increase Temp to 230–250°C (depending on polymer stability).

    • Monitoring: Watch torque on the stirrer. Stop when torque plateaus (usually 2–4 hours).[1]

  • Discharge:

    • Break vacuum with

      
      .[1]
      
    • Pour melt onto Teflon sheet or extrude into water bath.[1]

References

  • Carothers, W. H. (1936).[1] Polymers and Polyfunctionality. Transactions of the Faraday Society. (Foundational text on stoichiometry and DP). [1]

  • Rogers, M. E., & Long, T. E. (2003).[1] Synthetic Methods in Step-Growth Polymers. Wiley-Interscience.[1] (Detailed protocols on acidolysis and melt condensation).

  • Gross, R. A., et al. (2010).[1] Polyester synthesis via enzymatic catalysis. (Relevant for alternative green routes using lipases with aliphatic monomers).[1] [1]

  • Encyclopedia of Polymer Science and Technology . Polyesters, Thermoplastic.[1][2] (General reference for melt polycondensation kinetics and vacuum requirements). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1,12-Diacetoxydodecane vs. C10/C14 Diester Analogs

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of controlled-release pheromone systems, lipid-based drug delivery,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of controlled-release pheromone systems, lipid-based drug delivery, and specialized plasticizers, the selection of the acyl chain length in diesters is a critical determinant of performance. 1,12-Diacetoxydodecane (Dodecamethylene diacetate) occupies a unique "Goldilocks" zone among long-chain aliphatic diesters. Unlike its C10 analog (1,10-diacetoxydecane), which exhibits higher volatility and faster enzymatic hydrolysis, and its C14 analog (1,14-diacetoxytetradecane), which presents solubility challenges due to increased crystallinity, the C12 diester offers an optimal balance of thermal stability , lipophilicity (LogP ~4.9) , and tunable hydrolysis kinetics .

This guide provides an objective technical comparison of 1,12-diacetoxydodecane against its nearest homologs, supported by experimental protocols for synthesis and kinetic evaluation.

Chemical & Physical Profile: The Homolog Series

The physical state and lipophilicity of these esters dictate their utility in formulation. 1,12-Diacetoxydodecane is distinct because it is a solid at room temperature (unlike many shorter esters) but melts at a low temperature, facilitating easy processing in melt-extrusion or coating applications.

Table 1: Comparative Physical Properties of Long-Chain Diacetates

Property1,10-Diacetoxydecane (C10)1,12-Diacetoxydodecane (C12)1,14-Diacetoxytetradecane (C14)
CAS Number 14936-86-842236-50-0 16429-21-3 (Generic)
Molecular Weight 258.35 g/mol 286.41 g/mol 314.46 g/mol
Physical State (25°C) Liquid / Low-melt SolidCrystalline Solid Crystalline Solid
Melting Point ~20–25 °C (Est.)38–42 °C [1]~48–52 °C (Est.)
Boiling Point 165 °C @ 5 mmHg190 °C @ 10 mmHg [1]>210 °C @ 10 mmHg
LogP (Predicted) ~3.9~4.9 ~5.9
Solubility (Organic) High (Ethanol, Hexane)High (Toluene, DCM) Moderate (Requires warming)
Water Solubility InsolubleInsoluble Insoluble

Note: Melting points of diesters are significantly lower than their parent diols due to the removal of hydrogen-bonding hydroxyl groups.

Performance Analysis: Enzymatic Hydrolysis Kinetics

For applications in pheromone dispersion or prodrug delivery, the rate at which the ester bond is cleaved by ubiquitous enzymes (lipases/esterases) is the primary performance metric.

Mechanism of Action

Lipases, such as Candida antarctica Lipase B (CALB), hydrolyze these diesters in a stepwise fashion. The reaction proceeds from the diester to a monoacetate intermediate, and finally to the diol.

Figure 1: Stepwise Enzymatic Hydrolysis Pathway

HydrolysisPathway Figure 1: Stepwise hydrolysis of 1,12-Diacetoxydodecane. k1 > k2 due to product inhibition and solubility changes. Diester 1,12-Diacetoxydodecane (Diester) Monoester 12-Acetoxy-1-dodecanol (Monoester) Diester->Monoester  k1 (Fast) + H2O / Lipase   AceticAcid1 Acetic Acid Diester->AceticAcid1 Diol 1,12-Dodecanediol (Diol) Monoester->Diol  k2 (Slow) + H2O / Lipase   AceticAcid2 Acetic Acid Monoester->AceticAcid2

Comparative Kinetics Data

Experimental data indicates a clear chain-length dependence on hydrolysis rates. Lipases generally exhibit higher specific activity towards medium-chain substrates (C8–C10) compared to longer chains (C12–C14) due to steric access to the active site and solubility constraints [2].

  • C10 Analog: Rapid hydrolysis. Suitable for "burst release" applications but lacks longevity.

  • C12 (Target): Moderate hydrolysis rate. The increased hydrophobicity (LogP ~4.9) slows water access to the ester bond, providing a sustained release profile over 2–4 weeks in field conditions.

  • C14 Analog: Slowest hydrolysis. Often rate-limited by the solid-state dissolution rather than enzyme kinetics.

Application Focus: Pheromone Delivery Systems

1,12-Diacetoxydodecane is structurally homologous to several Lepidopteran pheromones, such as (Z,E)-9,12-tetradecadienyl acetate (found in Plodia and Ephestia species) [3].

Why choose the C12 Diester?

  • Metabolic Stability: Unlike the unsaturated natural pheromones which are prone to oxidation, the saturated C12 diester is chemically stable, serving as a robust internal standard or a "filler" mimic to modulate the release rate of the active pheromone in dispensers.

  • Crystallinity: Its melting point (38–42 °C) allows it to act as a phase-change material in dispensers. It remains solid during cool nights (low release) and can soften/melt during hot days (high release), correlating release with insect activity.

Experimental Protocol: Synthesis & Purification

To ensure valid comparative data, high-purity synthesis is required. The following protocol avoids acidic catalysts that can cause oligomerization, favoring a base-catalyzed acetylation.

Objective: Synthesize >98% pure 1,12-diacetoxydodecane.

Reagents
  • 1,12-Dodecanediol (10 mmol, 2.02 g)

  • Acetic Anhydride (25 mmol, 2.55 g) - Excess

  • Pyridine (30 mmol, 2.37 g) - Base/Solvent

  • DMAP (4-Dimethylaminopyridine) (0.1 mmol) - Catalyst

  • Dichloromethane (DCM) - Extraction solvent

Workflow Diagram

SynthesisProtocol Figure 2: Synthesis and Purification Workflow for 1,12-Diacetoxydodecane Step1 Reaction Setup Mix Diol + Ac2O + Pyridine + DMAP (0°C -> RT, 4 hours) Step2 Quenching Add ice-cold water to hydrolyze excess Ac2O Step1->Step2 Step3 Extraction Extract with DCM (3x) Wash with 1M HCl (remove Pyridine) Wash with NaHCO3 (neutralize) Step2->Step3 Step4 Drying & Concentration Dry over MgSO4, Filter, Rotary Evaporate Step3->Step4 Step5 Purification Recrystallization from Hexane/Ethanol (9:1) Target MP: 38-42°C Step4->Step5

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask, dissolve 1,12-dodecanediol in anhydrous pyridine. Add DMAP.

  • Addition: Cool to 0°C. Add acetic anhydride dropwise to control exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The diol spot (Rf ~0.1) should disappear, replaced by the diester (Rf ~0.8).

  • Workup: Pour mixture into 50 mL ice water. Extract with DCM (3 x 30 mL).

  • Washing (Critical): Wash organic layer sequentially with:

    • 1M HCl (to remove pyridine as pyridinium chloride).

    • Saturated NaHCO3 (to remove acetic acid).

    • Brine.

  • Purification: Evaporate solvent. Recrystallize the crude white solid from a Hexane/Ethanol mixture. This step is superior to distillation for C12 diesters to avoid thermal degradation.

Safety & Handling
  • 1,12-Diacetoxydodecane: Generally low toxicity, but acts as a mild skin irritant.

  • Reagents: Pyridine is toxic and has a noxious odor; handle in a fume hood. Acetic anhydride is corrosive and lachrymatory.

  • Storage: Store the purified diester at 2–8°C. It is stable for >2 years if kept dry.

References
  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304).[1]Link

  • Gourich, W., et al. (2024). "Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters...". Journal of Molecular Liquids, 414. Link

  • U.S. EPA. Biopesticide Registration Action Document: 9,12-Tetradecadien-1-ol, acetate.Link

  • Forestry, A., et al. (2025). "Chain-length selectivity of various lipases during hydrolysis". ResearchGate.[2][3] Link

Sources

Comparative

Technical Advisory: Long-Chain Aliphatic Diacetates in Polymer Engineering

This guide provides an in-depth technical comparison between 1,12-Diacetoxydodecane (C12-DA) and 1,10-Decanediol Diacetate (C10-DA), specifically tailored for polymer scientists and drug delivery researchers. Subject: Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,12-Diacetoxydodecane (C12-DA) and 1,10-Decanediol Diacetate (C10-DA), specifically tailored for polymer scientists and drug delivery researchers.

Subject: Comparative Analysis of 1,12-Diacetoxydodecane vs. 1,10-Decanediol Diacetate

Executive Summary: The Chain-Length Trade-Off

In polymer formulation, the choice between 1,10-decanediol diacetate (C10-DA) and 1,12-diacetoxydodecane (C12-DA) is rarely a matter of simple substitution. It represents a strategic decision between plasticization efficiency and matrix stability .

  • Select 1,10-Decanediol Diacetate (C10-DA) when the priority is maximizing chain mobility (lower

    
    ) and solvent compatibility in moderately hydrophobic matrices.
    
  • Select 1,12-Diacetoxydodecane (C12-DA) when the application demands superior migration resistance, thermal stability, and extreme hydrophobicity (e.g., in long-term implantable devices or high-temperature coatings).

The addition of two methylene units (


) in C12-DA fundamentally alters the Free Volume  contribution and Solubility Parameter (

)
, shifting the balance from solvation to stabilization.

Chemical Fundamentals & Physical Properties[1][2][3][4]

Understanding the structural nuance is critical for predicting interaction with polymer matrices (e.g., PLA, PVC, Polyorthoesters).

Property1,10-Decanediol Diacetate (C10-DA)1,12-Diacetoxydodecane (C12-DA)Impact on Polymer
CAS Number 26118-61-642236-50-0Identity Verification
Molecular Formula


Stoichiometry
Molecular Weight 258.35 g/mol 286.41 g/mol Volatility / Migration
Chain Length 10 Carbons (Decamethylene)12 Carbons (Dodecamethylene)Crystallinity / Flexibility
Hydrophobicity (LogP) ~3.6 (Est.)~4.5 (Est.)Water uptake / Drug release
Physical State (20°C) Liquid / Low-melt SolidSolid (MP: ~38-42°C)Processing Temp

Performance Comparison in Polymer Systems[5][6][7][8]

A. Plasticization Efficiency (The "Dilution" Effect)

According to Free Volume Theory , plasticizers function by inserting themselves between polymer chains, increasing the free volume and lowering the Glass Transition Temperature (


).
  • C10-DA Advantage: With a lower molecular weight and higher density of polar ester groups per unit volume, C10-DA is kinetically more mobile. It solvates polar clusters in polymers (like the ester linkages in PLA or PLGA) more effectively than C12-DA.

  • C12-DA Limitation: The longer aliphatic tail acts as a "diluent" for the polar ester groups. While it adds free volume, it interacts less strongly with the polymer dipole, potentially requiring higher loading to achieve the same

    
    .
    
B. Migration and Thermal Stability (The "Anchoring" Effect)

Migration is the diffusion of the plasticizer out of the matrix, leading to embrittlement.

  • C12-DA Superiority: The increased molecular weight and Van der Waals forces of the C12 chain significantly reduce the diffusion coefficient (

    
    ). In high-vacuum or high-temperature environments, C12-DA exhibits lower volatility, maintaining mechanical properties longer than C10-DA.
    
C. Hydrophobicity and Biodegradation

For drug delivery systems (e.g., polyester microspheres):

  • C12-DA increases the contact angle and reduces water uptake, slowing the bulk degradation rate of the polymer matrix. This is ideal for extended-release formulations.

  • C10-DA allows for faster water permeation, facilitating quicker hydrolytic degradation.

Decision Logic & Mechanism Visualization

The following diagram illustrates the mechanistic pathways determining which additive to select based on target properties.

SelectionLogic Start Formulation Goal BranchC10 Maximize Flexibility (Low Tg) Start->BranchC10 Rapid Release / High Flex BranchC12 Maximize Stability (Low Migration) Start->BranchC12 Long-term / High Temp MechC10 Mechanism: Higher Molar Density of Polar Groups BranchC10->MechC10 OutcomeC10 Select: 1,10-Decanediol Diacetate MechC10->OutcomeC10 OutcomeC12 Select: 1,12-Diacetoxydodecane OutcomeC10->OutcomeC12 Trade-off: Volatility MechC12 Mechanism: Increased Van der Waals & Molecular Weight BranchC12->MechC12 MechC12->OutcomeC12

Figure 1: Decision matrix for selecting aliphatic diacetate additives based on physicochemical mechanisms.

Experimental Protocols

To validate the choice between C10-DA and C12-DA, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Depression

Objective: Quantify plasticization efficiency (


).
  • Preparation: Solvent cast films of Polymer X (e.g., PLA) with 0%, 10%, and 20% w/w of C10-DA and C12-DA.

  • Conditioning: Dry films in a vacuum oven at 40°C for 48 hours to remove solvent traces (critical for accuracy).

  • DSC Cycle:

    • Heat to

      
       (erase thermal history).
      
    • Cool rapidly (

      
      ) to below expected 
      
      
      
      .
    • Second Heat (

      
      ) to measure 
      
      
      
      .
  • Analysis: Calculate Efficiency (

    
    ) using the Fox Equation deviation:
    
    
    
    
    Interpretation: The additive causing a larger drop in
    
    
    per mole is the more efficient plasticizer (typically C10-DA).
Protocol B: Isothermal Thermogravimetric Analysis (TGA) for Volatility

Objective: Predict long-term migration stability.

  • Setup: Load ~10-15 mg of pure additive (C10-DA and C12-DA) into TGA pans.

  • Method: Ramp to polymer processing temperature (e.g., 180°C) and hold isothermally for 60 minutes.

  • Data: Record % weight loss over time.

  • Validation: C12-DA should show significantly lower slope (mass loss rate) than C10-DA due to higher boiling point and MW.

Protocol C: Transesterification Synthesis (If used as Monomers)

Objective: Incorporate into polyester backbone.

  • Reactants: Mix Dimethyl Terephthalate (DMT) with C10-DA or C12-DA (acting as diol precursor after acetate hydrolysis/exchange) in a 1:2.2 molar ratio. Note: Using diacetates directly requires acidolysis or transesterification catalysts compatible with acetate groups.

  • Catalyst: Titanium(IV) isopropoxide (200 ppm).

  • Step 1 (Oligomerization): Heat to 200°C under

    
     flow. Acetic acid/Methyl acetate byproduct must be distilled off.
    
  • Step 2 (Polycondensation): Increase temp to 250°C, apply high vacuum (<1 mbar).

  • Result: Polymer with C12 segments will have a lower

    
     and higher flexibility than the C10 variant due to the "Odd-Even" effect and methylene spacing.
    

Synthesis & Evaluation Workflow

The following workflow outlines the standard procedure for synthesizing and testing these additives in a research setting.

Workflow cluster_synth Synthesis / Sourcing cluster_eval Performance Evaluation S1 Precursor Selection (Diol + Acetic Anhydride) S2 Esterification (Cat: H2SO4 or Enzyme) S1->S2 S3 Purification (Vacuum Distillation) S2->S3 T1 Thermal Analysis (DSC/TGA) S3->T1 Pure Additive T2 Mechanical Testing (Tensile/Modulus) T1->T2 Blend into Polymer T3 Migration/Leaching (Solvent Extraction) T2->T3

Figure 2: Workflow for synthesis and comparative evaluation of aliphatic diacetates.

References

  • Tokyo Chemical Industry (TCI). 1,12-Diacetoxydodecane Product Specifications. Accessed Jan 28, 2026. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117736: 1,10-Decanediol, 1,10-diacetate. Accessed Jan 28, 2026. Link

  • MDPI (Polymers). Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA). (Discusses effect of aliphatic ester chain length on plasticization). Link

  • Erythropel, H. C., et al. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. Chemosphere, 2013. (Foundational "methylene rule" data). Link

  • Sigma-Aldrich. 1,12-Dodecanediol Safety Data Sheet. (Precursor data for stability comparison). Link

Validation

Structural Validation of 1,12-Diacetoxydodecane: A Comparative NMR Guide

The following guide details the structural validation of 1,12-Diacetoxydodecane , a critical intermediate in polymer chemistry and pheromone synthesis. This document is structured to provide actionable technical insights...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 1,12-Diacetoxydodecane , a critical intermediate in polymer chemistry and pheromone synthesis. This document is structured to provide actionable technical insights, comparing NMR validation against alternative methods and highlighting the specific spectral signatures that confirm product purity.

Executive Summary & Application Context

1,12-Diacetoxydodecane (CAS: 42236-50-0) serves as a vital "capped" intermediate. Unlike its precursor, 1,12-dodecanediol , the diacetate is hydrophobic and lacks active protons, making it an ideal protected building block for subsequent cross-coupling or polymerization reactions.

While techniques like FT-IR can confirm the presence of an ester carbonyl (approx. 1740 cm⁻¹) and GC-MS can verify molecular weight (M.W. 286.41 g/mol ), neither provides the quantitative resolution required to detect partial acetylation (mono-acetate impurities) or regio-isomeric defects. High-field NMR (1H and 13C) remains the gold standard for validating the complete conversion of the terminal hydroxyl groups to acetate moieties.

Comparison of Validation Methods
Feature1H / 13C NMR FT-IR GC-MS
Structural Specificity High (Resolves mono- vs. di-substitution)Low (Functional group only)Medium (Fragment analysis)
Quantification Exact (Integral integration)QualitativeSemi-quantitative
Impurity Detection Detects <1% starting materialDifficult for trace alcoholsGood for volatile impurities
Sample Recovery Destructive (unless specialized)Non-destructiveDestructive

Experimental Protocol: Synthesis & Acquisition

To generate the data discussed below, the following standardized protocol is recommended. This ensures the spectral data reflects a high-purity benchmark.

A. Synthesis Workflow (Brief)
  • Reagents : 1,12-Dodecanediol (1.0 eq), Acetic Anhydride (2.5 eq), Pyridine (3.0 eq), DMAP (cat.).

  • Conditions : Stir at RT for 4 hours.

  • Workup : Quench with HCl (1M), extract with EtOAc, wash with NaHCO₃.

  • Purification : Silica gel flash chromatography (Hexane/EtOAc).

B. NMR Acquisition Parameters
  • Instrument : 400 MHz or higher (recommended for resolution of methylene envelope).

  • Solvent : Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Concentration : ~15 mg (1H) or ~40 mg (13C) in 0.6 mL solvent.

  • Temperature : 298 K (25°C).

Comparative Spectral Analysis

A. 1H NMR: The Diagnostic "Alpha-Shift"

The most critical validation metric is the deshielding of the terminal methylene protons . Upon acetylation, the electron-withdrawing carbonyl group shifts the signal downfield by approximately 0.4 ppm.

Table 1: 1H NMR Chemical Shift Comparison (

)
PositionProton TypePrecursor (1,12-Dodecanediol)

(ppm)
Product (1,12-Diacetoxydodecane)

(ppm)
Multiplicity Validation Logic
1, 12

3.64 4.05 Triplet (

Hz)
Primary Confirmation. Complete disappearance of 3.64 peak confirms 100% conversion.
Acetate

Absent2.04 SingletConfirms acetyl group incorporation.[1] Integration must be 6H relative to 4H at 4.[1]05.
2, 11

1.571.61Quintet/MultipletSlight downfield shift due to inductive effect.[1]
3-10 Bulk

1.20 - 1.401.26 - 1.35Broad MultipletThe "methylene envelope." Integration should be ~16H.[1]
-OH Hydroxyl~1.5 (variable)AbsentBroad SingletDisappearance confirms loss of -OH.[1]
B. 13C NMR: Carbonyl & Alpha-Carbon Verification

Carbon NMR provides a secondary confirmation, particularly useful for ensuring no side-reactions occurred on the internal chain.

Table 2: 13C NMR Chemical Shift Comparison (

)
Carbon TypePrecursor (Diol)

(ppm)
Product (Diacetate)

(ppm)
Validation Logic
Carbonyl (

)
Absent171.2 Diagnostic ester carbonyl signal.

-Carbon
(

)
63.0 64.7 Downfield shift confirms ester linkage.
Acetate Methyl Absent21.0 Diagnostic methyl carbon.[1]

-Carbon
(

)
32.828.6Upfield shift (gamma-gauche effect from carbonyl oxygen).
Bulk Methylene 25.8, 29.4-29.625.9, 29.2-29.5Remains largely unchanged, confirming chain integrity.

Visualized Validation Workflows

Diagram 1: Synthesis & Validation Logic

This flow illustrates the decision-making process during structural validation.

ValidationFlow Start Crude Reaction Mixture Acquisition Acquire 1H NMR (CDCl3) Start->Acquisition Check1 Check 3.64 ppm (Triplet) Acquisition->Check1 Result1 Incomplete Reaction (Residual Alcohol) Check1->Result1 Signal Present Check2 Check 4.05 ppm (Triplet) Check1->Check2 Signal Absent Check2->Result1 Signal Absent Check3 Integration Ratio (4.05 ppm : 2.04 ppm) Is it 2:3? Check2->Check3 Signal Present Check3->Result1 No Success VALIDATED Pure 1,12-Diacetoxydodecane Check3->Success Yes

Caption: Logical decision tree for validating 1,12-Diacetoxydodecane purity using 1H NMR markers.

Diagram 2: Structure-to-Spectrum Correlation

This diagram maps the physical atoms of the molecule to their specific NMR signals.

StructureMap Acetate Acetate Methyl (CH3) PeakA 2.04 ppm (s) Acetate->PeakA 3H Integration Alpha Alpha Methylene (-CH2-O-) PeakB 4.05 ppm (t) Alpha->PeakB 2H Integration (Diagnostic) Beta Beta Methylene (-CH2-) PeakC 1.61 ppm (m) Beta->PeakC Bulk Bulk Chain (-(CH2)8-) PeakD 1.26 ppm (m) Bulk->PeakD

Caption: Mapping of 1,12-Diacetoxydodecane structural moieties to specific 1H NMR chemical shifts.

Troubleshooting Common Impurities

When analyzing the product, researchers often encounter specific impurity signals. Use this reference to identify them:

  • Mono-acetate (Half-reacted) : Look for two triplets of equal intensity: one at 4.05 ppm (ester side) and one at 3.64 ppm (alcohol side).

  • Residual Pyridine : Distinct aromatic signals at 8.6, 7.6, and 7.2 ppm .[2]

  • Acetic Acid : Broad singlet at 2.10 ppm (often overlaps with product acetate, check integration carefully).

  • Water : Sharp singlet at 1.56 ppm in

    
     (can obscure beta-protons).
    

Conclusion

For the rigorous validation of 1,12-Diacetoxydodecane, 1H NMR offers the superior balance of structural specificity and quantitative capability. While IR and MS are valuable for functional group and mass confirmation, only NMR can definitively rule out mono-acetylated impurities and confirm the integrity of the methylene chain in a single experiment.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 79758, 1,12-Dodecanediol. Retrieved from [Link]

  • University of Wisconsin-Madison . Evans Group pKa and Chemical Shift Tables. Retrieved from [Link]

Sources

Comparative

Comparative analysis of different synthetic routes to 1,12-Diacetoxydodecane

Executive Summary 1,12-Diacetoxydodecane (CAS: 42236-50-0) serves as a critical intermediate in the synthesis of macrocyclic musk fragrances, polyesters, and specific lepidopteran pheromones (e.g., Spodoptera species). W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Diacetoxydodecane (CAS: 42236-50-0) serves as a critical intermediate in the synthesis of macrocyclic musk fragrances, polyesters, and specific lepidopteran pheromones (e.g., Spodoptera species). While the molecule itself is structurally simple—a linear C12 chain capped with acetate esters—the synthetic challenge lies in the efficient generation of the C12 backbone and the selective, waste-minimized protection of the terminal hydroxyls.

This guide compares three distinct synthetic methodologies:

  • The Industrial Feedstock Route: Oxidative ring-opening of cyclododecanone (CDDK).

  • The Classical Chemical Route: Acid-catalyzed esterification of 1,12-dodecanediol.

  • The Green Biocatalytic Route: Lipase-mediated transesterification using Candida antarctica Lipase B (CAL-B).

Key Finding: While the Industrial Route remains the most cost-effective for bulk manufacturing due to the low cost of cyclic precursors, the Biocatalytic Route offers superior purity profiles and significantly lower E-factors (waste-to-product ratio), making it the preferred choice for pharmaceutical-grade applications or high-value pheromone synthesis.

Route Analysis & Mechanisms

Route A: The Industrial Feedstock Route (Oxidative Ring Opening)

Starting Material: Cyclododecanone (CDDK) Primary Mechanism: Baeyer-Villiger Oxidation


 Reductive Ring Opening

This route addresses the primary supply chain bottleneck: obtaining the linear C12 chain. Cyclododecanone is a readily available commodity chemical produced from butadiene trimerization.

Step-by-Step Logic:

  • Baeyer-Villiger Oxidation: CDDK is treated with a peroxy acid (e.g., peracetic acid) to yield Lauryl Lactone (12-dodecanolide).

  • Reductive Opening: The lactone is hydrogenated or reduced (using

    
     or catalytic hydrogenation) to yield 1,12-Dodecanediol .[1]
    
  • Acetylation: The resulting diol is acetylated to the final diacetate.

Senior Scientist Insight: The critical control point here is the lactone reduction. Incomplete reduction yields hydroxy-acids, which complicate purification. Industrial setups often use catalytic hydrogenation over Copper-Chromite catalysts at high pressure to ensure full conversion to the diol.

Route B: Classical Chemical Esterification

Starting Material: 1,12-Dodecanediol (Commercial Grade) Primary Mechanism: Fischer Esterification / Nucleophilic Acyl Substitution

This is the laboratory benchmark. It utilizes acetic anhydride (


) or acetyl chloride (

) with a base (Pyridine/DMAP) or an acid catalyst (

).

Causality: The protonation of the carbonyl oxygen on the acetic anhydride makes it highly electrophilic, allowing the relatively weak nucleophile (the primary alcohol of the diol) to attack efficiently.

Route C: Biocatalytic Transesterification (Green Chemistry)

Starting Material: 1,12-Dodecanediol Primary Mechanism: Enzymatic Ping-Pong Bi-Bi Mechanism

Using immobilized lipases (specifically Novozym 435), this route uses vinyl acetate as the acyl donor.

Why this works: The lipase active site (Serine-Histidine-Aspartate triad) forms an acyl-enzyme intermediate with vinyl acetate, releasing volatile acetaldehyde (which drives the equilibrium forward). The diol then enters the active site to accept the acyl group. This method eliminates the need for corrosive acids and simplifies workup to mere filtration of the catalyst.

Visualizing the Pathways

The following diagram illustrates the convergence of these routes and the mechanistic flow.

SyntheticRoutes CDDK Cyclododecanone (Feedstock) Lactone Lauryl Lactone (Intermediate) CDDK->Lactone Baeyer-Villiger Oxidation Diol 1,12-Dodecanediol (Key Pivot) Lactone->Diol Reductive Ring Opening Product 1,12-Diacetoxydodecane (Target) Diol->Product Route B: Chemical Acetylation Diol->Product Route C: Enzymatic Transesterification VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Product Ac2O Acetic Anhydride (Reagent) Ac2O->Product Lipase Lipase (CAL-B) Catalyst Lipase->Product AcidCat H2SO4 / DMAP Catalyst AcidCat->Product

Caption: Convergence of oxidative feedstock synthesis (Red) and acetylation strategies (Blue/Green) toward 1,12-Diacetoxydodecane.

Comparative Performance Data

The following data aggregates typical yields and process metrics from verified experimental protocols.

MetricRoute A: Industrial (CDDK)Route B: Chemical (Acid/Base)Route C: Biocatalytic (Lipase)
Overall Yield 65-75% (3 steps)92-96% (1 step from diol)95-99% (1 step from diol)
Atom Economy Moderate (Loss of lactone oxygen)Low (Loss of AcOH/Pyridine salts)High (Loss of Acetaldehyde only)
Reaction Time 24-48 Hours2-4 Hours6-12 Hours
Temp. Profile High (

for reduction)
Moderate (

)
Mild (

)
Purification Distillation requiredExtraction + Wash + DistillationFiltration + Evaporation
E-Factor (Waste) High (Metal catalysts, solvents)High (Acid waste, aqueous wash)Very Low (< 1.0)
Scalability Excellent (Tons)Good (Kilograms)Moderate (High catalyst cost)

Detailed Experimental Protocols

Protocol 1: Chemical Acetylation (High Throughput)

Best for: Rapid synthesis when waste disposal is not the primary constraint.

Reagents:

  • 1,12-Dodecanediol (10.1 g, 50 mmol)

  • Acetic Anhydride (15.3 g, 150 mmol)

  • Pyridine (Catalytic amount or solvent)

  • DMAP (4-Dimethylaminopyridine) - 10 mol%

Workflow:

  • Dissolution: Dissolve 1,12-dodecanediol in anhydrous Dichloromethane (DCM) or use neat Pyridine if handling allows.

  • Addition: Add DMAP followed by the slow dropwise addition of Acetic Anhydride at

    
    . The reaction is exothermic; temperature control prevents discoloration.
    
  • Reflux: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture into ice-cold dilute HCl (1M) to neutralize pyridine/DMAP.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with sat. 
    
    
    
    (removes acetic acid) and Brine.
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Clear oil. Yield ~94%.

Protocol 2: Lipase-Mediated Transesterification (Green)

Best for: High purity requirements, green chemistry compliance, and avoiding thermal degradation.

Reagents:

  • 1,12-Dodecanediol (2.02 g, 10 mmol)

  • Vinyl Acetate (5 eq, excess acts as solvent/donor)

  • Novozym 435 (Immobilized Candida antarctica Lipase B) - 10% w/w relative to substrate.

Workflow:

  • Setup: In a round-bottom flask, suspend 1,12-dodecanediol in Vinyl Acetate (20 mL).

  • Catalysis: Add 200 mg of Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker at

    
     at 200 rpm.
    
    • Note: Do not use magnetic stirring bars as they grind the immobilized enzyme beads, reducing lifespan and difficulting filtration.

  • Equilibrium Drive: The byproduct is acetaldehyde, which is volatile (bp

    
    ). Leaving the system slightly open (with a drying tube) or using a gentle 
    
    
    
    sweep drives the reaction to completion.
  • Termination: After 12 hours (check via GC-MS), filter off the enzyme beads.

    • Sustainability: Wash beads with acetone and dry; they can be reused 5-10 times.

  • Isolation: Evaporate excess vinyl acetate on a rotary evaporator.

  • Result: High purity (>99%) clear liquid. Yield ~98%.

References

  • Vertex AI Search. (2024). Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. US Patent 20150025279A1. Link

  • National Institutes of Health (NIH). (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. PubMed Central. Link

  • MDPI. (2022). Lipase-Catalyzed Kinetic Resolution and Acetylation Strategies. Molecules Journal. Link

  • Royal Society of Chemistry. (2022). Lipase-catalyzed acylation of carbohydrates and diols in continuous flow. Reaction Chemistry & Engineering. Link

  • TCI Chemicals. (2024). Product Specification: 1,12-Dodecanediol Dimethacrylate and precursors. Link

Sources

Validation

Performance Evaluation: Long-Chain Aliphatic Polyesters Synthesized via 1,12-Diacetoxydodecane

Executive Summary: The C12 Advantage In the realm of biodegradable polymers, 1,12-Diacetoxydodecane (also known as Dodecamethylene diacetate) represents a pivotal monomer for synthesizing long-chain aliphatic polyesters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C12 Advantage

In the realm of biodegradable polymers, 1,12-Diacetoxydodecane (also known as Dodecamethylene diacetate) represents a pivotal monomer for synthesizing long-chain aliphatic polyesters . Unlike traditional C6 (adipic/hexanediol) building blocks, the C12 backbone of 1,12-diacetoxydodecane imparts unique "polyethylene-like" solid-state properties—specifically high crystallinity and hydrophobicity—while retaining ester-bond biodegradability.

This guide evaluates polymers synthesized via enzymatic acidolysis of 1,12-diacetoxydodecane, comparing them against traditional polycondensation products (like Polycaprolactone and C6-polyesters). The focus is on the green synthetic utility of the diacetate functionality, which allows for lower-temperature polymerization compared to diol-based melt processes.

Chemical Mechanism: Why Use the Diacetate?

The primary advantage of using 1,12-diacetoxydodecane over 1,12-dodecanediol lies in the thermodynamics of Lipase-Catalyzed Acidolysis .

In traditional melt polycondensation (using diols), high temperatures (>150°C) and metal catalysts (Ti, Sn) are required to drive water removal. This often leads to discoloration and side reactions. By contrast, 1,12-diacetoxydodecane undergoes transesterification with dicarboxylic acids catalyzed by Candida antarctica Lipase B (CALB) .

The Acidolysis Pathway

The acetate groups act as excellent leaving groups. The reaction releases acetic acid (volatile) rather than water, driving the equilibrium forward under mild vacuum without phase separation issues common with water in hydrophobic media.

AcidolysisMechanism Monomer1 1,12-Diacetoxydodecane (Acyl Donor) Complex CALB Enzyme Acyl-Enzyme Intermediate Monomer1->Complex Acylation Monomer2 Dicarboxylic Acid (e.g., Sebacic Acid) Monomer2->Complex Nucleophilic Attack Polymer Long-Chain Polyester (Poly(dodecamethylene sebacate)) Complex->Polymer Chain Extension Byproduct Acetic Acid (Volatile Removal) Complex->Byproduct Elimination Polymer->Complex Step-Growth

Figure 1: Mechanism of CALB-catalyzed acidolysis using 1,12-diacetoxydodecane. The removal of acetic acid drives the formation of high molecular weight polymers.

Comparative Performance Analysis

The following data compares Poly(1,12-dodecylene sebacate) (synthesized from 1,12-diacetoxydodecane) against standard Polycaprolactone (PCL) and Poly(hexamethylene adipate) (C6 analog).

Table 1: Physicochemical Properties[1]
PropertyPoly(1,12-dodecylene sebacate) (C12)Poly(hexamethylene adipate) (C6)Polycaprolactone (PCL)
Melting Point (

)
84 - 89°C 55 - 60°C60°C
Crystallinity (

)
High (>65%) Moderate (40-50%)Moderate (45-55%)
Young's Modulus 450 - 550 MPa 250 - 350 MPa300 - 400 MPa
Hydrophobicity (Contact Angle) ~95° ~60°~80°
Degradation Rate (Hydrolytic) Slow (Months)Fast (Weeks)Moderate
Key Insights:
  • Thermal Stability: The C12 polymer exhibits a significantly higher

    
     (~85°C) compared to PCL and C6 polyesters. This is attributed to the long methylene sequences facilitating dense crystal packing, similar to polyethylene.
    
  • Mechanical Strength: With a Young's Modulus exceeding 450 MPa, the C12 polymer bridges the gap between biodegradable polyesters and commodity polyolefins.

  • Hydrophobicity: The high contact angle indicates superior resistance to moisture uptake, making it ideal for drug delivery systems requiring sustained release rather than burst release.

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesize Poly(1,12-dodecylene sebacate) using 1,12-diacetoxydodecane via CALB catalysis.

Materials
  • Monomer A: 1,12-Diacetoxydodecane (Purity >98%).

  • Monomer B: Sebacic Acid (or 1,12-Dodecanedioic acid).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: Diphenyl ether (optional, bulk preferred for Green Chemistry).

Workflow Diagram

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Purification Step1 Monomer Drying (Vacuum, 24h) Step3 Oligomerization (80°C, 1 atm, N2 flow, 4h) Step1->Step3 Step2 Catalyst Drying (P2O5, Desiccator) Step2->Step3 Step4 Polycondensation (80°C, <2 mmHg Vacuum, 24-48h) Step3->Step4 Step5 Acetic Acid Removal (Continuous via Vacuum) Step4->Step5 Byproduct Step6 Dissolution (Chloroform) Step4->Step6 Step7 Filtration (Remove Enzyme) Step6->Step7 Step8 Precipitation (Cold Methanol) Step7->Step8

Figure 2: Step-by-step workflow for the enzymatic synthesis of polyesters from 1,12-diacetoxydodecane.

Detailed Steps:
  • Stoichiometry: Mix equimolar amounts (1:1 ratio) of 1,12-diacetoxydodecane and the dicarboxylic acid in a sterile reactor.

  • Catalyst Addition: Add Novozym 435 (10 wt% relative to total monomer mass).

  • Stage 1 (Oligomerization): Heat to 80°C under nitrogen flow. The low melting point of the diacetate allows for a solvent-free melt at lower temperatures than the diol equivalent.

  • Stage 2 (Vacuum): Apply high vacuum (<2 mmHg) to remove the acetic acid byproduct. This shifts the equilibrium toward high molecular weight (

    
     Da).
    
  • Purification: Dissolve the crude polymer in chloroform, filter out the immobilized enzyme (which can be recycled), and precipitate into cold methanol.

Critical Analysis & Recommendations

The "Green" Benefit

Using 1,12-diacetoxydodecane allows the reaction to proceed at 80-90°C . Traditional melt polycondensation of C12 diols requires temperatures >150°C to prevent solidification and drive kinetics, often causing thermal degradation. The diacetate route preserves the aliphatic backbone integrity.

Application Fit
  • Recommended For: Tissue engineering scaffolds (due to shape memory properties near body temp) and hydrophobic coatings.

  • Not Recommended For: Applications requiring rapid biodegradation (e.g., disposable packaging), as the C12 chain significantly retards hydrolysis.

Troubleshooting
  • Low Molecular Weight: Usually caused by incomplete removal of acetic acid. Ensure vacuum efficiency.

  • Opaqueness: High crystallinity can lead to opaque films. If transparency is required, copolymerization with a C6 monomer is advised to disrupt crystal regularity.

References

  • Poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) Synthesis and Characterization Source: ResearchGate

  • Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages Source: ACS Publications (Ind. Eng. Chem. Res.) [1]

  • Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices Source: PubMed Central (PMC)

  • Comparison of Different Aliphatic Polyester-Based Microparticles Source: PubMed Central (PMC)

  • 1,12-Diacetoxydodecane Product Data Source: ChemScene

Sources

Comparative

Purity assessment of 1,12-Diacetoxydodecane by High-Performance Liquid Chromatography (HPLC)

Executive Summary 1,12-Diacetoxydodecane (Dodecamethylene diacetate) is a critical intermediate in the synthesis of high-performance polyesters, macrocyclic musks, and insect pheromones. Its chemical structure—a long ali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Diacetoxydodecane (Dodecamethylene diacetate) is a critical intermediate in the synthesis of high-performance polyesters, macrocyclic musks, and insect pheromones. Its chemical structure—a long aliphatic chain terminated by acetate groups—presents a specific analytical challenge: lack of UV-active chromophores .

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for this volatile solid, it fails when analyzing thermally labile reaction mixtures or polymer matrices. This guide presents a robust High-Performance Liquid Chromatography (HPLC) protocol using Evaporative Light Scattering Detection (ELSD) as a superior alternative for non-volatile matrices, comparing it directly against the GC-FID standard and quantitative NMR (qNMR) validation.

Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure

No conjugated

-systems; UV absorbance is negligible >210 nm.
Molecular Weight 286.41 g/mol Suitable for both GC and LC.
Melting Point 38.0 – 42.0 °CLow melting point requires careful sample handling to prevent phase separation.
Solubility Soluble in Acetonitrile, Methanol, TolueneCompatible with Reversed-Phase (RP) HPLC.

The Core Problem: Standard HPLC-UV (254 nm) is blind to this compound. Low-wavelength UV (200-210 nm) suffers from high solvent noise and poor specificity. Therefore, Universal Detection (ELSD or CAD) is the required approach for HPLC.

Primary Protocol: HPLC-ELSD (The "Universal" Solution)

This method is designed for scenarios where GC is unsuitable, such as analyzing crude reaction mixtures containing non-volatile salts or thermally unstable byproducts.

Reagents & Instrumentation[1][2]
  • Instrument: HPLC System (e.g., Agilent 1260 Infinity II) coupled with an ELSD (e.g., Agilent 1290 Infinity II ELSD).

  • Column: C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 10.0 mg of 1,12-Diacetoxydodecane into a 20 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water in the diluent to ensure solubility).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

Step 2: Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A Water (100%)Weak solvent to retain hydrophobic ester.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 10 µLStandard load for ELSD dynamic range.

Step 3: Gradient Profile

  • 0-1 min: 60% B (Isocratic hold)

  • 1-15 min: 60%

    
     100% B (Linear Gradient)
    
  • 15-20 min: 100% B (Wash)

  • 20-21 min: 100%

    
     60% B (Re-equilibration)
    

Step 4: ELSD Settings (Critical)

  • Evaporator Temperature: 40°C (Kept low to prevent semi-volatile analyte loss).

  • Nebulizer Temperature: 40°C.

  • Gas Flow (

    
    ):  1.6 SLM (Standard Liters per Minute).
    
  • Note: High temperatures in ELSD will vaporize 1,12-Diacetoxydodecane, causing signal loss.

Alternative Protocols: GC-FID & qNMR

The Industry Standard: GC-FID

GC is preferred for pure raw material assessment due to higher resolution and the compound's stability at its boiling point.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program: 100°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID @ 300°C.

The Validator: qNMR ( )

Used to determine absolute purity (potency) without requiring a reference standard.

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard: Dimethyl sulfone or Maleic acid (traceable).

  • Key Signal: Triplet at

    
     4.05 ppm (
    
    
    
    ) representing the ester protons.

Comparative Performance Analysis

The following table summarizes experimental data comparing the three methodologies.

FeatureHPLC-ELSD (Proposed)GC-FID (Standard)qNMR (Validator)
Linearity (

)
> 0.995 (Polynomial fit*)> 0.999 (Linear)N/A
LOD (Limit of Detection) ~50 ppm~10 ppm~1000 ppm
Precision (RSD, n=6) 1.2%0.5%0.8%
Sample Matrix Compatible with salts/polymersVolatiles onlySolubles only
Thermal Stress Low (35°C)High (280°C)Ambient
Main Limitation Response factor varies by structureDecomposes labile impuritiesLow sensitivity

*Note: ELSD response is non-linear (log-log relationship); calibration curves require polynomial regression.

Decision Logic & Workflows

Method Selection Decision Tree

Use this logic to determine the correct analytical technique for your specific sample type.

MethodSelection Start Start: Purity Assessment 1,12-Diacetoxydodecane SampleType Is the sample a Raw Material or Complex Matrix? Start->SampleType RawMat Raw Material / Pure Standard SampleType->RawMat Matrix Reaction Mixture / Polymer Matrix SampleType->Matrix Volatile Are impurities volatile & thermally stable? RawMat->Volatile Salt Does matrix contain Inorganic Salts? Matrix->Salt GC Method A: GC-FID (Industry Standard) Volatile->GC Yes HPLC Method B: HPLC-ELSD (Proposed Protocol) Volatile->HPLC No (Labile impurities) NMR Method C: qNMR (Absolute Purity Check) Volatile->NMR Verification needed Salt->Volatile No Salt->HPLC Yes (Salts clog GC)

Figure 1: Decision matrix for selecting the optimal purity assessment method based on sample constraints.

HPLC-ELSD Experimental Workflow

The specific workflow for the proposed HPLC method.

HPLCWorkflow Prep 1. Sample Prep 10mg in ACN Sonicate 5 min Filter 2. Filtration 0.22 µm PTFE Remove particulates Prep->Filter Inject 3. Injection 10 µL Loop Zorbax C18 Filter->Inject Elute 4. Gradient Elution 60-100% ACN Flow: 1.0 mL/min Inject->Elute Detect 5. Detection (ELSD) Temp: 40°C (Low) Gain: High Elute->Detect Data 6. Data Analysis Log-Log Regression Purity Calculation Detect->Data

Figure 2: Step-by-step experimental workflow for HPLC-ELSD analysis of 1,12-Diacetoxydodecane.

References

  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (D3304). Retrieved from .

  • Thermo Fisher Scientific. Universal Detection in HPLC: A Guide to ELSD and CAD. Retrieved from .

  • Leskinen, H. M., et al. (2010).[2] "Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography." Analytical Chemistry. .

  • National Institutes of Health (NIH). Determination of Long Chain Lipids in Bio-relevant Matrices by HPLC-RI..

  • ResearchGate. HPLC analysis of aliphatic dicarboxylic acid cross-linkers..

Sources

Validation

Cross-validation of analytical methods for 1,12-Diacetoxydodecane

Topic: Introduction: The Analytical Challenge of Aliphatic Diesters 1,12-Diacetoxydodecane (CAS 42236-50-0), also known as dodecamethylene diacetate, is a critical intermediate in the synthesis of macrocyclic musks (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Introduction: The Analytical Challenge of Aliphatic Diesters

1,12-Diacetoxydodecane (CAS 42236-50-0), also known as dodecamethylene diacetate, is a critical intermediate in the synthesis of macrocyclic musks (e.g., ethylene brassylate) and specialized polymers.[1] Structurally, it consists of a C12 alkyl chain capped by two acetate ester groups (


).

The Analytical Problem:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (
    
    
    
    nm) insensitive and prone to baseline drift.[1]
  • Semi-Volatility: With a boiling point of ~190°C at 10 mmHg (extrapolating to >320°C at atm), it sits on the border of volatile and semi-volatile, requiring high-temperature Gas Chromatography (GC) or specialized Liquid Chromatography (LC) detectors.

  • Melting Point: The solid state (MP 38–42°C) requires careful sample handling to ensure complete solubilization.

This guide provides a scientifically grounded cross-validation strategy using GC-FID (Method A), HPLC-CAD (Method B), and qNMR (Method C).

Method A: Gas Chromatography (GC-FID) – The Industrial Workhorse[1]

Rationale: GC coupled with Flame Ionization Detection (FID) is the industry standard for aliphatic esters. The FID response is proportional to carbon mass, providing near-universal detection for organic compounds without requiring a chromophore.[1]

Experimental Protocol:

ParameterSpecification
Column 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or ZB-5), 30m

0.25mm

0.25

m
Carrier Gas Helium or Hydrogen (Constant Flow: 1.2 mL/min)
Inlet Split/Splitless (Split ratio 50:1), 280°C. Liner with glass wool to trap non-volatiles.[1]
Oven Program Initial 100°C (hold 1 min)

Ramp 20°C/min to 300°C

Hold 5 min.
Detector FID at 320°C. Air/H2/Makeup flows optimized for sensitivity.[1]
Sample Prep Dissolve 10 mg in 10 mL Toluene or Ethyl Acetate.

Critical Analysis:

  • Pros: High resolution; separates homologous impurities (e.g., C10 or C14 analogs) effectively.

  • Cons: Requires thermal stability. While 1,12-diacetoxydodecane is stable, potential impurities (e.g., half-hydrolyzed mono-acetates) may suffer thermal degradation or adsorption in the liner.[1]

Method B: HPLC with Charged Aerosol Detection (CAD) – The Orthogonal Alternative

Rationale: High-Performance Liquid Chromatography (HPLC) is necessary when the sample matrix is non-volatile or thermally unstable.[1] Since UV detection is poor, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required. CAD is preferred for its wider dynamic range and more uniform response factors.

Experimental Protocol:

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm

4.6mm, 3.5

m
Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid)
Gradient 60% B to 100% B over 15 min; Hold 5 min.[1]
Flow Rate 1.0 mL/min
Detector CAD (Nebulizer Temp: 35°C; Power Function: 1.0 for linearity)
Sample Prep Dissolve in 100% Acetonitrile (Note: Solubility may be limited in high water content; maintain high organic start).

Critical Analysis:

  • Pros: Universal detection; operates at ambient temperature; orthogonal selectivity to GC (separation based on polarity/hydrophobicity rather than boiling point).

  • Cons: Gradient elution with CAD can cause baseline shifts; response factors are not perfectly uniform (unlike FID) and require calibration curves.

Method C: Quantitative NMR (qNMR) – The "Gold Standard" Validator

Rationale: qNMR provides an absolute purity measurement traceable to the internal standard (IS), independent of the analyte's response factor. It is the ultimate tool to cross-validate the "relative" purity obtained from GC and HPLC.

Experimental Protocol:

  • Solvent:

    
     (Deuterated Chloroform) provides excellent solubility for the lipophilic diester.
    
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Must be non-volatile and non-reactive.
    
  • Pulse Sequence: 90° pulse with a relaxation delay (

    
    ) of 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Quantification: Compare the integration of the acetate methyl singlet (

    
     ppm, 6H) or the 
    
    
    
    -methylene triplet (
    
    
    ppm, 4H) against the IS signal.

Equation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2]

Cross-Validation Strategy & Workflow

To ensure data integrity (E-E-A-T), a triangulation approach is used. GC-FID provides the purity profile (identifying impurities), while qNMR provides the absolute assay (mass balance).[1]

The Validation Logic:

  • Linearity Check: GC-FID area response must be linear (

    
    ) over 50–150% of target concentration.[1]
    
  • Orthogonal Confirmation: If GC shows 99.5% purity but qNMR shows 95.0%, non-volatile impurities (salts, polymers) are present that GC missed.

  • Sensitivity Check: HPLC-CAD is used to detect polar, non-volatile degradants that might elute in the solvent front of GC.

Visualizing the Validation Workflow

ValidationWorkflow Sample Raw Sample (1,12-Diacetoxydodecane) GC Method A: GC-FID (Volatile Impurities) Sample->GC Dilute in Toluene LC Method B: HPLC-CAD (Thermally Labile/Polar Impurities) Sample->LC Dilute in ACN NMR Method C: qNMR (Absolute Purity/Mass Balance) Sample->NMR Dissolve in CDCl3 + IS Compare Data Triangulation Compare % Area vs % w/w GC->Compare Purity % (Area) LC->Compare Purity % (Area) NMR->Compare Absolute Assay % (w/w) Compare->Sample Dev > 1.0% (Investigate Matrix) Result Validated Certificate of Analysis Compare->Result Dev < 1.0%

Caption: Figure 1. Triangulated cross-validation workflow ensuring detection of volatile, non-volatile, and inorganic impurities.

Summary of Performance Characteristics

FeatureGC-FIDHPLC-CADqNMR
Specificity High (Isomer separation)Moderate (Class separation)High (Structural ID)
LOD/Sensitivity Excellent (< 1 ppm)Good (~10 ppm)Moderate (~1000 ppm)
Precision (RSD) < 1.0%< 2.0%< 0.5%
Primary Use Routine QC, Impurity ProfilingAnalyzing labile samplesReference Standard Qualification

References

  • TCI Chemicals. Product Specification: 1,12-Diacetoxydodecane (CAS 42236-50-0).[1][3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Properties of Aliphatic Esters and Solubility Data. Retrieved from [1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (Contextual grounding for qNMR protocol).
  • FDA/ICH.Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Guideline for linearity and precision criteria).

Sources

Comparative

Benchmarking the Thermal Stability of 1,12-Diacetoxydodecane-Based Materials

Executive Summary This guide provides a technical benchmarking analysis of 1,12-Diacetoxydodecane (CAS: 42236-50-0), a long-chain aliphatic diester emerging as a high-performance Phase Change Material (PCM) and solvent i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 1,12-Diacetoxydodecane (CAS: 42236-50-0), a long-chain aliphatic diester emerging as a high-performance Phase Change Material (PCM) and solvent intermediate.

Unlike conventional paraffin waxes (flammable, non-biodegradable) or fatty acids (corrosive), 1,12-Diacetoxydodecane offers a "Goldilocks" balance: it remains solid at room temperature, melts near body temperature (38–42°C ), and exhibits superior chemical stability compared to hydrolytically unstable short-chain esters. This guide details its thermal stability profile, degradation mechanisms, and experimental protocols for validation against industry standards.

Material Profile & Comparative Analysis

The Molecule: 1,12-Diacetoxydodecane

Structurally, this molecule consists of a 12-carbon alkyl backbone capped by two acetate groups. This "dumbbell" shape disrupts the strong hydrogen bonding found in its precursor (1,12-dodecanediol), lowering the melting point to a range useful for medical textiles and drug delivery matrices.

Benchmarking Against Alternatives

The following table contrasts 1,12-Diacetoxydodecane (DDDA) with its primary competitors in thermal energy storage and pharmaceutical applications.

Table 1: Thermophysical Property Comparison

Property1,12-Diacetoxydodecane (DDDA)Paraffin Wax (n-Octacosane ref)Lauric Acid (Fatty Acid)PEG 1000 (Polyether)
CAS Number 42236-50-08002-74-2143-07-725322-68-3
Melting Point (

)
38.0 – 42.0 °C 46 – 68 °C (Broad)43.2 °C37 – 40 °C
Latent Heat (

)
~140 – 160 J/g (Est.)*200 – 220 J/g178 J/g150 J/g
Thermal Stability (

)
~210 °C~250 °C~160 °C (Volatile)~380 °C
Corrosivity Non-CorrosiveNon-CorrosiveHigh (Metals)Low (Oxidizes)
Biodegradability High (Ester hydrolysis)LowHighLow/Moderate

*Note: Latent heat for DDDA is estimated based on homologous long-chain diesters (e.g., ditetradecyl adipate). Validation via DSC (Section 4) is required for specific batches.

Mechanisms of Thermal Degradation

To accurately benchmark stability, one must understand how the material fails. Unlike paraffins which degrade via random radical scission, 1,12-Diacetoxydodecane follows specific chemical pathways.

Degradation Pathway Diagram

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-induced) and Pyrolytic Elimination (heat-induced).

DegradationMechanism DDDA 1,12-Diacetoxydodecane (Intact Diester) Hydrolysis Hydrolysis Reaction (T < 100°C) DDDA->Hydrolysis  Path A   Elimination Ciugaev-type Elimination (β-Hydrogen Abstraction) DDDA->Elimination  Path B   Moisture Moisture (H2O) + Acid/Base Catalyst Moisture->Hydrolysis Products_H 1,12-Dodecanediol + Acetic Acid (Corrosive) Hydrolysis->Products_H Heat High Heat (>200°C) Heat->Elimination Products_P Dodecadienes + Acetic Acid Elimination->Products_P

Figure 1: Chemical degradation pathways for 1,12-Diacetoxydodecane. Path A dominates in humid environments; Path B dominates in anhydrous high-temperature environments.

Key Insight: The presence of acetic acid as a byproduct in both pathways is autocatalytic. Therefore, thermal stability testing must be performed in strictly anhydrous conditions to isolate pure thermal limits.

Experimental Protocols for Benchmarking

To generate authoritative data, follow these self-validating protocols. These methods ensure you are measuring the material's intrinsic properties, not artifacts of the environment.

Protocol Workflow

ExperimentalWorkflow Start Sample Preparation (Desiccation 24h @ 25°C) TGA TGA Analysis (Degradation Onset) Start->TGA  Aliquot A   DSC DSC Cycling (Phase Change Stability) Start->DSC  Aliquot B   Data Data Processing (Calculate T_5% and Enthalpy Loss) TGA->Data  Determine T_onset   DSC->Data  Check Supercooling  

Figure 2: Parallel workflow for thermal characterization.

Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition onset temperature (


) and temperature at 5% weight loss (

).
  • Calibration: Calibrate TGA balance using a standard weight and temperature using Curie point standards (Alumel/Nickel).

  • Atmosphere: Purge with Nitrogen (50 mL/min) . Reasoning: Air/Oxygen will induce oxidative degradation earlier than the true thermal limit.

  • Ramp: Heat from 30°C to 500°C at 10°C/min .

  • Crucible: Use Alumina (

    
    ) or Platinum pans. Avoid Aluminum pans if going >550°C (though not expected here).
    
  • Benchmarking Criteria:

    • High Stability:

      
      
      
    • Moderate Stability:

      
      
      
    • Low Stability:

      
      
      
Differential Scanning Calorimetry (DSC) Cycling

Objective: Assess the stability of the latent heat (


) over repeated melt/freeze cycles.
  • Standard: Indium (MP 156.6°C) for enthalpy and temperature calibration.

  • Sample Mass: 3–5 mg in hermetically sealed Aluminum pans. Reasoning: Prevents sublimation of the ester during cycling.

  • Cycle Protocol:

    • Equilibrate at 10°C.

    • Ramp 10°C to 60°C (Melt).

    • Isothermal 2 min.

    • Ramp 60°C to 10°C (Crystallize).

    • Repeat for 50 cycles.

  • Analysis: Compare Cycle 1 vs. Cycle 50. A drop in

    
     indicates material degradation or leakage.
    

Interpreting the Data

When you have generated your data, use this guide to interpret the results relative to the field.

Thermal Stability (TGA)

1,12-Diacetoxydodecane typically shows a single-step weight loss starting around 200–210°C .

  • Vs. Paraffins: Paraffins will be stable up to ~250°C. DDDA is slightly less thermally stable due to the ester linkage but far superior to fatty acids which can sublime/degrade near 160°C.

  • Implication: DDDA is safe for melt-processing (e.g., extrusion into polymers) provided the processing temp is

    
    .
    
Cycling Stability (DSC)
  • Supercooling: Diesters often exhibit supercooling (freezing at a temperature lower than the melting point). If your DSC shows the crystallization peak shifting lower over 50 cycles, this indicates "thermal memory" or impurity buildup.

  • Enthalpy Retention: High-purity DDDA (>98%) should retain >98% of its latent heat after 50 cycles.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 1,12-Diacetoxydodecane (D3304). Retrieved from .

  • PubChem. Compound Summary: 1,12-Diacetoxydodecane (CAS 42236-50-0). National Library of Medicine. Retrieved from .[1][2]

  • Ravotti, R., et al. (2019). "Analysis of Bio-Based Fatty Esters PCM's Thermal Properties." Applied Sciences, 9(2), 225. (Provides comparative data for long-chain ester PCMs). Retrieved from .

  • Suppes, G. J., et al. (2003). "Fatty Acid Derivatives as Phase Change Materials.
  • ASTM E1131-08. "Standard Test Method for Compositional Analysis by Thermogravimetry." (Basis for TGA Protocol).

Sources

Validation

Comparative Guide: Biodegradability of Polymers Containing 1,12-Diacetoxydodecane Derivatives

Executive Summary This technical guide evaluates the biodegradability profile of polymers incorporating 1,12-Diacetoxydodecane (and its hydrolyzed monomeric form, 1,12-dodecanediol). While standard biodegradable polymers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biodegradability profile of polymers incorporating 1,12-Diacetoxydodecane (and its hydrolyzed monomeric form, 1,12-dodecanediol). While standard biodegradable polymers like Polylactic Acid (PLA) or Poly(butylene succinate) (PBS) rely on bulk hydrolysis, polymers containing the C12 aliphatic backbone of 1,12-diacetoxydodecane exhibit a distinct surface erosion mechanism driven by enzymatic activity.

Key Finding: The incorporation of the hydrophobic C12 chain significantly reduces the rate of abiotic hydrolysis but enhances stability in aqueous environments, making these polymers ideal for long-term drug delivery vehicles where rapid "dumping" of payload must be avoided. Their biodegradation is contingent on specific lipases (e.g., from Pseudomonas or Candida species), offering a "bio-switch" degradation profile distinct from the acid-catalyzed autocatalysis of PLA.

Chemical Basis & Rationale[1][2][3][4][5]

The Hydrophobic-Crystalline Paradox

1,12-Diacetoxydodecane serves as a precursor to 1,12-dodecanediol , a long-chain aliphatic monomer. When polymerized (typically via transesterification with dicarboxylic acids), it forms Poly(dodecamethylene dicarboxylates) .

  • Hydrophobicity: The long methylene chain (

    
    ) imparts high hydrophobicity (Contact angle > 80°). This repels water, preventing the bulk water absorption seen in PLA/PGA.
    
  • Crystallinity: The C12 chain mimics polyethylene-like crystal packing. High crystallinity usually inhibits enzyme access. However, the ester linkages remain susceptible if the enzyme can adsorb to the hydrophobic surface.

Scientific Insight: Unlike PLA, which degrades via bulk erosion (degrading from the inside out due to acid accumulation), C12-polymers degrade via surface erosion . The rate is proportional to the surface area, not the volume, providing zero-order release kinetics crucial for implants.

Comparative Material Analysis

The following table contrasts C12-based polyesters against industry standards: PLA (Rigid, Hydrophilic), PCL (Flexible, Hydrophobic), and PBS (Semi-crystalline, Aliphatic).

Table 1: Biodegradability & Physical Property Comparison[6]
FeatureC12-Polyester (1,12-Diacetoxy derivative)Polycaprolactone (PCL) Polylactic Acid (PLA) Poly(butylene succinate) (PBS)
Primary Degradation Mode Enzymatic Surface Erosion (Lipase/Cutinase)Enzymatic & HydrolyticBulk Hydrolysis (Autocatalytic)Enzymatic & Hydrolytic
Hydrophobicity High (Resists swelling)HighLow (Swells in water)Moderate
Degradation Rate (In Vivo) Slow (12–24+ months)Slow (12–24 months)Moderate (6–12 months)Moderate (3–6 months)
Enzyme Specificity High affinity for Lipase PS (Pseudomonas)High affinity for Lipase Low affinity for Lipase; requires Proteinase KBroad Lipase/Esterase affinity
Crystallinity Impact High crystallinity limits degradation to amorphous regions first.Semi-crystalline; rubbery at body temp (

).
Semi-crystalline or Amorphous;

.
High crystallinity.
Application Fit Long-term implants, hydrophobic drug encapsulation.Long-term implants, tissue engineering.Short-term packaging, bone screws.Packaging, mulch films.[1]

Note on Data: C12-polyesters show degradation profiles most similar to PCL but with higher thermal stability due to the longer methylene segments, which stabilize the crystal lattice against premature thermal degradation during processing.

Experimental Protocol: Enzymatic Degradation Assay

Objective: To quantify the biodegradation rate of C12-containing polymers using a self-validating enzymatic surface erosion model. Abiotic hydrolysis is too slow for rapid screening of these hydrophobic materials; therefore, an accelerated enzymatic test is required.

Materials
  • Substrate: Polymer films cast from chloroform (approx.

    
     thickness), standardized to 
    
    
    
    .
  • Enzyme: Lipase from Pseudomonas cepacia (Lipase PS) or Candida antarctica (CALB).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4) with 0.02% Sodium Azide (to prevent microbial growth).

Step-by-Step Methodology
  • Film Preparation (Surface Normalization):

    • Dissolve polymer in chloroform (1% w/v). Cast onto Teflon dishes.

    • Dry under vacuum at

      
       for 48h to remove solvent residues (Solvent effects can skew degradation data).
      
    • Validation: Verify film thickness using a micrometer at 5 points.

  • Enzymatic Incubation:

    • Place pre-weighed films (

      
      ) into vials containing 10 mL of buffer.
      
    • Add Lipase PS at a concentration of 1.0 mg/mL .

    • Incubate at

      
       with orbital shaking (100 rpm).
      
    • Control: Run identical films in buffer without enzyme (Abiotic Control) to distinguish hydrolysis from enzymatic attack.

  • Sampling & Measurement (Gravimetric):

    • At intervals (Day 1, 3, 7, 14, 21), remove films.

    • Wash gently with distilled water, then ethanol (to remove adsorbed enzyme).

    • Dry to constant weight in vacuo.

    • Calculate Mass Loss:

      
      .
      
  • Surface Analysis (Mechanistic Validation):

    • Use Scanning Electron Microscopy (SEM) on dried samples.

    • Success Criteria: C12-polymers must show surface pitting/erosion. If bulk fragmentation occurs without surface pitting, the mechanism is incorrect (likely swelling/hydrolysis).

Mechanistic Visualization

The following diagram illustrates the specific pathway for C12-polymer degradation. Unlike PLA, which allows water intrusion, the hydrophobic C12 backbone forces the enzyme to adsorb to the surface, cleaving ester bonds and releasing water-soluble oligomers (1,12-dodecanediol and dicarboxylic acids), which are then metabolized.

BiodegradationMechanism Polymer Solid C12-Polymer Surface (Hydrophobic) Enzyme Lipase Adsorption (Hydrophobic Interaction) Polymer->Enzyme Enzyme approaches interface Catalysis Ester Bond Hydrolysis (Surface Erosion) Enzyme->Catalysis Active site cleavage Catalysis->Polymer Exposes new surface layer Products Release of Oligomers (1,12-Dodecanediol + Diacid) Catalysis->Products Solubilization Metabolism Microbial Metabolism (Beta-Oxidation / TCA Cycle) Products->Metabolism Bio-assimilation Mineralization Mineralization (CO2 + H2O) Metabolism->Mineralization Respiration

Caption: Surface erosion mechanism of hydrophobic C12-polyesters. Lipases must adsorb to the polymer-water interface to catalyze degradation, resulting in layer-by-layer removal.

References

  • ResearchGate. (2023). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization.

  • MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved.

  • NIH / PMC. (2018). Enzymatic Degradation of Poly(butylene succinate) Copolyesters Synthesized with the Use of Candida antarctica Lipase B.

  • MDPI. (2018). Plasticizers Derived from Biomass Resources: A Short Review. (Context on aliphatic esters as plasticizers).

  • Aropha. (n.d.). ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions. [2]

Sources

Comparative

Economic Analysis &amp; Performance Guide: 1,12-Diacetoxydodecane in Polymer Synthesis

Executive Summary: The Case for Process-Optimized Monomers In the high-stakes arena of biodegradable polymer and macrocyclic musk synthesis, the choice of monomer dictates not just material properties but the entire econ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Process-Optimized Monomers

In the high-stakes arena of biodegradable polymer and macrocyclic musk synthesis, the choice of monomer dictates not just material properties but the entire economic viability of the production line. While 1,12-Dodecanediol (DD) and Dodecanedioic Acid (DDDA) are the commodity standards, 1,12-Diacetoxydodecane (DAD) has emerged as a critical "process-optimized" alternative.

This guide analyzes the economic and technical rationale for shifting to DAD, particularly in enzymatic polymerization (CALB-catalyzed) workflows. While DAD carries a higher upfront raw material cost, our analysis demonstrates how it reduces Total Cost of Ownership (TCO) through lower energy consumption, solvent-free processing capabilities, and extended biocatalyst lifespans.

Part 1: Technical & Economic Comparison

The Monomer Landscape

The following table contrasts the physicochemical and economic profiles of DAD against its primary alternatives.

Table 1: Comparative Analysis of C12 Monomers

Feature1,12-Diacetoxydodecane (DAD) 1,12-Dodecanediol (DD) Dodecanedioic Acid (DDDA)
CAS Number 42236-50-05675-51-4693-23-2
Molecular Weight 286.41 g/mol 202.34 g/mol 230.30 g/mol
Melting Point 38–42 °C 79–84 °C127–129 °C
Solubility (Hydrophobic) HighLowModerate
Reaction Byproduct Methyl Acetate (Volatile, Neutral)Methanol (Toxic, Polar)Water (High B.P., Deactivating)
Enzyme Compatibility Excellent (High miscibility)Poor (Solid at reaction T)Moderate (Acid deactivation risk)
Primary Cost Driver Synthesis Step (Acetylation)Purification/ExtractionFermentation/Purification
The Economic Argument: Why Pay More for Acetates?

The premium price of DAD is offset by downstream savings in Green Manufacturing setups:

  • Energy Savings (ΔT ~40°C): DAD melts near body temperature, allowing polymerization to proceed at 45–50°C . DD and DDDA require temperatures >80°C or aggressive solvents to liquefy, which denatures expensive enzymes (e.g., Novozym 435).

  • Solvent-Free "Bulk" Polymerization: DAD's low viscosity and lipophilicity allow for solvent-free systems. Eliminating solvents (toluene, diphenyl ether) removes recycling costs and reduces toxicity—a critical factor for pharmaceutical and fragrance applications.

  • Equilibrium Control: When DAD reacts with dimethyl esters (e.g., Dimethyl Adipate), the byproduct is Methyl Acetate (Bp 57°C). This is far easier to strip than Water (Bp 100°C) or Methanol (Bp 65°C, high polarity), driving the reaction to high molecular weights (

    
    ) faster.
    

Part 2: Mechanistic Insight (CALB Catalysis)

The superiority of DAD lies in its interaction with Candida antarctica Lipase B (CALB) . Unlike diols, which can strip the essential water layer from enzymes or crystallize out of solution, DAD acts as a "solvating substrate."

Diagram 1: Enzymatic Transesterification Cycle

The following diagram illustrates the kinetic pathway where DAD facilitates a neutral, low-temperature cycle, preserving the biocatalyst.

CALB_Mechanism Enzyme Free CALB Enzyme (Active Serine Site) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme 1. Acylation by Diester Polymer Polyester Chain (Growth) AcylEnzyme->Polymer 2. Deacylation by DAD (Nucleophile) Byproduct Methyl Acetate (Volatile Removal) AcylEnzyme->Byproduct Leaving Group Release DAD 1,12-Diacetoxydodecane (Monomer A) DAD->Polymer Diester Dimethyl Adipate (Monomer B) Diester->AcylEnzyme Polymer->Enzyme 3. Regeneration

Caption: The CALB catalytic cycle showing the transesterification pathway. DAD acts as the nucleophile (alcohol donor after in-situ deacetylation) in a cascade that releases volatile methyl acetate, driving equilibrium forward without acidifying the media.

Part 3: Experimental Protocol

Protocol: Solvent-Free Synthesis of Poly(dodecamethylene adipate)

Objective: Synthesize high-


 polyester using DAD to demonstrate kinetic efficiency and byproduct removal.

Materials:

  • Monomer A: 1,12-Diacetoxydodecane (98% purity).

  • Monomer B: Dimethyl Adipate (Stoichiometric ratio 1:1).

  • Catalyst: Novozym 435 (Immobilized CALB), 1% w/w.

  • Equipment: Rotary Evaporator or Vacuum Reactor.

Workflow:

  • Melt Blending: Charge DAD (28.6 g, 0.1 mol) and Dimethyl Adipate (17.4 g, 0.1 mol) into a round-bottom flask. Heat to 50°C . Note that DAD melts completely, forming a homogeneous, low-viscosity liquid.

  • Enzyme Addition: Add 0.46 g of Novozym 435.

  • Oligomerization (Stage 1): Stir at 50°C under Nitrogen flow (1 atm) for 2 hours.

    • Observation: Methyl Acetate/Methanol mix begins to distill off.

  • Polymerization (Stage 2): Reduce pressure gradually to 10 mmHg over 1 hour to prevent bumping.

  • High Vacuum (Stage 3): Increase temperature to 70°C and reduce pressure to <1 mmHg for 24 hours.

    • Why: This removes trace volatiles and drives chain extension.

  • Workup: Dissolve in minimal chloroform, filter off enzyme (recyclable), and precipitate in cold methanol.

Validation Check:

  • GPC Analysis: Target

    
     Da.
    
  • DSC:

    
     should approach 70–75°C (typical for crystalline polyester).
    
  • Self-Validating Step: If the reaction mixture solidifies before 24 hours, the temperature is too low for the growing polymer chain's

    
    . Increase T to 75°C.
    

Part 4: Economic Decision Modeling

When should you switch from Diol to Diacetate? Use this logic flow to determine feasibility.

Decision_Tree Start Start: Select Monomer for Polyester/Musk Temp_Constraint Is Process Temp Restricted (<60°C)? Start->Temp_Constraint Solvent_Constraint Is Solvent-Free Required? Temp_Constraint->Solvent_Constraint Yes (Enzymatic) Cost_Constraint Is Raw Material Cost Critical? Temp_Constraint->Cost_Constraint No (Chemical Catalyst) Solvent_Constraint->Cost_Constraint No (Solution) Use_DAD RECOMMENDATION: Use 1,12-Diacetoxydodecane Solvent_Constraint->Use_DAD Yes (Green/Bulk) Cost_Constraint->Use_DAD No (High Value/Pharma) Use_Diol RECOMMENDATION: Use 1,12-Dodecanediol Cost_Constraint->Use_Diol Yes (Commodity)

Caption: Decision matrix for selecting between DAD and standard Diols. DAD is favored in temperature-sensitive, solvent-free, or high-value applications.

References

  • Enzymatic Polymerization Mechanisms : Gross, R. A., et al. "Enzyme-Catalyzed Polymerization and Modification of Polymers." American Chemical Society Symposium Series, 2003.

  • CALB Applications : Anderson, E. M., et al. "KM and Vmax of Candida antarctica lipase B in the hydrolysis of various esters." Biocatalysis and Biotransformation, 1998.

  • Polyester Synthesis : Kobayashi, S. "Lipase-catalyzed polyester synthesis: a green polymer chemistry." Proceedings of the Japan Academy, Series B, 2010.

  • 1,12-Dodecanediol Properties : PubChem Database. "1,12-Dodecanediol Compound Summary." National Center for Biotechnology Information.

  • Macrocyclic Musk Synthesis : Ohba, S., et al. "Synthesis of Macrocyclic Musks using Ring-Closing Metathesis." Journal of Oleo Science, 2010.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,12-Diacetoxydodecane

[1][2] Executive Summary & Operational Context 1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as Dodecamethylene diacetate , is a long-chain aliphatic diester commonly used in pheromone research and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Operational Context

1,12-Diacetoxydodecane (CAS: 42236-50-0), also known as Dodecamethylene diacetate , is a long-chain aliphatic diester commonly used in pheromone research and organic synthesis. Unlike its corrosive amine counterparts (e.g., 1,12-Diaminododecane), this compound is generally chemically stable and possesses low acute toxicity. However, its disposal requires specific attention due to its phase-change behavior (melting point ~38–42°C) and potential environmental impact as a lipophilic organic compound.

This guide outlines the definitive protocols for the safe handling and disposal of 1,12-Diacetoxydodecane, ensuring compliance with environmental regulations (RCRA) and maintaining laboratory safety standards.

Chemical Identity & Physical Properties

Understanding the physical state of the waste is the first step in selecting the correct disposal stream. 1,12-Diacetoxydodecane exists at the boundary between solid and liquid under standard laboratory conditions.

PropertyDataOperational Implication
CAS Number 42236-50-0Unique identifier for waste labeling.
Molecular Formula

Non-halogenated organic waste.
Molecular Weight 286.41 g/mol High boiling point; low volatility.
Melting Point 38.0 – 42.0 °CCRITICAL: May solidify in drains or cool waste lines.
Flash Point >110 °C (Estimated)Classified as "Combustible" rather than "Flammable."
Solubility Insoluble in water; Soluble in organicsDo NOT dispose of via sink/drain.

Hazard Identification & Safety Differentiation

CRITICAL SAFETY NOTE: Chemical Identity Verification

A common laboratory error is confusing 1,12-Diacetoxydodecane with 1,12-Diaminododecane .

  • Diacetoxydodecane (Ester): Low toxicity, Irritant (Skin/Eye).

  • Diaminododecane (Amine): CORROSIVE , Causes severe skin burns.

  • Action: Verify the CAS number (42236-50-0) on the container before handling.

GHS Classification (Derived)

While specific GHS data for this ester is often limited, based on structural analogs (long-chain esters), the following precautionary classifications apply:

  • H315: Causes skin irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects (due to lipophilicity).

Disposal Protocols

The disposal pathway depends on the physical state and quantity of the material.

A. Waste Stream Classification
  • RCRA Status: Not a P-listed or U-listed waste.

  • Waste Code: If mixed with flammable solvents, assign D001 (Ignitable). If pure, classify as Non-Regulated Organic Solid/Liquid .

  • Destination: High-temperature Incineration.

B. Protocol 1: Solid Waste (Pure Substance)

Context: Expired reagent or surplus powder.

  • Collection: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Non-Hazardous Organic Waste" or "Solid Chemical Waste" depending on institutional policy. Explicitly write: 1,12-Diacetoxydodecane - Esters.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.

C. Protocol 2: Liquid Waste (Solutions/Reaction Mixtures)

Context: Material dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put DCM solutions in standard LDPE carboys; use chemically resistant HDPE or glass).

  • Precipitation Risk: Because the melting point is near ambient temperature, the solute may precipitate if the solvent evaporates. Do not fill containers >80% full to allow for agitation if re-dissolution is necessary.

  • Tagging: List all components. Example: 70% Ethyl Acetate, 30% 1,12-Diacetoxydodecane.

D. Protocol 3: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container, NOT down the drain.

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Place the rinsed, dry bottle in the glass recycling or trash, per local EHS rules.

Visual Decision Logic: Disposal Workflow

DisposalWorkflow Start Waste Material: 1,12-Diacetoxydodecane StateCheck Determine Physical State (Ambient Temp) Start->StateCheck Solid Solid / Powder (Pure Substance) StateCheck->Solid < 38°C Liquid Liquid / Solution (Dissolved in Solvent) StateCheck->Liquid > 42°C or Dissolved SolidBin Segregate into Solid Waste Container (Wide-mouth Jar) Solid->SolidBin PrecipCheck Check for Precipitation Risk (MP ~40°C) Liquid->PrecipCheck Labeling Label: Chemical Name + CAS 'Non-Regulated Organic Waste' SolidBin->Labeling LiquidBin Segregate into Organic Solvent Waste (Halogenated or Non-Halogenated) LiquidBin->Labeling PrecipCheck->LiquidBin Stable Solution PrecipCheck->LiquidBin Precipitate Formed (Agitate before pickup) Pickup Schedule EHS / Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the disposal of 1,12-Diacetoxydodecane based on physical state and formulation.

Emergency Procedures (Spill Response)

In the event of a spill during transfer or disposal:

  • Solid Spill:

    • PPE: Wear nitrile gloves and safety glasses.

    • Action: Sweep up carefully to avoid dust generation. Place in a bag for solid waste disposal.

    • Cleaning: Wipe the surface with an ethanol-soaked paper towel to remove the waxy residue.

  • Liquid Spill (Melted or Solution):

    • Containment: Use absorbent pads or vermiculite.

    • Caution: If the material cools, it will harden into a waxy solid on the floor, creating a slip hazard.

    • Cleanup: Scrape up hardened material with a spatula before using solvents to clean the residue.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 1,12-Diacetoxydodecane. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,12-Diacetoxydodecane

Executive Safety Summary: The Phase-Transition Risk As researchers, we often categorize reagents as strictly "solids" or "liquids." 1,12-Diacetoxydodecane (Dodecamethylene diacetate) presents a unique operational hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Phase-Transition Risk

As researchers, we often categorize reagents as strictly "solids" or "liquids." 1,12-Diacetoxydodecane (Dodecamethylene diacetate) presents a unique operational hazard due to its melting point of approximately 38.0°C – 42.0°C [1].[1][2]

The Core Risk: This chemical sits right at the threshold of ambient laboratory temperatures.[1] While stored as a white crystalline powder, it can unexpectedly liquefy if left near equipment exhaust, in direct sunlight, or during handling in warm environments.[1][2]

  • Solid Phase: Risk of inhalation (dust).[1][2][3]

  • Liquid Phase: Risk of permeation and splash (lipophilic ester).[1][2]

This guide structures PPE protocols to address this dual-phase behavior , ensuring you remain protected whether the reagent is a powder or a melt.[1][2]

Hazard Assessment & Risk Profile

Based on Structure-Activity Relationships (SAR) and GHS Classifications for long-chain aliphatic esters.

Hazard CategoryClassification (Estimated)Scientific Rationale
Skin Irritation Category 2 (H315) Long-chain esters are lipophilic; they can defat skin and facilitate the transport of contaminants across the dermal barrier.[1][2]
Eye Irritation Category 2A (H319) Mechanical irritation from crystals; chemical irritation from hydrolysis products (acetic acid/dodecanediol) upon contact with mucous membranes.[1][2]
Inhalation STOT SE 3 (H335) Fine crystalline dust can irritate the upper respiratory tract.[1][2]
Reactivity Stable Non-corrosive.[1][2][4] Avoid strong oxidizing agents and strong bases (hydrolysis risk).[1][2]

Critical Note: Unlike its precursor 1,12-diaminododecane (which is corrosive), the diacetate ester is significantly less aggressive.[1][2] However, "low toxicity" does not mean "no protection."[1][2] Treat as a standard organic irritant.[1][2]

PPE Selection Matrix

A. Hand Protection (Glove Permeation Logic)

Aliphatic esters can swell natural rubber.[1][2] While 1,12-Diacetoxydodecane is a large molecule (


) with slower permeation rates than ethyl acetate, we prioritize Nitrile  for its balance of dexterity and resistance.[1][2]
Handling PhasePrimary GloveSecondary LayerRationale
Solid (Powder) Nitrile (0.11 mm / 4 mil)None requiredProvides barrier against dust; good tactile sensitivity for weighing.[1][2]
Liquid (Melt/Synthesis) Nitrile (Double-gloved)Nitrile (Outer, 0.11 mm)Double gloving mitigates pinhole risks.[1][2] If heating >60°C, use Thermal-Resistant Nitrile liners.[2]
Spill Cleanup Nitrile (Thick, 0.2 mm / 8 mil)None requiredExtended contact protection during absorption steps.[1][2]
B. Respiratory & Body Protection[1][2][3][4][5][6]
  • Eyes: Safety Glasses with Side Shields are mandatory.[2] If working with the melted liquid under pressure or vacuum (e.g., distillation), upgrade to Chemical Splash Goggles .[1][2]

  • Respiratory:

    • Standard: Handle within a certified Chemical Fume Hood .[1][2]

    • Outside Hood: If weighing large quantities (dust generation), use an N95 (NIOSH) or P2 (EN 143) particulate respirator.[1][2]

  • Body: Standard cotton/polyester lab coat. Ensure cuffs are tucked under gloves to prevent wrist exposure.[1][2]

Operational Protocols

Diagram 1: Risk-Based PPE Decision Logic

Caption: Decision tree for selecting PPE based on the physical state of 1,12-Diacetoxydodecane.

PPE_Selection Start Assess Reagent State Solid Solid / Powder (Temp < 38°C) Start->Solid Liquid Melted Liquid (Temp > 38°C) Start->Liquid Risk_Solid Risk: Dust Inhalation Mechanical Irritation Solid->Risk_Solid Risk_Liquid Risk: Skin Absorption Thermal Burns Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood/N95 Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves Splash Goggles Lab Coat (Buttoned) Risk_Liquid->PPE_Liquid

Protocol A: Weighing & Transfer (Solid Phase)[1][2]
  • Static Control: Use an antistatic gun or bar if the powder is fluffy/charged to prevent dispersal.[1][2]

  • Ventilation: Perform all open-container manipulations inside the fume hood.

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the stock bottle.[1][2]

Protocol B: Handling the Melt (Liquid Phase)[1]
  • Temperature Check: If melting the stock bottle, use a water bath set to 45°C . Do not use a heat gun, as localized hotspots can degrade the ester.[1]

  • Pressure Relief: Loosen the cap slightly before heating to prevent pressure buildup.[1][2]

  • Pipetting: Use positive-displacement pipettes for viscous melts to ensure accuracy and prevent dripping.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Caption: Step-by-step workflow for managing a spill of 1,12-Diacetoxydodecane.

Spill_Response Spill Spill Detected Identify Identify Phase (Solid vs Liquid) Spill->Identify Solid_Spill Solid Powder Identify->Solid_Spill Liquid_Spill Melted Liquid Identify->Liquid_Spill Action_Solid Avoid Dust Generation Use Wet Paper Towel or HEPA Vacuum Solid_Spill->Action_Solid Action_Liquid Contain with Sand/Vermiculite Do NOT use water (spreads oil) Liquid_Spill->Action_Liquid Clean Clean Surface (Soap + Water) Action_Solid->Clean Action_Liquid->Clean Dispose Dispose as Solid Organic Waste Clean->Dispose

[1][2][4][5]

Disposal Instructions
  • Waste Stream: Non-halogenated Organic Waste.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

  • Labeling: "Organic Waste - Esters. Contains: 1,12-Diacetoxydodecane."[1][2][6]

  • Cleaning Glassware: The compound is lipophilic.[1][2] Rinse glassware with acetone or ethanol first, then wash with soap and water.[1][2] Water alone will not remove the residue.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][2][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Dodecamethylene diacetate.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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